4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(morpholin-4-ylmethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c9-8-10-7(6-13-8)5-11-1-3-12-4-2-11/h6H,1-5H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAMTLRIAXVZHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366650 | |
| Record name | 4-Morpholin-4-ylmethyl-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3008-61-5 | |
| Record name | 4-Morpholin-4-ylmethyl-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(morpholin-4-ylmethyl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details a reliable two-step synthetic pathway, commencing with the Hantzsch thiazole synthesis to form a key chloromethyl intermediate, followed by nucleophilic substitution with morpholine. This guide includes detailed experimental protocols, tabulated quantitative data, and visual diagrams of the synthetic workflow and a relevant biological signaling pathway to facilitate understanding and replication by researchers in the field. The 2-aminothiazole and morpholine moieties are prevalent in a variety of biologically active compounds, suggesting the potential for this molecule as a scaffold in the development of novel therapeutics.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, the morpholine ring is a common substituent in drug candidates, often introduced to improve physicochemical properties such as solubility and metabolic stability. The combination of these two pharmacophores in this compound results in a molecule with significant potential for further derivatization and biological evaluation. This guide outlines a practical and efficient synthesis of this target compound.
Synthetic Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide-containing reactant to form the thiazole ring. In this case, 1,3-dichloroacetone reacts with thiourea to yield the key intermediate, 2-amino-4-(chloromethyl)thiazole hydrochloride. The second step is a nucleophilic substitution reaction where the chloromethyl group of the intermediate is displaced by morpholine to afford the final product.
The Core Mechanism of 2-Aminothiazole Derivatives in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with potent anticancer activity.[1][2] This technical guide provides an in-depth exploration of the core mechanisms of action of 2-aminothiazole derivatives in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Anticancer Mechanisms of 2-Aminothiazole Derivatives
The anticancer effects of 2-aminothiazole derivatives are multifaceted, primarily converging on the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting critical signaling pathways that drive tumor growth and proliferation.[2]
Induction of Apoptosis
A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the induction of apoptosis.[2] This programmed cell death is often triggered through the intrinsic mitochondrial pathway, characterized by the modulation of the Bcl-2 family of proteins. Several studies have demonstrated that these derivatives can down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[2][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, including caspase-3 and caspase-9, which are executioners of apoptosis.[3][4] The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of this process.[3]
Cell Cycle Arrest
2-aminothiazole derivatives have been shown to arrest the cell cycle at various phases, thereby inhibiting the proliferation of cancer cells.[2] Flow cytometry analyses have revealed that these compounds can induce cell cycle arrest at the G0/G1 or G2/M checkpoints.[2][5] For instance, some derivatives have been observed to cause G0/G1 arrest in leukemia cells, while others lead to an accumulation of cells in the G2/M phase in various cancer cell lines.[2][5][6]
Inhibition of Kinase Signaling Pathways
The 2-aminothiazole moiety is a key pharmacophore in a number of kinase inhibitors.[1] These derivatives have been shown to target several kinases that are crucial for cancer progression.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Certain 2-aminothiazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[7][8][9]
-
PI3K/Akt/mTOR Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is frequently hyperactivated in cancer, promoting cell survival, proliferation, and growth.[10] Several 2-aminothiazole derivatives have been developed to target key components of this pathway, such as PI3K and mTOR, leading to the suppression of tumor cell growth.[4][10][11]
Quantitative Data on the Efficacy of 2-Aminothiazole Derivatives
The following tables summarize the in vitro efficacy of selected 2-aminothiazole derivatives against various cancer cell lines and their inhibitory activity against specific molecular targets.
Table 1: In Vitro Cytotoxicity (IC50) of Selected 2-Aminothiazole Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 Value |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM |
| SHG-44 (Glioma) | 4.03 µM | |
| TH-39 | K562 (Leukemia) | 0.78 µM |
| Compound 28 | HT29 (Colon Cancer) | 0.63 µM |
| A549 (Lung Cancer) | 8.64 µM | |
| HeLa (Cervical Cancer) | 6.05 µM | |
| Compound 11 | A549 (Lung Cancer) | 10.61 µM |
| HepG-2 (Liver Cancer) | 9.52 µM | |
| Caco-2 (Colon Cancer) | 12.45 µM | |
| MDA-MB-231 (Breast Cancer) | 11.52 µM | |
| Compound 4d | MDA-MB-231 (Breast Cancer) | 1.21 µM |
Data compiled from multiple sources.[2][4][7][9]
Table 2: In Vitro Inhibitory Activity (IC50) of Selected 2-Aminothiazole Derivatives against Kinases
| Compound/Derivative | Target Kinase | IC50 Value |
| Derivative with 2-(dialkylamino)ethylurea moiety | PI3Kα | 13 nM |
| Compound 11 | VEGFR-2 | 0.19 µM |
| Compound 10e | VEGFR-2 | 0.241 µM |
| Compound 13a | VEGFR-2 | 0.258 µM |
| Compound 3b | PI3Kα | 0.086 µM |
| mTOR | 0.221 µM | |
| Compound 71b | SphK1 | 0.003 µM |
| SphK2 | 0.04 µM |
Data compiled from multiple sources.[4][7][8][10]
Table 3: Quantitative Effects of 2-Aminothiazole Derivatives on Apoptotic Proteins
| Compound/Derivative | Cancer Cell Line | Protein | Effect | Fold Change/Observation |
| Compound 1 | HL-60 (Leukemia) | Bcl-2 | Decrease | Not specified |
| Cleaved Caspase-3 | Increase | Not specified | ||
| Cleaved PARP | Increase | Not specified | ||
| Compound 4b | HL-60 (Leukemia) | Caspase-3 | Increase | 4-fold increase |
| Compound 11 | HepG-2 (Liver Cancer) | Bax/Bcl-2 ratio | Increase | 4-fold increase |
| Caspase-3 | Increase | 2.3-fold increase | ||
| p53 | Increase | 3-fold increase |
Data compiled from multiple sources.[3][5][7]
Table 4: Quantitative Analysis of Cell Cycle Arrest Induced by a 2-Aminothiazole Derivative
| Treatment | Cell Line | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Control | KG1a (Leukemia) | 67.9% | 14.9% | 14.2% |
| Camptothecin (6h) | KG1a (Leukemia) | Not specified | 6.1% | 6.2% |
Data from a study on cell cycle analysis, with Camptothecin as a reference compound.[12] A 2-aminothiazole derivative, compound 4d, was shown to induce both G1 and G2/M phase accumulation in MDA-MB-231 cells.[9]
Detailed Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
2-aminothiazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plates for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
2-aminothiazole derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the 2-aminothiazole derivatives at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
2-aminothiazole derivatives
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the 2-aminothiazole derivatives.
-
Cell Harvesting: Harvest the cells as described in the apoptosis assay protocol.
-
Washing: Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
Materials:
-
Cell culture dishes
-
Cancer cell lines
-
Complete culture medium
-
2-aminothiazole derivatives
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, p-mTOR, mTOR, VEGFR-2, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with 2-aminothiazole derivatives. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by 2-aminothiazole derivatives and a general experimental workflow for their evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Flow Cytometric Quantification of All Phases of the Cell Cycle and Apoptosis in a Two-Color Fluorescence Plot | PLOS One [journals.plos.org]
Physical and chemical properties of 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a 2-aminothiazole core tethered to a morpholine ring via a methylene bridge. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active molecules with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The incorporation of a morpholine moiety can enhance physicochemical properties such as solubility and metabolic stability, making this compound a subject of interest for drug discovery and development.[4] This technical guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic approach based on established methods, and an exploration of the potential biological significance of this compound.
Core Physical and Chemical Properties
At present, experimentally determined data for several key physical and chemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available data from chemical suppliers and computational predictions. It is important to note that calculated values are estimations and should be confirmed by experimental analysis.
| Property | Value | Source |
| CAS Number | 3008-61-5 | [5][6][7][8][9] |
| Molecular Formula | C₈H₁₃N₃OS | [7][8][9] |
| Molecular Weight | 199.28 g/mol | [7][8] |
| IUPAC Name | This compound | [8] |
| Density | 1.312 g/cm³ (predicted) | [5] |
| Storage Temperature | 2-8°C | [5] |
| SMILES | O=C(N1CCOCC1)CN1C=C(N)SC=1 | [8] |
Note: Properties such as melting point, boiling point, solubility, and pKa require experimental determination for accurate values.
Synthesis and Characterization: Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature. However, a general and widely applicable method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1] This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide. A plausible synthetic route for the target compound is outlined below.
Proposed Synthetic Pathway
A logical approach to synthesize this compound would involve a two-step process: first, the synthesis of an α-haloketone intermediate containing the morpholine moiety, followed by the Hantzsch cyclization with thiourea.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. This compound CAS#: 3008-61-5 [m.chemicalbook.com]
- 6. molbase.com [molbase.com]
- 7. 4-(Morpholinomethyl)thiazol-2-amine [myskinrecipes.com]
- 8. 4-[(Morpholin-4-yl)methyl]-1,3-thiazol-2-amine 97.00% | CAS: 3008-61-5 | AChemBlock [achemblock.com]
- 9. This compound|CAS 3008-61-5|Angene International Limited|製品詳細 [tci-chemical-trading.com]
An In-depth Technical Guide to the Thiazole Compound C8H13N3OS
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Technical Whitepaper on the C8H13N3OS Thiazole-Related Compound: N-(2,5-dimethyloxolan-3-yl)-1,3,4-thiadiazol-2-amine
IUPAC Name: N-(2,5-dimethyloxolan-3-yl)-1,3,4-thiadiazol-2-amine
**Executive Summary
The molecular formula C8H13N3OS represents a variety of structural isomers. This technical guide focuses on a representative compound, N-(2,5-dimethyloxolan-3-yl)-1,3,4-thiadiazol-2-amine, due to its defined structure, which allows for a detailed exploration of its synthetic pathways, potential biological activities, and associated experimental protocols. It is important to note that while the user requested information on a "thiazole" compound, this specific, identifiable isomer is a "thiadiazole." Thiazole and thiadiazole are both five-membered sulfur- and nitrogen-containing heterocyclic compounds with significant roles in medicinal chemistry. This document provides a comprehensive overview based on established principles for this class of compounds, aimed at providing a foundational understanding for researchers in drug discovery and development.
**1. Introduction to Thiazole and Thiadiazole Compounds
Thiazole and its isomers, such as 1,3,4-thiadiazole, are privileged scaffolds in medicinal chemistry, appearing in a wide array of FDA-approved drugs. These five-membered heterocyclic rings, containing sulfur and nitrogen atoms, are key pharmacophores that contribute to a diverse range of biological activities. Their utility spans from antibacterial and antifungal to anticancer and anti-inflammatory applications. The structural versatility of the thiazole and thiadiazole nucleus allows for extensive modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.
**2. Synthesis of N-(2,5-dimethyloxolan-3-yl)-1,3,4-thiadiazol-2-amine
A plausible synthetic route for N-(2,5-dimethyloxolan-3-yl)-1,3,4-thiadiazol-2-amine can be conceptualized based on established methods for the synthesis of 2-amino-1,3,4-thiadiazole derivatives. A common and effective method involves the cyclization of a thiosemicarbazide precursor.
A representative protocol for the synthesis of the title compound is as follows:
-
Step 1: Synthesis of 2,5-dimethyloxolan-3-amine. This intermediate can be prepared from commercially available starting materials through a multi-step synthesis involving, for example, the reduction of a corresponding oxime or azide.
-
Step 2: Formation of the Thiosemicarbazide Intermediate. 2,5-dimethyloxolan-3-amine (1 equivalent) is reacted with benzoyl isothiocyanate in a suitable solvent such as tetrahydrofuran (THF) at room temperature. The reaction mixture is stirred for 4-6 hours. The solvent is then removed under reduced pressure to yield the N-(2,5-dimethyloxolan-3-yl)hydrazine-1-carbothioamide intermediate.
-
Step 3: Cyclization to the 1,3,4-Thiadiazole Ring. The thiosemicarbazide intermediate is dissolved in concentrated sulfuric acid at 0°C. The mixture is stirred for 2-3 hours while allowing it to slowly warm to room temperature. The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried.
-
Step 4: Purification. The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final compound, N-(2,5-dimethyloxolan-3-yl)-1,3,4-thiadiazol-2-amine.
The structure of the synthesized compound would be confirmed using standard analytical techniques:
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the methyl and methine protons of the oxolane ring, as well as the amine proton. |
| ¹³C NMR | Resonances for the carbon atoms of the oxolane and thiadiazole rings. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching, C-N stretching, and C=N stretching. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight of C8H13N3OS. |
Potential Biological Activities and Signaling Pathways
Thiadiazole derivatives have been reported to exhibit a wide range of biological activities. Based on structurally similar compounds, N-(2,5-dimethyloxolan-3-yl)-1,3,4-thiadiazol-2-amine could be investigated for the following potential therapeutic applications.
The following table summarizes the in vitro activity of various thiadiazole derivatives against different targets, providing a basis for the potential screening of the title compound.
| Compound Class | Target | Activity (IC₅₀/MIC) | Reference |
| Aminothiadiazole Derivatives | Antibacterial (S. aureus) | 1.5-10 µg/mL | Fictional Data |
| Substituted Thiadiazoles | Anticancer (MCF-7 cell line) | 0.5-5 µM | Fictional Data |
| Thiadiazole-Sulfonamides | Carbonic Anhydrase II Inhibition | 10-100 nM | Fictional Data |
| Thiadiazole-Coupled Scaffolds | Anti-inflammatory (COX-2) | 0.1-1 µM | Fictional Data |
Many heterocyclic compounds, including thiadiazole derivatives, have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in cancer cell proliferation, survival, and metabolism. Inhibition of this pathway can lead to apoptosis and a reduction in tumor growth.
Experimental Workflow for Biological Evaluation
A structured workflow is essential for the systematic evaluation of the biological activity of a novel compound.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of N-(2,5-dimethyloxolan-3-yl)-1,3,4-thiadiazol-2-amine (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Conclusion
N-(2,5-dimethyloxolan-3-yl)-1,3,4-thiadiazol-2-amine, a representative compound for the molecular formula C8H13N3OS, holds potential for further investigation in drug discovery. This technical guide outlines a systematic approach to its synthesis, characterization, and biological evaluation. The provided protocols and conceptual frameworks serve as a foundation for researchers to explore the therapeutic potential of this and related thiadiazole compounds. Further studies are warranted to elucidate its specific biological activities and mechanism of action.
The Structure-Activity Relationship of 2-Aminothiazole Analogs: A Technical Guide for Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a versatile template for the design of potent and selective modulators of various biological targets. This has led to the development of numerous 2-aminothiazole-based drugs with clinical applications in oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 2-aminothiazole analogs, focusing on their anticancer, antimicrobial, and kinase inhibitory activities. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics based on this remarkable heterocyclic core.
Structure-Activity Relationship of 2-Aminothiazole Analogs
The biological activity of 2-aminothiazole derivatives can be significantly modulated by substitutions at the C2-amino, C4, and C5 positions of the thiazole ring. The following sections delineate the key SAR findings for different therapeutic areas.
Anticancer Activity
2-Aminothiazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of protein kinases crucial for cancer cell proliferation and survival.
Key SAR Observations:
-
C2-Amino Position: Acylation or arylation of the 2-amino group is a critical determinant of anticancer activity. The introduction of substituted benzoyl groups, particularly those with halogen substitutions, has been shown to dramatically enhance cytotoxicity. For instance, a 3-chlorobenzoyl moiety has been identified as a highly favorable substituent.[1] Aromatic substitutions at this position generally confer greater antitumor activity than aliphatic ones.[1]
-
C4 Position: The nature of the substituent at the C4 position significantly influences potency. Bulky aromatic or heteroaromatic groups, such as a 2-pyridyl moiety, are often required for potent activity in certain series of compounds.[2] In some cases, a constrained cyclic structure formed by substituents at C4 and C5 can be beneficial, suggesting that conformational rigidity can enhance activity.[1]
-
C5 Position: Modifications at the C5 position can also impact activity. For example, the introduction of a bromo group has been shown to contribute to the anticancer effects of some analogs.[3]
Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives
| Compound ID | C2-Amino Substituent | C4 Substituent | C5 Substituent | Cancer Cell Line | IC50 (µM) |
| 1a | -H | 4-Fluorophenyl | -H | MCF-7 (Breast) | 15-30 |
| 1b | -H | 4-Chlorophenyl | -H | MCF-7 (Breast) | 15-30 |
| 2a | 3-Chlorobenzoyl | 2-Pyridyl | -H | HT29 (Colon) | 2.01 |
| 3a | Acetamido | Phenyl | Bromo | Various | Not specified |
| 4a | -H | 4,5-Tetrahydrobenzo[d] | Fused | H1299 (Lung) | 4.89 |
| 4b | -H | 4,5-Tetrahydrobenzo[d] | Fused | SHG-44 (Glioma) | 4.03 |
This table is a compilation of data from multiple sources and is intended for comparative purposes.[1][4]
Antimicrobial Activity
The 2-aminothiazole core is a key component of several clinically used antibiotics and is a promising scaffold for the development of new agents to combat drug-resistant pathogens.
Key SAR Observations:
-
C2-Amino Position: The nature of the substituent on the 2-amino group is crucial. Acylation with specific moieties, such as a 3-chlorobenzoyl group on a 4-(2-pyridinyl)thiazole core, has led to compounds with potent activity against Mycobacterium tuberculosis.[5] Thiazolyl-thiourea derivatives at this position have shown efficacy against Staphylococcus aureus.
-
C4 Position: A 2-pyridyl group at the C4 position appears to be critical for potent antitubercular activity, as modifications to this moiety often lead to a complete loss of activity.[2][5]
-
Aryl Substituents: For antiplasmodial activity, phenyl ring substitutions with hydrophobic, electron-withdrawing groups are beneficial.[6]
Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives
| Compound ID | C2-Amino Substituent | C4 Substituent | Target Organism | MIC (µg/mL) |
| 5a | N-(3-Chlorobenzoyl) | 2-Pyridyl | Mycobacterium tuberculosis | 0.008 |
| 6a | Thiazolyl-thiourea | Varied | Staphylococcus aureus | 4 - 16 |
| 6b | Thiazolyl-thiourea | Varied | Staphylococcus epidermidis | 4 - 16 |
| 7a | Piperazinyl derivative | Varied | Staphylococcus aureus (MRSA) | 4 |
| 7b | Piperazinyl derivative | Varied | Escherichia coli | 8 |
This table is a compilation of data from multiple sources and is intended for comparative purposes.[7]
Kinase Inhibitory Activity
Many 2-aminothiazole-based anticancer agents exert their effects through the inhibition of protein kinases. This scaffold has proven to be a versatile template for developing potent and selective kinase inhibitors.
Key SAR Observations:
-
General: The 2-aminothiazole core can act as a hinge-binding motif, forming key hydrogen bonds with the kinase hinge region.
-
Src Family Kinases: Optimization of substituents on a 2-aminothiazole template led to the discovery of Dasatinib, a potent pan-Src family kinase inhibitor.[8]
-
Aurora Kinases: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives have been developed as potent inhibitors of Aurora kinases. Substitutions on the N-phenyl ring, such as a 4-morpholino group, have been shown to enhance inhibitory activity.
-
Protein Kinase CK2: Aryl 2-aminothiazoles have been identified as allosteric inhibitors of CK2, binding to a pocket adjacent to the ATP-binding site.[9]
Table 3: Kinase Inhibitory Activity of Selected 2-Aminothiazole Derivatives
| Compound ID | Target Kinase | Substituents | IC50/Ki (nM) |
| Dasatinib | Pan-Src | Complex | Sub-nanomolar |
| 11 | Aurora A | N-(4-chlorophenyl) | 23 (Ki) |
| 13 | Aurora A | N-(4-methoxyphenyl) | 17 (Ki) |
| 18 | Aurora A/B | N-(4-morpholinophenyl) | 8.0/9.2 (Ki) |
| CK2i-1 | CK2 (allosteric) | Aryl substitutions | 3,400 (IC50) |
This table is a compilation of data from multiple sources and is intended for comparative purposes.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of 2-aminothiazole analogs.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core. It involves the reaction of an α-haloketone with a thioamide.
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone)
-
Thiourea
-
Ethanol or Methanol
-
5% Sodium Carbonate solution
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle or hot plate
-
Filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
In a round-bottom flask, combine the α-haloketone and thiourea in ethanol or methanol.
-
Heat the mixture to reflux with stirring for a specified time (e.g., 30 minutes to several hours), monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 5% sodium carbonate solution to neutralize the hydrohalic acid formed and precipitate the product.
-
Collect the solid product by vacuum filtration, washing with water.
-
Dry the product to obtain the 2-aminothiazole derivative.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compounds (2-aminothiazole analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Test compounds
-
Inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Inoculate each well with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
96-well or 384-well plates
-
Plate reader (luminescence or fluorescence)
Procedure:
-
In a multi-well plate, add the test compound at various concentrations.
-
Add the kinase and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and add the detection reagent to measure the amount of product formed (e.g., ADP).
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Plot the signal against the inhibitor concentration to determine the IC50 value.
Signaling Pathways Modulated by 2-Aminothiazole Analogs
2-aminothiazole derivatives often exert their biological effects by targeting key nodes in cellular signaling pathways.
Aurora Kinase Signaling Pathway
Aurora kinases are essential for the regulation of mitosis. Their inhibition by 2-aminothiazole analogs can lead to mitotic arrest and apoptosis in cancer cells.
References
- 1. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 8. researchgate.net [researchgate.net]
- 9. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
The Hantzsch Synthesis: A Comprehensive Technical Guide to Substituted 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a fundamental and widely utilized method for the construction of this critical ring system.[4][5] This technical guide provides an in-depth overview of the Hantzsch synthesis for preparing substituted 2-aminothiazole derivatives, complete with experimental protocols, quantitative data, and visualizations of key reaction mechanisms and biological pathways.
Core Synthesis: The Hantzsch Reaction
The classical Hantzsch thiazole synthesis involves the cyclocondensation reaction between an α-haloketone and a thioamide or thiourea.[6][7] This versatile method is favored for its simplicity, generally high yields, and the stability of the resulting aromatic thiazole products.[8] The reaction proceeds through a multi-step pathway initiated by a nucleophilic attack of the sulfur atom of the thioamide/thiourea on the α-carbon of the haloketone.[6]
Reaction Mechanism
The generally accepted mechanism for the Hantzsch synthesis of 2-aminothiazoles from an α-haloketone and thiourea is depicted below. The process begins with the formation of an intermediate through nucleophilic substitution, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.
References
Spectroscopic Characterization of Novel Morpholinyl-Thiazole Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize novel morpholinyl-thiazole compounds. It includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key experimental workflows and biological signaling pathways.
Introduction to Morpholinyl-Thiazole Compounds
Morpholinyl-thiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The morpholine and thiazole rings are important pharmacophores found in numerous biologically active molecules. Hybrid compounds incorporating both moieties have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] Accurate structural elucidation and characterization of these novel compounds are paramount for understanding their structure-activity relationships and for further drug development. Spectroscopic techniques are the cornerstone of this characterization process, providing detailed information about the molecular structure, functional groups, and electronic properties of these compounds.
Spectroscopic Characterization Techniques
The primary spectroscopic techniques employed for the characterization of morpholinyl-thiazole compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural elucidation of morpholinyl-thiazole derivatives.
¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals for morpholinyl-thiazole compounds include the protons of the morpholine ring, the thiazole ring, and any substituents.
¹³C NMR Spectroscopy: Provides information on the number of different types of carbon atoms in a molecule. The chemical shifts of the carbon atoms in the morpholine and thiazole rings are characteristic and aid in confirming the overall structure.
Data Presentation:
| Compound Type | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Morpholinyl Protons | 3.5 - 3.8 (CH₂-O), 2.5 - 2.8 (CH₂-N) | 66 - 68 (CH₂-O), 45 - 55 (CH₂-N) |
| Thiazole Protons | 6.5 - 8.5 (aromatic CH) | 100 - 160 (aromatic C) |
| Substituent Protons | Varies depending on the substituent | Varies depending on the substituent |
Note: Chemical shifts are approximate and can vary based on the solvent and specific substitution pattern of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Key Vibrational Bands:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic): ~3000-2850 cm⁻¹
-
C=N stretching (thiazole ring): ~1650-1550 cm⁻¹
-
C=C stretching (thiazole ring): ~1600-1475 cm⁻¹
-
C-O-C stretching (morpholine ring): ~1100 cm⁻¹
-
C-N stretching (morpholine ring): ~1300-1200 cm⁻¹
Data Presentation:
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| Aromatic C-H | 3100 - 3000 |
| Aliphatic C-H | 3000 - 2850 |
| Thiazole C=N | 1650 - 1550 |
| Thiazole C=C | 1600 - 1475 |
| Morpholine C-O-C | ~1100 |
| Morpholine C-N | 1300 - 1200 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
Data Presentation:
| Compound ID | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) [M+H]⁺ |
| Example 1 | C₁₅H₁₇N₃O₂S | 303.1041 | 303.1045 |
| Example 2 | C₁₆H₁₉N₃O₃S | 333.1147 | 333.1150 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For morpholinyl-thiazole compounds, the absorption maxima (λ_max) can indicate the extent of conjugation in the molecule.
Data Presentation:
| Compound ID | Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Example 1 | Ethanol | 285, 350 | 15,000, 8,000 |
| Example 2 | Methanol | 290, 365 | 16,500, 9,200 |
Experimental Protocols
General Workflow for Spectroscopic Characterization
Detailed Methodologies
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified morpholinyl-thiazole compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[5] Ensure the sample is fully dissolved; if not, gentle warming or sonication may be applied. If solids persist, filter the solution through a small plug of cotton wool in a Pasteur pipette.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and locked onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.
-
¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a 30° or 90° pulse angle, a spectral width of ~12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically 8-16 scans are acquired for sufficient signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.
3.2.2. IR Spectroscopy
-
Sample Preparation (Solid):
-
KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.
-
-
Instrument Setup: Place the sample holder (KBr pellet holder or ATR accessory) into the sample compartment of the FTIR spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample holder (or clean ATR crystal). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
-
Ionization:
-
Electrospray Ionization (ESI): The sample solution is introduced into the mass spectrometer at a low flow rate and is nebulized into a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. ESI is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺.
-
Electron Impact (EI): The sample is introduced into a high-vacuum source where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and often fragment. EI is a "hard" ionization technique that provides structural information from the fragmentation pattern.[6][7]
-
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion intensity versus m/z.
3.2.4. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of known concentration. From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0).[8]
-
Instrument Setup: Fill a cuvette with the pure solvent to be used as a blank. Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Data Acquisition: Replace the blank cuvette with a cuvette containing the sample solution. Scan a range of wavelengths (e.g., 200-800 nm) to obtain the absorption spectrum. The wavelength of maximum absorbance (λ_max) is recorded.
-
Quantitative Analysis: The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance at λ_max, b is the path length of the cuvette (usually 1 cm), and c is the molar concentration of the solution.
Biological Relevance and Signaling Pathways
Several studies have highlighted the potential of morpholinyl-thiazole compounds as inhibitors of key signaling pathways implicated in diseases such as cancer and inflammation. For instance, some derivatives have been shown to target the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[9][10] Others have demonstrated inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response.[11]
References
- 1. Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. repligen.com [repligen.com]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In silico studies of 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine docking
An In-Depth Technical Guide to the In Silico Docking of 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine
Foreword: From Molecule to Mechanism
In the landscape of modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1] Molecular docking, a cornerstone of structure-based drug design, allows us to predict how a small molecule, or ligand, might interact with a macromolecular target at an atomic level.[2] This guide provides a comprehensive, technically-grounded walkthrough of an in silico molecular docking study, centered on the compound This compound .
This molecule is of particular interest due to its scaffold, which incorporates both a thiazole and a morpholine ring. These heterocyclic moieties are prevalent in a wide array of biologically active compounds, known to exhibit activities ranging from anticancer to antimicrobial.[3][4][5] Our objective is not merely to outline a protocol but to instill a deeper understanding of the causality behind each step—the scientific reasoning that transforms a computational exercise into a predictive, decision-guiding tool for researchers, scientists, and drug development professionals.
Part 1: The Preparatory Foundation: Target and Ligand
The success of any docking experiment is fundamentally dependent on the quality of the input structures.[6] Garbage in, garbage out is the immutable law of computational chemistry. This phase involves the scrupulous preparation of both the biological target (receptor) and the small molecule (ligand).
Target Identification and Rationale
The first critical decision is the selection of a biologically relevant target. Based on recent literature, morpholine-derived thiazoles have shown inhibitory activity against Carbonic Anhydrase II (CA-II), an enzyme implicated in various physiological and pathological processes.[7] Therefore, for this guide, we will target Bovine Carbonic Anhydrase II . This choice provides a validated context for our docking study.
Protocol 1: Target Structure Retrieval
-
Navigate to the Protein Data Bank (PDB), the primary repository for 3D structural data of biological macromolecules.[8]
-
Search for a high-resolution crystal structure of Bovine Carbonic Anhydrase II. For this study, we will use PDB ID: 5IVX . This structure is co-crystallized with a known inhibitor, which is invaluable for validating our docking protocol later.
-
Download the structure in PDB format.
Receptor Preparation: Refining the Canvas
A raw PDB file is not suitable for docking. It is a snapshot that often contains crystallographic artifacts like water molecules, co-factors, and lacks hydrogen atoms, which are crucial for defining the correct ionization and hydrogen-bonding patterns.[9][10]
Protocol 2: Step-by-Step Receptor Preparation using UCSF ChimeraX
-
Load the PDB Structure (5IVX): Open the downloaded PDB file in UCSF ChimeraX, a powerful molecular visualization program.[11]
-
Remove Extraneous Molecules: The goal is to isolate the protein chain that forms the binding site.
-
Delete all water molecules. While some water molecules can be critical for binding, their inclusion requires advanced methods. For a standard docking protocol, they are typically removed.[10]
-
Delete any co-crystallized ligands and ions not essential for structural integrity. This allows us to dock our ligand into an empty binding site.
-
-
Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. Adding them is essential for accurate charge calculation and identifying potential hydrogen bonds.[12]
-
Use the Add Hydrogens tool in ChimeraX. It is crucial to ensure that the protonation states of key acidic and basic residues (like Histidine, Aspartate, Glutamate) are appropriate for a physiological pH.
-
-
Assign Partial Charges: Docking algorithms rely on force fields that require each atom to have a partial charge to calculate electrostatic interactions.[12]
-
Utilize the Add Charge tool to assign charges, commonly using the AMBER force field parameters.
-
-
Save the Prepared Receptor: Save the cleaned, hydrogen-added, and charged protein structure in a format compatible with the chosen docking software, such as the Mol2 or PDBQT format for AutoDock suites.[11]
Expert Insight: The protonation state of histidine residues in the active site can dramatically alter the binding landscape. It is best practice to visually inspect the hydrogen-bonding network of the active site and, if necessary, manually flip or adjust the protonation states of key residues to match experimentally known catalytic mechanisms.
Ligand Preparation: Optimizing the Key
The ligand, this compound, must also be converted into a suitable 3D format with correct stereochemistry, charges, and torsional degrees of freedom.
Protocol 3: Ligand Preparation Workflow
-
Obtain 2D Structure: The structure can be sourced from a database like PubChem or drawn using chemical drawing software like ChemDraw or MarvinSketch.[10][13] The SMILES string for our ligand is NC1=NC(CN2CCOCC2)=CS1.[14]
-
Convert to 3D: Use a program to convert the 2D representation into a 3D conformation.
-
Energy Minimization: The initial 3D structure is likely not in a low-energy state. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformer. This ensures correct bond lengths and angles.[10] Tools like Avogadro or the ligprep tool in commercial software can perform this.[15][16]
-
Define Rotatable Bonds: For flexible ligand docking, the software needs to know which bonds can rotate. This allows it to explore different conformations of the ligand within the binding site.[12]
-
Save in Docking-Ready Format: As with the receptor, save the final ligand structure in the PDBQT format, which includes charge information and details on rotatable bonds.[13]
Part 2: The Docking Simulation: Probing the Interaction
With prepared inputs, we can now perform the docking calculation. The process involves defining a search space on the receptor and using a scoring algorithm to evaluate potential binding poses.[1]
The Right Tool for the Job
Numerous docking software packages are available, each with different search algorithms and scoring functions.[17]
| Software | Algorithm Type | Scoring Function | Accessibility |
| AutoDock Vina | Gradient-based optimization | Empirical + Knowledge-based | Open Source[18] |
| GOLD | Genetic Algorithm | GoldScore, ChemScore, etc. | Commercial |
| Glide (Schrödinger) | Exhaustive Search | GlideScore | Commercial |
| DOCK | Incremental Construction | Force-field based | Free for Academics[1] |
For this guide, we will use AutoDock Vina due to its widespread use, high performance, and accessibility.[18]
Defining the Search Space: The Grid Box
We must tell the software where to perform the docking.
-
Targeted Docking: If the binding site is known (as in our case with CA-II), a "grid box" is defined to encompass the active site cavity. This focuses the computational effort and increases accuracy.[6]
-
Blind Docking: If the binding site is unknown, the grid box can be set to cover the entire protein surface. This is computationally expensive and generally used for initial site identification.[6]
Protocol 4: Grid Box Generation
-
Load Prepared Receptor and Ligand: In a tool like AutoDock Tools (ADT), load the prepared receptor (PDBQT file).[18]
-
Identify the Active Site: The active site of CA-II is a well-characterized zinc-containing pocket. In our validation step, we will center the grid on the co-crystallized ligand from the original PDB file.
-
Set Grid Parameters: Use the Grid Box option. Adjust the center and dimensions of the box to ensure it is large enough to allow the ligand to move and rotate freely within the entire active site, typically with a 3-6 Å buffer around the known inhibitor's position.[6]
-
Generate Configuration File: Save the grid parameters and file paths for the receptor and ligand in a configuration text file (conf.txt). This file will be the input for the Vina executable.[19]
Executing the Docking Simulation
The docking itself is typically run from the command line.
Protocol 5: Running AutoDock Vina
-
Open a Terminal/Command Prompt.
-
Navigate to the directory containing your prepared PDBQT files and the configuration file.
-
Execute Vina using the command: vina --config conf.txt --log results.log
-
Await Completion: Vina will perform the docking simulation, sampling different poses and scoring them. The output will be a PDBQT file containing the predicted binding poses (usually 9-10 by default), ranked by their binding affinity scores.
Part 3: Post-Docking Analysis: Interpreting the Data
Generating numbers is easy; deriving meaningful scientific insight is the critical challenge. The output of a docking run is a set of predicted poses and associated scores, which require careful interpretation and validation.[20]
Protocol Validation: Establishing Trustworthiness
Before analyzing the results for our novel ligand, we must validate that our docking protocol can accurately reproduce experimental data. This is a self-validating step that builds confidence in the predictions.[6]
Protocol 6: Re-docking for Protocol Validation
-
Extract the Co-crystallized Ligand: From the original PDB file (5IVX), extract the coordinates of the bound inhibitor.
-
Prepare this Ligand: Prepare this known inhibitor using the same procedure (Protocol 3) as our test ligand.
-
Re-dock: Run the docking simulation (Protocols 4 & 5) using this known inhibitor and our prepared receptor.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the known inhibitor with its original crystal structure position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
-
Analyze: An RMSD value of < 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately predict the experimental binding mode.[21] If the RMSD is high, the protocol (grid box size, scoring function, etc.) may need refinement.[22]
Analyzing Binding Affinity and Poses
Once the protocol is validated, we can analyze the results for this compound.
-
Binding Affinity (Score): AutoDock Vina reports this in kcal/mol. More negative values indicate a stronger predicted binding affinity.[23] It is a score for ranking and comparing poses, not a true measure of binding free energy. A score between -7 and -10 kcal/mol suggests moderate to strong interaction.[23]
-
Pose Visualization: The most crucial step is to visually inspect the top-ranked poses using software like PyMOL or Discovery Studio.[24][25]
Protocol 7: Interaction Analysis
-
Load the Complex: Open the prepared receptor file and the docking output file containing the ligand poses.
-
Focus on the Top Pose: Analyze the pose with the best (most negative) score first.
-
Identify Key Interactions: Look for plausible intermolecular interactions that stabilize the complex:[17]
-
Hydrogen Bonds: Identify hydrogen bond donors and acceptors between the ligand and protein residues. The 2-amino group on the thiazole ring is a potential H-bond donor.
-
Hydrophobic Interactions: Look for interactions between nonpolar parts of the ligand (like the morpholine ring) and hydrophobic residues in the active site (e.g., Leucine, Valine, Phenylalanine).
-
Ionic/Electrostatic Interactions: Check for interactions with charged residues.
-
-
Generate Interaction Diagrams: Use tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) to generate 2D diagrams that clearly summarize these interactions.[20][26]
Expert Insight: Do not blindly trust the top-ranked score.[23] A pose with a slightly worse score might exhibit more scientifically plausible interactions with key catalytic residues. For CA-II, a key interaction would involve coordination with the active site zinc ion. A pose that fails to show this, regardless of its score, should be viewed with skepticism.
Hypothetical Docking Results Summary
| Pose | Binding Affinity (kcal/mol) | RMSD from Top Pose (Å) | Key Interacting Residues |
| 1 | -8.5 | 0.00 | HIS94, HIS96, ZN, THR199 |
| 2 | -8.2 | 1.21 | HIS94, VAL121, LEU198 |
| 3 | -7.9 | 1.87 | THR199, THR200, PRO202 |
| ... | ... | ... | ... |
Visualizing the Workflow
A robust in silico workflow ensures reproducibility and logical progression from data acquisition to insight generation.
References
- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. 4-[(Morpholin-4-yl)methyl]-1,3-thiazol-2-amine 97.00% | CAS: 3008-61-5 | AChemBlock [achemblock.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 18. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 20. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 21. researchgate.net [researchgate.net]
- 22. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 23. youtube.com [youtube.com]
- 24. youtube.com [youtube.com]
- 25. youtube.com [youtube.com]
- 26. youtube.com [youtube.com]
Potential therapeutic targets of 2-amino-thiazole scaffolds
An In-depth Technical Guide to the Therapeutic Targets of 2-Aminothiazole Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and clinically approved drugs like Dasatinib and Alpelisib.[1][2] Its versatile structure allows for extensive modification, leading to potent and selective agents against a wide array of therapeutic targets.[3][4] This technical guide provides a comprehensive overview of the key therapeutic areas where 2-aminothiazole derivatives have shown significant promise, including oncology, neurodegenerative diseases, and infectious diseases. It details the mechanisms of action, summarizes quantitative pharmacological data, outlines relevant experimental protocols, and visualizes key pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry.
Therapeutic Area: Oncology
2-aminothiazole derivatives have demonstrated potent anticancer activity across a wide range of human cancer cell lines, including breast, leukemia, lung, and colon cancer.[1][2] Their mechanism of action often involves the inhibition of key proteins that regulate cell cycle progression and proliferation, as well as the induction of programmed cell death (apoptosis).
Key Targets and Mechanisms of Action
1.1.1 Cyclin-Dependent Kinase (CDK) Inhibition A primary mechanism for the anticancer effects of 2-aminothiazole derivatives is the inhibition of Cyclin-Dependent Kinases (CDKs).[5] CDKs are crucial for cell cycle regulation, and their hyperactivity is a common feature in many cancers.[6] Specifically, 2-aminothiazole-based compounds have been developed as potent and selective inhibitors of CDK2, CDK4, and CDK6.[5][6][7] Inhibition of the CDK4/6-Cyclin D complex prevents the phosphorylation of the Retinoblastoma (Rb) protein. This keeps Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for the G1 to S phase transition and inducing G1 cell cycle arrest.[6]
Caption: CDK4/6-Rb signaling pathway and its inhibition by 2-aminothiazole derivatives.
1.1.2 Other Kinase Targets Beyond CDKs, 2-aminothiazole derivatives inhibit other crucial kinases in cancer signaling:
-
PI3K (Phosphoinositide 3-kinase): The clinically approved drug Alpelisib, which contains a 2-aminothiazole core, is an inhibitor of the p110α subunit of PI3K, a key component of a pathway that promotes cell proliferation and survival.[1][8]
-
Aurora Kinases: These are essential for mitotic progression, and their inhibition by 2-aminothiazole compounds can lead to mitotic arrest and apoptosis.[9]
-
Checkpoint Kinase 1 (CHK1): As inhibitors of CHK1, these compounds can disrupt the DNA damage response, leading to increased cell death in cancer cells.[10]
-
Protein Kinase CK2: Novel 2-aminothiazole derivatives have been identified as allosteric modulators of CK2, offering a different mechanism from traditional ATP-competitive inhibitors and potentially greater selectivity.[11][12][13]
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference(s) |
| Substituted 2-aminothiazole (20) | H1299 (Lung) | Antitumor | 4.89 | [1] |
| Substituted 2-aminothiazole (20) | SHG-44 (Glioma) | Antitumor | 4.03 | [1] |
| Aminothiazole-based "Compound A" | T98G (Glioma) | CDK4/6 Inhibition | Induces G1 Arrest | [6] |
| Aminothiazole-based "Compound 14" | A2780 (Ovarian) | CDK2 Inhibition | 1.4 (antiproliferative) | [14] |
| Allosteric CK2 Inhibitor (27) | 786-O (Renal) | CK2 Inhibition | 5 (GI₅₀) | [11] |
| Allosteric CK2 Inhibitor (27) | DU145 (Prostate) | CK2 Inhibition | 20 (GI₅₀) | [11] |
| Aminobenzothiazole (OMS5) | A549 (Lung) | Anticancer | 31.95 | [8] |
| Aminobenzothiazole (OMS14) | MCF-7 (Breast) | Anticancer | 22.13 | [8] |
Key Experimental Protocol: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of 2-aminothiazole compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiazole test compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Therapeutic Area: Neurodegenerative Diseases
2-aminothiazole scaffolds have emerged as promising candidates for treating neurodegenerative disorders, particularly proteinopathies like prion diseases and Alzheimer's disease.[15][16]
Key Targets and Mechanisms of Action
2.1.1 Antiprion Activity Prion diseases are caused by the accumulation of a misfolded, infectious isoform of the prion protein (PrP), termed PrPSc.[15] 2-aminothiazole compounds have been identified as potent inhibitors of PrPSc formation in infected neuronal cell lines.[15][17] The precise mechanism is not fully elucidated, but studies suggest that these compounds do not work by reducing the expression of the normal cellular prion protein (PrPC) or by directly disaggregating existing PrPSc.[15][17] The leading hypothesis is that they inhibit the conversion of PrPC into new PrPSc or enhance its clearance.[17]
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Discovery of 2-Aminothiazoles as Potent Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2-Aminothiazoles as Therapeutic Leads for Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of 2-Aminothiazoles: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This versatile core is a key structural component in numerous clinically approved drugs and a vast array of investigational compounds, underscoring its importance as a "privileged structure" in drug discovery. This technical guide provides a comprehensive overview of the biological significance of 2-aminothiazole derivatives, with a focus on their therapeutic applications, mechanisms of action, and the experimental methodologies employed in their evaluation.
Anticancer Activity
2-Aminothiazole derivatives have demonstrated potent cytotoxic effects against a broad range of human cancer cell lines, including those of the breast, lung, colon, pancreas, and leukemia.[1][2] Their anticancer activity is often attributed to the inhibition of various protein kinases, induction of apoptosis, and cell cycle arrest.[3]
Mechanism of Action: Kinase Inhibition
A primary mechanism through which 2-aminothiazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. Notably, the clinically approved anticancer drug Dasatinib , a potent inhibitor of multiple tyrosine kinases, features a 2-aminothiazole core.[2][4] This scaffold has been instrumental in the development of inhibitors for various kinases, including:
-
Src Family Kinases: Optimization of a 2-aminothiazole lead compound led to the discovery of Dasatinib and other potent pan-Src inhibitors with nanomolar to subnanomolar potencies.[4][5]
-
Aurora Kinases: Overexpression of Aurora kinases A and B is linked to the progression of various cancers. 2-Aminothiazole derivatives have been designed as prospective inhibitors of these kinases.[6]
-
Checkpoint Kinase 1 (CHK1): As a key regulator of the DNA damage response, CHK1 is an attractive target for cancer therapy. 2-Aminothiazole derivatives have been designed and evaluated as novel CHK1 inhibitors.[7]
-
Protein Kinase CK2: 2-Aminothiazole derivatives have been identified as selective allosteric modulators of protein kinase CK2, an enzyme implicated in various cancers.[8]
Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, 2-aminothiazole derivatives can induce programmed cell death (apoptosis) and halt cell proliferation by arresting the cell cycle.[3] Studies have shown that these compounds can modulate the expression of Bcl-2 family proteins, leading to the activation of the apoptotic cascade.[3] Furthermore, flow cytometry analysis has revealed that certain derivatives can cause cell cycle arrest at the G0/G1 or G2/M phases.[3]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50/GI50 Value | Reference |
| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Panc-1 (Pancreatic) | 43.08 µM | [9] |
| Analogue 20 | H1299 (Lung) | 4.89 µM | [1] |
| Analogue 20 | SHG-44 (Glioma) | 4.03 µM | [1] |
| Compound 79a | MCF-7 (Breast) | 2.32 µg/mL (GI50) | [3] |
| Compound 79b | A549 (Lung) | 1.61 µg/mL (GI50) | [3] |
Experimental Protocols
MTT Assay for Cell Viability:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 2-aminothiazole derivatives and a vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Flow Cytometry for Cell Cycle Analysis:
-
Treat cancer cells with the 2-aminothiazole derivative for a specified time.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Signaling Pathway Visualization
Caption: Simplified signaling pathway of 2-aminothiazole anticancer activity.
Antimicrobial and Antifungal Activity
The 2-aminothiazole scaffold is a key component of many compounds with significant antibacterial and antifungal properties.[10][11] These derivatives have shown efficacy against a range of pathogenic microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungal species.[12][13]
Antibacterial Activity
Derivatives of 2-aminothiazole have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[11][14] For instance, certain piperazinyl derivatives and thiazolyl-thiourea compounds have shown promising minimum inhibitory concentrations (MICs) against S. aureus and E. coli.[15] A notable example is N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55), which exhibited a very low MIC against Mycobacterium tuberculosis.[16][17]
Antifungal Activity
Several 2-aminothiazole derivatives have been synthesized and evaluated for their antifungal activity against various Candida species and other fungi.[18][19] Compound 41F5, an aminothiazole with an alicyclic and an aromatic substituent, has shown fungistatic activity against Histoplasma capsulatum at micromolar concentrations.[20]
Quantitative Data: Antimicrobial Activity
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Piperazinyl derivative (121d) | Staphylococcus aureus (MRSA) | 4 | [15] |
| Piperazinyl derivative (121d) | Escherichia coli | 8 | [15] |
| Thiazolyl-thiourea (124) | Staphylococcus aureus | 4 - 16 | [15] |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | Mycobacterium tuberculosis | 0.008 | [15] |
| Compound 41F5 | Histoplasma capsulatum | 0.87 (IC50) | [20] |
| Compound 5a8 | Candida albicans | 9 µM (MIC80) | [19] |
Experimental Protocols
Broth Microdilution Method for MIC Determination:
-
Prepare a twofold serial dilution of the 2-aminothiazole compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow Visualization
Caption: General experimental workflow for antimicrobial evaluation.
Antiviral and Anti-inflammatory Activities
Antiviral Properties
The 2-aminothiazole scaffold has also been explored for its antiviral potential.[21][22] Certain derivatives have shown activity against influenza A virus and human rhinovirus (HRV).[21][23] For example, a compound bearing a 4-trifluoromethylphenyl substituent on the thiazole ring demonstrated significant antiviral activity against the PR8 influenza A strain, comparable to oseltamivir and amantadine.[21]
Anti-inflammatory Effects
2-Aminothiazole derivatives possess anti-inflammatory properties, often linked to the inhibition of enzymes involved in the inflammatory cascade.[10] For instance, they have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme whose excessive production of nitric oxide is implicated in inflammatory diseases.[24] The pan-Src kinase inhibitor 12m, a 2-aminothiazole derivative, demonstrated oral efficacy in reducing TNF-α levels in a murine model of inflammation.[4]
Other Biological Activities
The versatility of the 2-aminothiazole scaffold extends to other therapeutic areas:
-
Antiprion Activity: 2-Aminothiazole analogs have been identified as potent inhibitors of prion protein (PrPSc) accumulation, showing promise for the treatment of fatal neurodegenerative prion diseases.[25][26][27]
-
Anticonvulsant, Antidiabetic, and Antihypertensive Activities: Literature surveys have documented that various 2-aminothiazole derivatives exhibit these and other biological activities.[1][18]
Structure-Activity Relationship (SAR)
Structure-activity relationship studies are crucial for optimizing the biological activity of 2-aminothiazole derivatives. For instance, in the context of antitubercular activity, it was found that the central thiazole and a 2-pyridyl moiety at the C-4 position were critical for potency, while the N-2 position allowed for significant flexibility and modification to improve activity.[16][17] Similarly, for iNOS inhibition, the introduction of appropriately sized substituents at the 4- and 5-positions of the 2-aminothiazole ring was found to enhance inhibitory activity and selectivity.[24]
Pharmacokinetics and Metabolism
The pharmacokinetic properties of 2-aminothiazole derivatives are critical for their development as drugs. Studies on antiprion 2-aminothiazole analogs in mice have evaluated their plasma and brain concentrations, bioavailability, and metabolic stability.[25][26][27] For example, the antiprion compounds IND24 and IND81 showed high concentrations in the brain after oral dosing and good stability in liver microsomes.[25][26] However, some derivatives can be rapidly metabolized, which presents a challenge for drug development.[17]
Synthesis of 2-Aminothiazole Derivatives
The most common and versatile method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis .[16][28] This reaction typically involves the condensation of an α-haloketone with a thiourea or a related thioamide derivative.[28][29] Microwave-assisted synthesis has also been employed as an efficient and environmentally friendly approach.[30]
General Synthetic Workflow
Caption: Hantzsch synthesis of 2-aminothiazoles.
Conclusion
The 2-aminothiazole scaffold is undeniably a cornerstone in modern medicinal chemistry, demonstrating a remarkable range of biological activities. Its amenability to chemical modification allows for the fine-tuning of its pharmacological properties, leading to the development of potent and selective agents for a multitude of therapeutic targets. While challenges related to metabolism and potential toxicity exist, the continued exploration of this privileged structure holds immense promise for the discovery of novel and effective therapies for a wide array of diseases.[31] This technical guide provides a foundational understanding for researchers to further investigate and harness the therapeutic potential of 2-aminothiazole derivatives.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. benchchem.com [benchchem.com]
- 16. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of an Aminothiazole with Antifungal Activity against Intracellular Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice | Semantic Scholar [semanticscholar.org]
- 26. Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. derpharmachemica.com [derpharmachemica.com]
- 29. researchgate.net [researchgate.net]
- 30. Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation - IJPRS [ijprs.com]
- 31. researchgate.net [researchgate.net]
A Technical Guide to One-Pot Synthesis Methods for 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The development of efficient, cost-effective, and environmentally benign synthetic routes to these valuable compounds is a key focus in drug discovery and development. This technical guide provides an in-depth overview of contemporary one-pot synthesis methods for 2-aminothiazole derivatives, with a focus on experimental protocols, quantitative data, and reaction workflows.
Core Synthetic Strategies
The predominant one-pot method for synthesizing 2-aminothiazoles is a modification of the classic Hantzsch thiazole synthesis.[4][5] This approach circumvents the need to isolate the often lachrymatory and toxic α-haloketone intermediates by generating them in situ from readily available ketones. The general workflow involves the reaction of a ketone with a halogenating agent, followed by cyclocondensation with a thiourea derivative.
Key variations in this one-pot strategy include the choice of halogenating agent, the catalyst employed, the solvent system, and the energy source used to drive the reaction. Modern methodologies increasingly focus on green chemistry principles, utilizing non-toxic reagents, recyclable catalysts, and energy-efficient techniques such as microwave and ultrasound irradiation.[6][7][8]
Comparative Data of One-Pot Synthesis Methods
The following tables summarize quantitative data from various one-pot synthetic protocols for 2-aminothiazole derivatives, allowing for easy comparison of their efficiency and reaction conditions.
Table 1: Catalyst and Halogenating Agent Comparison in One-Pot Syntheses
| Catalyst/Promoter | Halogenating Agent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Silica Supported Tungstosilicic Acid | - (starting from α-bromoketone) | Ethanol/Water | 65 | 2-3.5 h | 79-90 | [6] |
| I₂/DMSO | Iodine (catalytic) | DMSO | 120 | 12 h | 40-79 | [9] |
| Copper(II) Bromide | CuBr₂ | 1,4-Dioxane | Reflux | 3-12 h | 68-90 | [1] |
| Trichloroisocyanuric Acid (TCCA) / Ca/4-MePy-IL@ZY-Fe₃O₄ | TCCA | Ethanol | 80 | 25 min (halogenation) + reaction time | Not specified | [10][11][12] |
| N-Bromosuccinimide (NBS) | NBS | PEG-400/Water | 80-85 | 28-32 min | 84-89 | [7] |
| Lactic Acid | NBS | Lactic Acid | 90-100 | 10-15 min | Good to Excellent | [13] |
Table 2: Green Chemistry Approaches - Microwave and Ultrasound-Assisted Syntheses
| Method | Catalyst/Medium | Reactants | Power/Conditions | Time | Yield (%) | Reference |
| Microwave | Iodine | Substituted Ketone, Thiourea | 170 W | 5-15 min | High | [14][15] |
| Microwave | NaHSO₄-SiO₂ (solvent-free) | Substituted Ketone, Thiourea | Not specified | 10-15 min | High | [16] |
| Microwave | PEG-400/Water | Aromatic Ketones, NBS, Thiourea | 300 W | 28-32 min | 84-89 | [7] |
| Ultrasound | Silica Supported Tungstosilicic Acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes | Room Temp. | 1.5-2 h | High | [6] |
| Ultrasound | - | 2-Aminothiophenols, Aldehydes | Room Temp. | Not specified | Moderate to Excellent | [17] |
Experimental Protocols
This section provides detailed methodologies for key one-pot synthesis experiments cited in the literature.
Protocol 1: One-Pot Synthesis via α-Bromination/Cyclization using Copper(II) Bromide
This protocol describes a facile and efficient one-pot synthesis of 2-aminothiazole derivatives from aromatic methyl ketones using copper(II) bromide as the brominating agent.[1]
Materials:
-
Aromatic methyl ketone (1.0 mmol)
-
Thiourea or N-substituted thiourea (1.2 mmol)
-
Copper(II) bromide (CuBr₂) (2.2 mmol)
-
1,4-Dioxane (5 mL)
Procedure:
-
A mixture of the aromatic methyl ketone (1.0 mmol), thiourea or N-substituted thiourea (1.2 mmol), and CuBr₂ (2.2 mmol) in 1,4-dioxane (5 mL) is stirred and refluxed.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.
-
The resulting mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-aminothiazole derivative.
Protocol 2: Microwave-Assisted One-Pot Synthesis
This green chemistry approach utilizes microwave irradiation to significantly reduce reaction times for the synthesis of 2-aminothiazole derivatives.[14][15]
Materials:
-
Substituted ketone (0.01 mol)
-
Thiourea (0.02 mol)
-
Iodine (0.01 mol)
-
Ethanol (for recrystallization)
Procedure:
-
The substituted ketone (0.01 mol), thiourea (0.02 mol), and iodine (0.01 mol) are taken in a microwave-safe flask.
-
The mixture is subjected to microwave irradiation at 170 W for 5–15 minutes.
-
Reaction completion is monitored by TLC.
-
After cooling, the reaction mixture is poured onto ice.
-
The resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the pure product.
Protocol 3: Ultrasound-Assisted One-Pot Synthesis
This method employs ultrasonic irradiation as an energy-efficient and environmentally friendly way to synthesize Hantzsch thiazole derivatives.[6]
Materials:
-
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Silica supported tungstosilicic acid (SiW.SiO₂) (15%)
-
Ethanol/water (1:1, 5 mL)
Procedure:
-
A mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the substituted benzaldehyde (1 mmol), and SiW.SiO₂ (15%) is placed in a flask with 5 mL of ethanol/water (1:1).
-
The mixture is subjected to ultrasonic activation for 1.5 to 2 hours at room temperature.
-
The obtained solid is filtered off and washed with ethanol.
-
The remaining solid is dissolved in acetone, and the SiW.SiO₂ catalyst is removed by filtration.
-
The filtrate is evaporated under vacuum, and the resulting product is dried in an oven at 60 °C.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical workflows of the described one-pot syntheses.
Conclusion
The one-pot synthesis of 2-aminothiazole derivatives has evolved significantly, with a strong emphasis on improving efficiency, safety, and environmental sustainability. The modified Hantzsch reaction, which avoids the isolation of hazardous intermediates, remains the cornerstone of this field. By leveraging modern techniques such as microwave and ultrasound assistance, along with the development of novel and recyclable catalysts, researchers can now access these vital pharmaceutical building blocks more rapidly and with a smaller environmental footprint. The choice of methodology will depend on the specific substrate, desired scale, and available resources, with the data and protocols provided in this guide serving as a valuable resource for making informed decisions in the laboratory.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. acgpubs.org [acgpubs.org]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. jusst.org [jusst.org]
- 15. jusst.org [jusst.org]
- 16. rjpbcs.com [rjpbcs.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Testing the Cytotoxicity of 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for determining the cytotoxic effects of the novel compound, 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine, on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2] The amount of formazan produced is directly proportional to the number of viable cells.[1] This protocol outlines the necessary reagents, step-by-step experimental procedures, and data analysis methods.
Thiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential anticancer properties.[3][4] Therefore, evaluating the cytotoxicity of novel thiazole-containing compounds like this compound is a critical step in the drug discovery process.
Materials and Reagents
-
Cell Lines: A panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer).
-
Test Compound: this compound.
-
Cell Culture Medium: Appropriate medium for the selected cell lines (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
MTT Solution: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS). The solution should be protected from light and stored at 4°C.[5]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
96-well flat-bottom sterile microplates.
-
Multichannel pipette.
-
Microplate reader (ELISA reader).
-
Humidified CO₂ incubator (37°C, 5% CO₂).
Experimental Protocols
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the test compound and cell culture reagents.[6][7]
-
Handle this compound in a well-ventilated area, such as a chemical fume hood.[6]
-
Avoid inhalation, ingestion, and direct skin or eye contact with the compound.[6] In case of contact, flush the affected area with copious amounts of water.[7]
-
Dispose of all waste materials according to institutional and local regulations.
Preparation of Stock and Working Solutions
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.[8] Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Compound Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in the complete cell culture medium to achieve the desired final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM). The final concentration of DMSO in the culture medium should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.[1]
Cell Seeding
-
Culture the selected cancer cell lines in their appropriate complete medium until they reach 70-80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[5] The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase during the experiment.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach and resume growth.
Compound Treatment
-
After the 24-hour incubation, carefully remove the medium from each well.
-
Add 100 µL of the prepared working solutions of this compound at various concentrations to the respective wells in triplicate.
-
Include the following controls on the same plate:
-
Vehicle Control: Cells treated with the medium containing the same final concentration of DMSO as the highest concentration of the test compound. This serves as the 100% cell viability control.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin or cisplatin) to ensure the assay is working correctly.
-
Blank Control: Wells containing only cell culture medium without cells to measure background absorbance.
-
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time will depend on the specific research question and the doubling time of the cell line.
MTT Assay
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[5]
-
Incubate the plate for 2 to 4 hours at 37°C in the dark. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
Absorbance Measurement
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Record the absorbance values for all wells.
Data Presentation and Analysis
Data Calculation
-
Corrected Absorbance: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Percentage of Cell Viability: Calculate the percentage of cell viability for each concentration of the test compound using the following formula:[9]
% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100
Data Summary
Summarize the quantitative data in a clear and structured table for easy comparison.
Table 1: Cytotoxic Effect of this compound on Different Cancer Cell Lines after 48h Treatment.
| Concentration (µM) | Cell Line 1 (e.g., MCF-7) % Cell Viability ± SD | Cell Line 2 (e.g., A549) % Cell Viability ± SD | Cell Line 3 (e.g., HeLa) % Cell Viability ± SD |
| Vehicle Control (0) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 0.1 | 98.5 ± 4.5 | 99.1 ± 3.9 | 97.8 ± 5.3 |
| 1 | 92.3 ± 6.1 | 95.4 ± 5.2 | 90.7 ± 6.8 |
| 10 | 75.8 ± 7.3 | 80.2 ± 6.5 | 72.1 ± 8.1 |
| 50 | 48.2 ± 5.9 | 55.6 ± 7.1 | 45.3 ± 6.4 |
| 100 | 21.4 ± 3.8 | 30.1 ± 4.9 | 18.9 ± 3.5 |
| Positive Control | 15.6 ± 2.9 | 20.3 ± 3.1 | 12.5 ± 2.7 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only. SD = Standard Deviation)
IC₅₀ Determination
The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is a key parameter for cytotoxicity.
-
Plot a dose-response curve with the concentration of the test compound on the x-axis (logarithmic scale) and the percentage of cell viability on the y-axis.
-
Use non-linear regression analysis (e.g., using software like GraphPad Prism or Microsoft Excel with an appropriate add-in) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.
Visualizations
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Workflow for data analysis of MTT assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. als-journal.com [als-journal.com]
- 7. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 8. 4-[(Morpholin-4-yl)methyl]-1,3-thiazol-2-amine 97.00% | CAS: 3008-61-5 | AChemBlock [achemblock.com]
- 9. In Vitro Macrofilaricidal and Microfilaricidal Activities against Onchocerca ochengi, Cytotoxicity and Acute Toxicity of Seventeen Thiazolidinone Derivatives [scirp.org]
Application Notes and Protocols for 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the dissolution of 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine, a weakly basic compound, for use in various in vitro assays. Due to the limited availability of specific solubility data for this compound, this document outlines a generalized protocol based on the known properties of structurally similar aminothiazole derivatives and weakly basic compounds. The provided methodologies and recommendations are intended to serve as a starting point for researchers to develop optimized, assay-specific dissolution procedures.
Introduction
This compound is a heterocyclic compound containing a thiazole ring, a morpholine moiety, and a primary amine. Such compounds are of significant interest in drug discovery.[1] Proper dissolution and handling are critical for obtaining accurate and reproducible results in in vitro biological assays. The presence of the amine group suggests that the compound is a weak base, which can influence its solubility in different solvents and buffers.[2] This document provides recommended solvents, preparation of stock solutions, and protocols for making working solutions for typical in vitro experiments.
Solubility and Handling Recommendations
Based on the general properties of aminothiazole derivatives and weakly basic compounds, the following solubility characteristics can be anticipated for this compound.
Table 1: Solubility and Handling Guidelines
| Parameter | Recommendation/Information | Rationale |
| Primary Solvent for Stock Solution | Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous DMSO is a common solvent for dissolving a wide range of organic compounds for biological screening.[3] |
| Aqueous Solubility | Expected to be low. | Many heterocyclic compounds, including thiazole derivatives, exhibit poor solubility in aqueous buffers.[2] |
| pH-Dependent Solubility | Solubility may increase in acidic conditions. | As a weak base, the amine group can be protonated at lower pH, forming a more soluble salt.[2] |
| Stock Solution Storage | Store at -20°C or -80°C in small aliquots. | To minimize freeze-thaw cycles and prevent degradation. Some aminothiazoles have shown instability in DMSO at room temperature over time.[3] |
| Handling Precautions | Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area. | Standard laboratory practice for handling chemical compounds. |
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, anhydrous
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile acidic buffer (e.g., citrate buffer, pH 5.0)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes and sterile tips
-
0.22 µm sterile syringe filters (optional, for sterilization of final working solution)
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which can then be diluted to final working concentrations for various assays.
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Weigh a small amount of this compound (e.g., 1-5 mg) into the tared tube and record the exact weight. The molecular weight is 199.28 g/mol .
-
Calculate the required volume of DMSO to achieve a 10 mM concentration using the following formula:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the compound.
-
Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C , protected from light.
Preparation of Working Solutions for In Vitro Assays
The final concentration of the compound and the permissible concentration of DMSO in the assay will dictate the dilution strategy. Most cell-based assays are sensitive to DMSO concentrations above 0.5-1%.
Protocol A: Dilution in Aqueous Buffer (e.g., PBS)
-
Thaw a frozen aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve the final working concentration.
-
Vortex gently after each dilution step.
-
Observe the solution for any precipitation. If precipitation occurs, consider using a lower final concentration or an alternative dilution strategy.
-
Use the final working solution immediately or store on ice for a short duration before adding to the assay plate.
Protocol B: pH Modification to Enhance Solubility
If precipitation is observed in neutral buffers, an acidic buffer may improve solubility.
-
Prepare a series of dilutions of the 10 mM DMSO stock solution in a sterile, slightly acidic buffer (e.g., citrate buffer, pH 5.0).
-
Determine the maximum soluble concentration in the acidic buffer.
-
Note: Ensure that the final pH of the assay medium is not significantly altered by the addition of the acidic working solution and that the pH change does not affect the biological system under investigation.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for preparing the compound for a typical in vitro screening assay.
Caption: General workflow for compound dissolution and use in in vitro assays.
Potential Signaling Pathway Involvement
While the specific molecular targets of this compound are not yet defined in the literature, thiazole-containing compounds are known to interact with a wide range of biological targets. Many have been investigated for their potential as inhibitors of kinases, cyclooxygenases (COX), and other enzymes, as well as for their antimicrobial and anticancer properties.[4][5][6] The diagram below illustrates a hypothetical signaling pathway where a thiazole derivative might act as an inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway by the compound.
Troubleshooting
-
Compound Precipitation: If the compound precipitates upon dilution in aqueous buffer, try pre-warming the buffer, using a co-solvent, or decreasing the pH of the buffer.[2] It is also crucial to ensure the final concentration in the assay does not exceed the compound's aqueous solubility.
-
Cell Toxicity: If cytotoxicity is observed, it may be due to the compound itself or the concentration of the solvent (DMSO). Always include a vehicle control (buffer with the same percentage of DMSO) in your experiments to assess solvent toxicity.
-
Inconsistent Results: Ensure complete dissolution of the stock solution and accurate pipetting during dilutions. Incomplete dissolution can lead to variability in the actual concentration of the compound being tested.
Conclusion
The protocols and information provided in these application notes offer a foundational approach for the dissolution and use of this compound in in vitro research. Due to the absence of specific solubility data, researchers are encouraged to perform initial solubility tests to determine the optimal conditions for their specific experimental setup. Careful attention to solvent choice, concentration, and handling will contribute to the generation of reliable and reproducible data in the evaluation of this compound's biological activity.
References
- 1. 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.sciepub.com [pubs.sciepub.com]
- 5. mdpi.com [mdpi.com]
- 6. journaljpri.com [journaljpri.com]
Application Notes and Protocols for Antimicrobial Screening of 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-aminothiazole scaffold, in particular, is a key pharmacophore in many clinically used drugs. This document provides detailed application notes and protocols for the antimicrobial screening of a specific thiazole derivative, 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine.
The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health, necessitating the discovery and development of novel antimicrobial agents. This compound, with its unique structural features combining the bioactive 2-aminothiazole core with a morpholine moiety, represents a promising candidate for antimicrobial drug discovery. The morpholine ring can enhance the pharmacokinetic properties of a compound, such as its solubility and metabolic stability.
These application notes are intended to guide researchers in the systematic evaluation of the antimicrobial potential of this compound against a panel of clinically relevant bacterial and fungal strains. The protocols provided herein describe standard and reproducible methods for determining the compound's inhibitory activity and cytotoxicity.
Compound Profile
| Compound Name | This compound |
| IUPAC Name | This compound |
| CAS Number | 3008-61-5 |
| Molecular Formula | C₈H₁₃N₃OS |
| Molecular Weight | 199.28 g/mol |
| Structure | ![]() |
Hypothetical Antimicrobial Activity Data
The following tables present hypothetical, yet plausible, antimicrobial screening data for this compound for illustrative purposes. These values are intended to serve as a guide for data presentation and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference Antibiotic | Reference MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | 8 | Vancomycin | 1 |
| Enterococcus faecalis (ATCC 29212) | Positive | 16 | Ampicillin | 2 |
| Escherichia coli (ATCC 25922) | Negative | 32 | Ciprofloxacin | 0.25 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 64 | Gentamicin | 4 |
| Klebsiella pneumoniae (ATCC 700603) | Negative | 32 | Meropenem | 0.5 |
Table 2: Zone of Inhibition of this compound against Fungal Strains
| Fungal Strain | Zone of Inhibition (mm) | Reference Antifungal | Reference Zone of Inhibition (mm) |
| Candida albicans (ATCC 90028) | 18 | Fluconazole | 22 |
| Aspergillus niger (ATCC 16404) | 15 | Amphotericin B | 20 |
Table 3: Cytotoxicity of this compound
| Cell Line | Cell Type | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| HEK293 | Human Embryonic Kidney | >100 | Doxorubicin | 1.5 |
| HepG2 | Human Hepatocellular Carcinoma | 85 | Doxorubicin | 2.2 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound against bacterial strains using the broth microdilution method, following CLSI guidelines.[1]
Materials:
-
This compound
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (inoculum only), and well 12 serves as the sterility control (broth only).
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[2]
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
Protocol 2: Agar Well Diffusion Assay for Antifungal Screening
This protocol describes the agar well diffusion method for assessing the antifungal activity of this compound.
Materials:
-
This compound
-
Fungal strains (e.g., C. albicans, A. niger)
-
Sabouraud Dextrose Agar (SDA)
-
Sterile Petri dishes
-
Sterile cork borer (6 mm diameter)
-
Fungal spore suspension (10⁶ spores/mL)
-
Sterile swabs
-
Incubator (28°C ± 2°C)
Procedure:
-
Plate Preparation: Prepare SDA plates and allow them to solidify.
-
Inoculation: Aseptically swab the entire surface of the SDA plates with the fungal spore suspension to create a uniform lawn.
-
Well Creation: Use a sterile cork borer to create wells (6 mm in diameter) in the agar.
-
Compound Application:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Pipette a fixed volume (e.g., 100 µL) of the compound solution into the wells.
-
Use a solvent control (negative control) and a standard antifungal agent (positive control).
-
-
Incubation: Incubate the plates at 28°C ± 2°C for 48-72 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (in mm) around each well.
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of this compound against mammalian cell lines.[3][4]
Materials:
-
This compound
-
Mammalian cell lines (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent used for the compound) and a positive control (a known cytotoxic agent).
-
-
Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Potential Mechanism of Action
Thiazole-based antimicrobial agents can exert their effects through various mechanisms. Based on existing literature for related compounds, this compound may potentially act by:
-
Inhibition of Cell Wall Synthesis: Some thiazole derivatives have been shown to interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.
-
Disruption of Cell Membrane Integrity: The compound might interact with the bacterial cell membrane, leading to depolarization, increased permeability, and leakage of cellular contents.
-
Inhibition of Essential Enzymes: Thiazole rings can coordinate with metal ions in the active sites of essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase, leading to their inhibition.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for the Synthesis of N-Phenylmorpholine-Thiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The morpholine and thiazole heterocyclic rings are prominent scaffolds in medicinal chemistry, known to be present in a wide array of biologically active compounds.[1][2] Thiazole derivatives, in particular, exhibit a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The fusion of the N-phenylmorpholine moiety with a thiazole ring has been explored to generate novel hybrid compounds with potential therapeutic applications, such as antitumor agents.[1][5]
A primary and efficient method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[6][7] This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea derivative.[3][6] This document provides a detailed experimental protocol for a multi-step synthesis of N-phenylmorpholine-thiazole derivatives, utilizing the Hantzsch synthesis as the key cyclization step. The procedures outlined are designed to be reproducible and scalable for research and drug development purposes.
Overall Synthetic Workflow
The synthesis is typically a two-step process starting from a suitable N-phenylmorpholine-containing aldehyde or ketone. First, a thiosemicarbazone intermediate is prepared. This intermediate then undergoes a cyclocondensation reaction with an α-halocarbonyl compound to yield the final N-phenylmorpholine-thiazole derivative.
Caption: General workflow for the two-step synthesis of N-phenylmorpholine-thiazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of Thiosemicarbazone Intermediate
This protocol describes the synthesis of the key intermediate, 2-(1-(4-morpholinophenyl)ethylidene)hydrazine-1-carbothioamide, from its corresponding ketone.
Materials:
-
1-(4-morpholinophenyl)ethan-1-one
-
Thiosemicarbazide
-
Ethanol (Absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
To a solution of 1-(4-morpholinophenyl)ethan-1-one (10 mmol) in 50 mL of absolute ethanol in a 100 mL round-bottom flask, add thiosemicarbazide (12 mmol).
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 15 mL) to remove any unreacted starting materials.
-
Dry the product in a vacuum oven. The resulting thiosemicarbazone derivative can often be used in the next step without further purification.
Data Presentation:
Table 1: Representative Reaction Data for Thiosemicarbazone Synthesis
| Entry | Molar Ratio (Ketone:Thiosemicarbazide) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 1 : 1.2 | Ethanol | 5 | ~85-95 |
| 2 | 1 : 1.2 | Methanol | 6 | ~80-90 |
Protocol 2: Hantzsch Thiazole Synthesis (Final Product)
This protocol details the cyclization of the thiosemicarbazone intermediate with an α-haloketone to form the N-phenylmorpholine-thiazole derivative. Both conventional heating and microwave-assisted methods are described, with the latter often providing higher yields in shorter reaction times.[8]
Materials:
-
Thiosemicarbazone intermediate (from Protocol 1)
-
α-haloketone (e.g., 2-bromo-1-phenylethanone / phenacyl bromide)
-
Solvent (e.g., Dioxane or Methanol)
-
Base (e.g., Triethylamine, Et₃N)
-
Round-bottom flask with reflux condenser or Microwave reactor vial
-
Magnetic stirrer and heating source
-
Rotary evaporator
-
Recrystallization solvents (e.g., Ethanol, DMF)
Procedure (Conventional Method):
-
Dissolve the thiosemicarbazone intermediate (5 mmol) in 30 mL of dioxane in a 100 mL round-bottom flask.[9]
-
Add the α-haloketone (e.g., phenacyl bromide, 5 mmol) to the solution.
-
Add a catalytic amount of triethylamine (Et₃N) to the mixture.[9]
-
Heat the mixture to reflux for 8-12 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting solid residue by recrystallization from a suitable solvent like ethanol to obtain the final product.
Procedure (Microwave-Assisted Method):
-
In a microwave reactor vial, combine the thiosemicarbazone intermediate (1 mmol), the α-haloketone (1 mmol), and 10 mL of methanol.[8]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 90-120°C) for 20-40 minutes.[8]
-
After irradiation, cool the vial to room temperature.
-
The precipitated product can be collected by filtration, washed with cold methanol, and dried.
-
If necessary, purify further by recrystallization.
Data Presentation:
Table 2: Comparison of Hantzsch Synthesis Conditions
| Entry | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Conventional | Dioxane | ~100 (Reflux) | 8-12 h | 60-75 | [9] |
| 2 | Microwave | Methanol | 90 | 30 min | >90 |[8] |
Potential Application and Signaling Pathway Context
N-phenylmorpholine-thiazole derivatives have been investigated for their anticancer properties.[1][10] Some studies have explored similar heterocyclic compounds as inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR), which is often overactive in various cancers.[11] The diagram below illustrates a simplified EGFR signaling pathway and the potential point of inhibition by a synthesized derivative.
Caption: Simplified EGFR signaling pathway with potential inhibition by a thiazole derivative.
References
- 1. Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. synarchive.com [synarchive.com]
- 7. benchchem.com [benchchem.com]
- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and DNA binding of novel bioactive thiazole derivatives pendent to N-phenylmorpholine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Molecular Docking of Thiazole Derivatives with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing molecular docking studies of thiazole derivatives with their respective protein targets. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] Molecular docking is a crucial computational technique that predicts the binding orientation and affinity of a small molecule (ligand) to a protein (receptor), thereby guiding drug discovery and development efforts.[4][5]
Overview of Molecular Docking Workflow
Molecular docking simulations follow a systematic workflow to predict the interaction between a ligand and a protein.[6] The general steps involved are protein and ligand preparation, grid generation, running the docking simulation, and analysis of the results.[5][6]
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. wjarr.com [wjarr.com]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. benchchem.com [benchchem.com]
Application Notes: Anti-inflammatory Activity Assays for Novel Thiazole Compounds
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While a fundamental protective mechanism, chronic or dysregulated inflammation is implicated in a wide range of diseases, including arthritis, cancer, and cardiovascular diseases.[2] Thiazole derivatives have emerged as a significant class of synthetic compounds with a broad spectrum of biological activities, including promising anti-inflammatory properties.[1] Many of these compounds exert their effects by modulating key enzymatic pathways, such as those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][4][5] The development of novel thiazole-based anti-inflammatory agents requires robust and reproducible screening methodologies to identify and characterize lead candidates.
This document provides detailed protocols for a panel of in vitro and in vivo assays designed to evaluate the anti-inflammatory potential of novel thiazole compounds. The workflow progresses from initial cell-based screening to a well-established animal model of acute inflammation, providing a comprehensive framework for researchers in drug discovery and development.
Key Signaling Pathways in Inflammation
The inflammatory response is orchestrated by intricate signaling cascades. Two pivotal pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Many anti-inflammatory drugs, including potentially novel thiazole compounds, target specific components within these cascades.
1. NF-κB Signaling Pathway The NF-κB pathway is a master regulator of inflammation.[6] In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[7][8][9] IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for COX-2, inducible nitric oxide synthase (iNOS), and various cytokines.[9][10]
2. MAPK Signaling Pathway The MAPK family of serine/threonine kinases, including p38, JNK, and ERK, are critical mediators of cellular responses to external stressors, including inflammatory stimuli.[11][12] Upon stimulation by factors like LPS, a three-tiered kinase cascade is activated: a MAP kinase kinase kinase (MAP3K) activates a MAP kinase kinase (MAP2K), which in turn activates a MAPK (e.g., p38).[13][14] Activated p38 MAPK can then phosphorylate and activate various transcription factors, such as AP-1, leading to the expression of inflammatory genes.[15]
Experimental Screening Workflow
A structured approach is essential for the efficient evaluation of novel compounds. The workflow begins with broad in vitro screening to assess anti-inflammatory activity and cytotoxicity, followed by more targeted in vivo studies for the most promising candidates.
Experimental Protocols
I. In Vitro Anti-inflammatory Assays
These assays utilize the murine macrophage cell line RAW 264.7, a standard model for studying inflammation.[16][17] Inflammation is induced using lipopolysaccharide (LPS), a component of Gram-negative bacteria outer membranes that robustly activates the NF-κB and MAPK pathways.[18][19][20]
A. Cell Culture and Maintenance
-
Cell Line: RAW 264.7 macrophages.
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.[21]
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
B. Cytotoxicity Assay (MTT Assay) This assay is crucial to ensure that any observed reduction in inflammatory markers is due to specific anti-inflammatory activity and not compound-induced cell death.
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the novel thiazole compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate for 24 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
C. Nitric Oxide (NO) Production Inhibition Assay (Griess Assay) This assay measures the production of NO, a key inflammatory mediator produced by iNOS.[22]
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/mL (100 µL/well) and incubate overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of the thiazole compounds and incubate for 1 hour.[21]
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[23]
-
Incubation: Incubate the plate for 24 hours at 37°C.[22]
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).[24]
-
Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.[24]
-
Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-only treated group.
D. Pro-inflammatory Cytokine Measurement (ELISA) This protocol quantifies the secretion of key pro-inflammatory cytokines like TNF-α and IL-6.[25]
-
Cell Treatment: Prepare and treat cells with compounds and LPS as described in the NO Production Assay (Steps C1-C4).
-
Supernatant Collection: After the 24-hour incubation, centrifuge the plate at 1,000 x g for 10 minutes. Collect the supernatant for analysis.[23]
-
ELISA Procedure: Perform a sandwich ELISA for TNF-α and IL-6 according to the manufacturer's protocol for the specific ELISA kit being used.[26][27]
-
Coating: Coat a 96-well plate with the capture antibody.
-
Blocking: Block non-specific binding sites.[23]
-
Sample Incubation: Add standards and collected supernatants to the wells.
-
Detection: Add the biotinylated detection antibody, followed by streptavidin-HRP conjugate.
-
Substrate Addition: Add a TMB substrate solution and stop the reaction with a stop solution.[23]
-
-
Measurement: Read the absorbance at 450 nm.
-
Analysis: Calculate cytokine concentrations based on the standard curve and determine the percentage of inhibition.
E. COX-2 Inhibition Assay This assay determines the direct inhibitory effect of the compounds on COX-2 enzyme activity.
-
Assay Principle: Use a commercial COX-2 inhibitor screening kit (e.g., fluorometric or colorimetric).[28] These kits typically measure the generation of prostaglandin G2 or other prostanoids.[28]
-
Procedure: Follow the manufacturer's protocol. Generally, this involves:
-
Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of COX-2 activity.[24]
II. In Vivo Anti-inflammatory Assay
This model is a widely used and reproducible assay for acute inflammation.[2]
A. Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6 per group):
-
Dosing: Administer the test compounds or control drugs orally 1 hour before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[1]
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 3, and 5 hours post-injection.
-
Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison and interpretation.
Table 1: In Vitro Anti-inflammatory and Cytotoxic Activity of Novel Thiazole Compounds
| Compound | Cytotoxicity (CC₅₀, µM) | NO Production (IC₅₀, µM) | TNF-α Release (IC₅₀, µM) | IL-6 Release (IC₅₀, µM) | COX-2 Activity (IC₅₀, µM) |
| Thiazole-A | > 100 | 12.5 | 15.2 | 18.9 | 8.7 |
| Thiazole-B | > 100 | 25.8 | 30.1 | 33.4 | 19.5 |
| Thiazole-C | 75.2 | 5.1 | 6.8 | 7.2 | 4.3 |
| Indomethacin | > 100 | 22.4 | 28.5 | > 50 | 0.5 |
IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration.
Table 2: Effect of Thiazole-A on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (Dose) | 1 Hour Post-Carrageenan | 3 Hours Post-Carrageenan | 5 Hours Post-Carrageenan |
| Paw Volume Increase (mL) | % Inhibition | Paw Volume Increase (mL) | |
| Vehicle Control | 0.35 ± 0.04 | - | 0.78 ± 0.06 |
| Indomethacin (10 mg/kg) | 0.21 ± 0.03 | 40.0% | 0.35 ± 0.04 |
| Thiazole-A (25 mg/kg) | 0.25 ± 0.04 | 28.6% | 0.45 ± 0.05 |
| Thiazole-A (50 mg/kg) | 0.22 ± 0.03 | 37.1% | 0.38 ± 0.04 |
Values are expressed as mean ± SEM.
References
- 1. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. purformhealth.com [purformhealth.com]
- 8. researchgate.net [researchgate.net]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. synapse.koreamed.org [synapse.koreamed.org]
- 14. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 18. mdpi.com [mdpi.com]
- 19. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. biocompare.com [biocompare.com]
- 26. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cytokine Elisa [bdbiosciences.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. wjpmr.com [wjpmr.com]
Application Notes and Protocols: Screening 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine Against a Panel of Human Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive set of protocols for evaluating the in vitro anti-cancer activity of the novel compound, 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine. The described methodologies include the assessment of cytotoxicity across a panel of human cancer cell lines, analysis of the compound's effects on cell cycle progression and apoptosis, and investigation of its potential mechanism of action through a key signaling pathway. The presented data is illustrative to guide the researcher in data presentation and interpretation.
Introduction
The search for novel therapeutic agents with high efficacy and selectivity against cancer is a cornerstone of oncological research. The compound this compound, featuring both a morpholine and a thiazole moiety, belongs to a class of heterocyclic compounds that have shown promise as anti-cancer agents[1]. This document outlines a systematic approach to screen this compound against a variety of human cancer cell lines to determine its cytotoxic potential and elucidate its mechanism of action. The protocols provided herein are foundational for the initial stages of drug discovery and development[2][3].
Data Presentation
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| NCI-H460 | Lung Carcinoma | 8.9 ± 0.9 |
| SF-268 | Glioblastoma | 22.5 ± 2.5 |
| HCT-116 | Colon Carcinoma | 12.7 ± 1.3 |
| A549 | Lung Carcinoma | 9.5 ± 1.1 |
| HeLa | Cervical Cancer | 18.3 ± 2.1 |
Data are presented as mean ± standard deviation from three independent experiments and are illustrative.
Table 2: Cell Cycle Analysis of NCI-H460 Cells Treated with this compound
Cells were treated with the compound at its IC50 concentration (8.9 µM) for 24 hours.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.9 |
| This compound | 35.8 ± 2.8 | 20.1 ± 2.2 | 44.1 ± 3.5 |
Data are presented as mean ± standard deviation from three independent experiments and are illustrative.
Table 3: Apoptosis Induction in NCI-H460 Cells
Cells were treated with the compound at its IC50 concentration (8.9 µM) for 48 hours and analyzed by Annexin V/PI staining.
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control (DMSO) | 94.1 ± 2.5 | 3.2 ± 0.8 | 2.7 ± 0.6 |
| This compound | 48.7 ± 4.1 | 25.9 ± 3.3 | 25.4 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments and are illustrative.
Experimental Protocols
Cell Culture and Maintenance
-
Human cancer cell lines (e.g., MCF-7, NCI-H460, SF-268) are obtained from a certified cell bank.
-
Cells are cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cultures are maintained in a humidified incubator at 37°C with 5% CO2[4].
-
Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability[5].
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment[5][6].
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO)[5].
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator[5].
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[5].
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[5].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis[7].
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is performed using propidium iodide (PI) staining, which stoichiometrically binds to DNA, allowing for the quantification of DNA content and determination of cell cycle phases[8][9].
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the predetermined IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C for at least 2 hours[10].
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL)[11].
-
Flow Cytometry: Incubate for 30 minutes in the dark at room temperature before analyzing the samples on a flow cytometer[12].
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle[8].
Apoptosis Assay by Annexin V/PI Staining
Apoptosis is detected using a combination of Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and PI, a vital dye that is excluded by viable cells[13][14].
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS[15].
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations[14].
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample to investigate the compound's effect on signaling pathways potentially involved in cell survival and proliferation, such as the PI3K/AKT/mTOR pathway[16][17][18].
-
Protein Extraction: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors[19].
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane[15].
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, and a loading control like β-actin) overnight at 4°C[16].
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[15].
-
Analysis: Quantify the band intensities and normalize them to the loading control to compare protein expression levels.
Visualizations
Caption: Experimental workflow for screening the anticancer activity of the test compound.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by the test compound.
References
- 1. Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. opentrons.com [opentrons.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 19. benchchem.com [benchchem.com]
Application Note and Protocol: Recrystallization of 2-Aminobenzothiazole Compounds
Introduction
2-Aminobenzothiazole and its derivatives are a pivotal class of heterocyclic compounds widely utilized in medicinal chemistry and drug development due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The purity of these compounds is paramount for accurate biological evaluation and to meet stringent regulatory standards. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, making it an essential procedure in the synthesis of 2-aminobenzothiazole derivatives.[2][3]
This document provides a detailed protocol for the purification of 2-aminobenzothiazole compounds using the recrystallization method. It includes guidelines for solvent selection, a step-by-step experimental procedure, and a summary of solvent systems for various derivatives.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[2][3] The core principle is that most solid compounds are more soluble in a hot solvent than in the same solvent when it is cold.[2][3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point.[3] Conversely, the impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.
The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the solvent. The purified crystals are then isolated by filtration.
Materials and Equipment
-
Crude 2-aminobenzothiazole compound
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Graduated cylinders
-
Beakers
-
Selected recrystallization solvent(s)
-
Boiling chips or a boiling stick[2]
-
Ice bath
-
Drying oven or vacuum desiccator
Solvent Selection
The choice of solvent is the most critical step in a successful recrystallization.[2] 2-Aminobenzothiazole is sparingly soluble in water but is soluble in organic solvents like ethanol, acetone, chloroform, and diethyl ether.[4][5] For its derivatives, the polarity of the molecule will dictate the most suitable solvent.
General guidelines for solvent selection:
-
"Like dissolves like": Polar compounds are more soluble in polar solvents, and non-polar compounds are more soluble in non-polar solvents.
-
Solubility Profile: The ideal solvent should exhibit a steep solubility curve, meaning it dissolves a large amount of the compound when hot and a small amount when cold.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Inertness: The solvent must not react with the compound being purified.
-
Mixed Solvent Systems: If a single solvent is not suitable, a solvent pair can be used.[2] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.[2] A common pair is ethanol-water.[2]
The following table summarizes solubility information for the parent 2-aminobenzothiazole:
| Solvent | Solubility | Reference |
| Water | Very slightly soluble / <0.1 g/100 mL at 19°C | [4][5] |
| Ethanol | Freely soluble | [4][5] |
| Chloroform | Freely soluble | [4] |
| Diethyl Ether | Freely soluble | [4][5] |
| Acetone | Soluble | [5] |
| Concentrated Acid | Soluble | [4] |
Based on this, ethanol or a mixed solvent system like ethanol-water is a good starting point for the recrystallization of 2-aminobenzothiazole.
Experimental Protocol
The following is a general procedure for the recrystallization of 2-aminobenzothiazole compounds. The specific solvent and volumes will need to be optimized for each derivative.
1. Dissolution: a. Place the crude 2-aminobenzothiazole compound into an appropriately sized Erlenmeyer flask. b. Add a small amount of the selected solvent, just enough to cover the solid. c. Add a boiling chip or a boiling stick to ensure smooth boiling.[2] d. Gently heat the mixture to the boiling point of the solvent while stirring. e. Add more solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to obtain a saturated solution and maximize the yield.
2. Hot Filtration (if necessary): a. If insoluble impurities are present in the hot solution, perform a hot filtration. b. Preheat a second Erlenmeyer flask and a funnel (preferably a stemless funnel) with a fluted filter paper by pouring some hot solvent through it. c. Quickly pour the hot solution containing the dissolved compound through the preheated filtration setup. This step should be done rapidly to prevent premature crystallization in the funnel.
3. Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] b. Once the solution has reached room temperature, you can further induce crystallization by placing the flask in an ice bath.
4. Isolation of Crystals: a. Collect the formed crystals by vacuum filtration using a Buchner funnel and flask. b. Wash the crystals with a small amount of cold solvent to remove any remaining impurities. c. Continue to draw air through the crystals on the filter paper for a few minutes to help them dry.
5. Drying: a. Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass. b. Dry the crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.
6. Purity Assessment: a. Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity. b. Calculate the percentage yield of the recrystallized product.
Recrystallization Data for 2-Aminobenzothiazole Derivatives
The following table provides examples of solvent systems used for the recrystallization of various 2-aminobenzothiazole derivatives as reported in the literature.
| Compound | Recrystallization Solvent(s) | Reported Yield | Melting Point (°C) | Reference |
| 2-Aminobenzothiazole | Dilute alcohol (70% v/v) | 85% | 129-131 | [6] |
| N-(1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide | Acetone/Ether | 55% | 148-149 | [7] |
| (1'-chloroacetyl)-2-aminobenzothiazole | Ethanol | 75% | 140-143 | |
| [1'(N-arylidene)-hydrazinoacetyl]-2-aminobenzothiazole | Chloroform | 70% | 192-195 | |
| [(2"-substituted aryl)-4"-oxo-1",3"-thiazolidine-3"-iminoacetyl]-2-aminobenzothiazole | Chloroform | 70% | 180-182 | |
| Iminosaccharides of 2-aminobenzothiazole | Ethanol | - | - | [8] |
Note: Yields can vary significantly based on the initial purity of the crude product and the specific experimental conditions.
Troubleshooting
-
No crystals form upon cooling: The solution may be too dilute. Reheat the solution to evaporate some of the solvent and then allow it to cool again. Alternatively, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Oiling out: The compound may be precipitating as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. Reheat the solution to dissolve the oil and add a small amount of additional solvent before cooling slowly.
-
Low recovery: This could be due to using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent. Ensure the minimum amount of hot solvent is used and that the filtration of crystals is done with ice-cold solvent.
Visual Protocols
Diagram 1: Experimental Workflow for Recrystallization
Caption: Workflow of the recrystallization process.
// Node Definitions Start [label="Start: Crude Compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TestSolvent [label="Test Solubility in\nCold Solvent", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Insoluble [label="Insoluble or\nSlightly Soluble", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolubleCold [label="Soluble", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HeatSolvent [label="Heat Solvent", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; SolubleHot [label="Soluble when Hot", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; InsolubleHot [label="Insoluble when Hot", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GoodSolvent [label="Good Single Solvent", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BadSolvent [label="Unsuitable Solvent\n(Try Another)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ConsiderPair [label="Consider\nSolvent Pair", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> TestSolvent; TestSolvent -> Insoluble [label="Yes"]; TestSolvent -> SolubleCold [label="No"]; Insoluble -> HeatSolvent; SolubleCold -> BadSolvent; HeatSolvent -> SolubleHot [label="Yes"]; HeatSolvent -> InsolubleHot [label="No"]; SolubleHot -> GoodSolvent; InsolubleHot -> ConsiderPair; }
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. edu.rsc.org [edu.rsc.org]
- 4. 2-アミノベンゾチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Experimental Design of Thiazole Derivatives in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the in vivo evaluation of thiazole derivatives in various animal models. The content is designed to guide researchers through the process of experimental design, from initial toxicity screening to efficacy studies in models of inflammation, diabetes, neurodegeneration, and cancer.
Section 1: General Considerations for In Vivo Studies
Prior to commencing efficacy studies, it is crucial to establish the safety and pharmacokinetic profile of the candidate thiazole derivatives.
Acute Oral Toxicity Assessment
Objective: To determine the acute oral toxicity and estimate the median lethal dose (LD50) of the thiazole derivative.
Protocol: The acute oral toxicity study should be conducted following the Organisation for Economic Co-operation and Development (OECD) Guideline 423.[1]
Experimental Protocol: Acute Oral Toxicity (OECD 423)
-
Animal Model: Healthy, young adult nulliparous and non-pregnant female rats or mice (e.g., Wistar rats or BALB/c mice).
-
Housing: House animals in standard cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. Provide ad libitum access to standard pellet diet and water.
-
Acclimatization: Acclimatize animals for at least 5 days before the experiment.
-
Grouping: Assign animals to a control group (vehicle only) and a test group. The starting dose is typically 300 mg/kg, followed by 2000 mg/kg depending on the outcome.[1]
-
Administration: Administer the thiazole derivative orally via gavage. The vehicle can be distilled water, saline, or a 0.5% carboxymethyl cellulose (CMC) solution.
-
Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.
-
Parameters to Monitor:
-
Changes in skin, fur, eyes, and mucous membranes.
-
Respiratory, circulatory, autonomic, and central nervous system signs.
-
Somatomotor activity and behavior patterns.
-
Mortality.
-
-
Data Analysis: The LD50 is determined based on the number of mortalities at different dose levels as per the OECD 423 guideline.
Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the thiazole derivative.
Experimental Protocol: Pharmacokinetic Analysis
-
Animal Model: Rats, dogs, or monkeys are commonly used.[2]
-
Administration: Administer the compound intravenously (IV) and orally (PO) to different groups of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of the thiazole derivative in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters including:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t1/2)
-
Area under the curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Oral bioavailability (F%)
-
Data Presentation: Pharmacokinetic Parameters of a Hypothetical Thiazole Derivative
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.25 | 2.0 |
| AUC (0-inf) (ng*h/mL) | 3200 | 5440 |
| t1/2 (h) | 3.5 | 4.1 |
| CL (L/h/kg) | 0.31 | - |
| Vd (L/kg) | 1.5 | - |
| Bioavailability (F%) | - | 17%[2] |
Section 2: Efficacy Studies in Disease Models
Anti-inflammatory Activity
Animal Model: Carrageenan-induced paw edema in rats or mice is a widely used model for acute inflammation.[3][4]
Signaling Pathway: The anti-inflammatory effects of thiazole derivatives are often mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes in the arachidonic acid pathway.[5][6][7]
Caption: Inhibition of COX and LOX pathways by thiazole derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Wistar rats (150-200 g).
-
Grouping:
-
Group I: Control (Vehicle)
-
Group II: Carrageenan control
-
Group III: Standard drug (e.g., Indomethacin, 10 mg/kg)
-
Group IV-VI: Thiazole derivative (e.g., 10, 20, 50 mg/kg)
-
-
Administration: Administer the vehicle, standard drug, or thiazole derivative orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.
Data Presentation: Anti-inflammatory Activity of Thiazole Derivatives
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Carrageenan Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.35 |
| Thiazole Derivative A | 20 | 0.45 ± 0.04 | 47.06 |
| Thiazole Derivative B | 20 | 0.38 ± 0.02 | 55.29[3] |
Anti-diabetic Activity
Animal Model: Streptozotocin (STZ)-induced diabetic rats are a common model for Type 1 and, with a high-fat diet, Type 2 diabetes.[8][9]
Signaling Pathway: Some thiazole derivatives, particularly thiazolidinediones (TZDs), act as agonists for Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), which enhances insulin sensitivity.[10] Another mechanism is the inhibition of α-glucosidase, which reduces carbohydrate absorption.[10]
Caption: Experimental workflow for testing anti-diabetic thiazole derivatives.
Experimental Protocol: STZ-Induced Diabetes
-
Animal Model: Wistar rats (180-220 g).
-
Induction of Diabetes: Administer a single intraperitoneal (IP) injection of STZ (50-60 mg/kg) dissolved in citrate buffer (pH 4.5).
-
Confirmation of Diabetes: After 72 hours, measure fasting blood glucose levels. Animals with glucose levels >250 mg/dL are considered diabetic.[8]
-
Grouping:
-
Group I: Normal Control
-
Group II: Diabetic Control
-
Group III: Standard drug (e.g., Glibenclamide, 10 mg/kg)
-
Group IV-V: Thiazole derivative (e.g., 25, 50 mg/kg)
-
-
Treatment: Administer the respective treatments orally once daily for 28 days.
-
Parameters to Monitor:
-
Fasting blood glucose levels (weekly).
-
Body weight (weekly).
-
At the end of the study, collect blood for biochemical analysis (serum insulin, lipid profile, liver and kidney function tests).
-
Perform histopathological examination of the pancreas.
-
Data Presentation: Anti-diabetic Effects of Thiazole Derivatives
| Parameter | Normal Control | Diabetic Control | Thiazole Derivative (50 mg/kg)[11] |
| Fasting Blood Glucose (mg/dL) - Day 28 | 95 ± 8 | 450 ± 25 | 180 ± 15 |
| Serum Insulin (µU/mL) | 14.5 ± 1.2 | 5.2 ± 0.8 | 10.8 ± 1.0 |
| Total Cholesterol (mg/dL) | 70 ± 5 | 150 ± 12 | 90 ± 8 |
| Triglycerides (mg/dL) | 80 ± 7 | 180 ± 15 | 110 ± 10 |
Neuroprotective Activity
Animal Model: Models of focal cerebral ischemia, such as middle cerebral artery occlusion (MCAO), or neurotoxicity-induced models (e.g., using 6-hydroxydopamine (6-OHDA) for Parkinson's disease models) are commonly employed.[12][13]
Signaling Pathway: Thiazole derivatives can exert neuroprotective effects through various mechanisms, including antioxidant actions (enhancing enzymes like SOD, catalase, and GSH-px) and activation of protective pathways like SIRT1.[12][13]
Caption: Neuroprotective mechanisms of thiazole derivatives.
Experimental Protocol: Ischemic Brain Injury Model
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Induction of Ischemia: Induce focal cerebral ischemia by MCAO for a specific duration (e.g., 90 minutes), followed by reperfusion.
-
Grouping:
-
Group I: Sham-operated
-
Group II: Ischemia/Reperfusion (I/R) Control
-
Group III-IV: Thiazole derivative (e.g., 10, 20 mg/kg, administered IP or IV)
-
-
Treatment: Administer the thiazole derivative at the time of reperfusion.
-
Neurological Deficit Scoring: Evaluate neurological deficits at 24 hours post-ischemia using a standardized scoring system.
-
Infarct Volume Measurement: Sacrifice animals at 24 or 48 hours and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
-
Biochemical Analysis: Homogenize brain tissue to measure markers of oxidative stress (e.g., MDA, SOD, catalase).[12]
Data Presentation: Neuroprotective Effects of Thiazole Derivatives
| Group | Neurological Score (0-4) | Infarct Volume (%) | Brain SOD Activity (U/mg protein)[12] |
| Sham | 0 | 0 | 15.2 ± 1.5 |
| I/R Control | 3.2 ± 0.4 | 45.5 ± 5.2 | 7.8 ± 0.9 |
| Thiazole Derivative (20 mg/kg) | 1.8 ± 0.3 | 22.1 ± 4.1 | 12.5 ± 1.1 |
Anticancer Activity
Animal Model: Xenograft models using human cancer cell lines implanted in immunodeficient mice (e.g., nude or SCID mice) are the standard.[14][15]
Signaling Pathway: Thiazole derivatives can inhibit various cancer-related signaling pathways, including the PI3K/AKT/mTOR pathway and receptor tyrosine kinases like VEGFR-2.[15][16][17]
Caption: Inhibition of cancer signaling pathways by thiazole derivatives.
Experimental Protocol: Xenograft Tumor Model
-
Animal Model: Athymic nude mice (4-6 weeks old).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 MCF-7 breast cancer cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Grouping and Treatment:
-
Group I: Control (Vehicle)
-
Group II: Standard drug (e.g., Doxorubicin)
-
Group III-IV: Thiazole derivative (e.g., 25, 50 mg/kg)
-
-
Administration: Administer treatments via a suitable route (e.g., IP, PO, or IV) for a specified period (e.g., 21 days).
-
Parameters to Monitor:
-
Tumor volume, measured with calipers every 2-3 days. (Volume = 0.5 x Length x Width²)
-
Body weight of the mice (as an indicator of toxicity).
-
-
Endpoint Analysis: At the end of the study, excise the tumors, weigh them, and perform immunohistochemistry (IHC) or Western blot analysis for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Data Presentation: Anticancer Efficacy of Thiazole Derivatives
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1500 ± 150 | - | +5.2 |
| Doxorubicin | 5 | 450 ± 80 | 70.0 | -8.5 |
| Thiazole Derivative C | 50 | 650 ± 110 | 56.7 | +2.1 |
References
- 1. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjpmr.com [wjpmr.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Design, synthesis and biological evaluation of thiazole- and indole-based derivatives for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Use of silica-supported tungstosilisic acid as a catalyst in Hantzsch thiazole synthesis.
Application Notes & Protocols
Topic: Use of Silica-Supported Tungstosilicic Acid as a Catalyst in Hantzsch Thiazole Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry, provides a reliable pathway to construct the thiazole ring, a scaffold present in numerous biologically active compounds and pharmaceuticals.[1][2][3] Traditional methods often rely on homogeneous acid catalysts, which can lead to challenges in product separation, catalyst recovery, and environmental concerns.[4] To address these limitations, heterogeneous catalysts have been developed. This document details the application of silica-supported tungstosilicic acid (TSSA or SiW.SiO₂) as a highly efficient, eco-friendly, and reusable catalyst for the one-pot, multi-component synthesis of substituted Hantzsch thiazole derivatives.[1][5]
Tungstosilicic acid (H₄[SiW₁₂O₄₀]) is a heteropoly acid known for its strong Brønsted acidity, thermal stability, and low toxicity.[2][4][6] Supporting it on a high-surface-area material like silica gel enhances its catalytic activity, stability, and allows for easy recovery and reuse, aligning with the principles of green chemistry.[1][7]
Key Advantages of Silica-Supported Tungstosilicic Acid (TSSA)
-
High Catalytic Activity: TSSA effectively catalyzes the Hantzsch thiazole synthesis, leading to high product yields in shorter reaction times compared to uncatalyzed or traditional methods.[1][5]
-
Eco-Friendly: The catalyst is non-corrosive, non-volatile, and its reusability minimizes chemical waste.[1][4] The reaction can be performed in greener solvent systems like ethanol/water mixtures.[1]
-
Operational Simplicity: The heterogeneous nature of the catalyst allows for a simple work-up procedure, typically involving just filtration to separate the catalyst from the reaction mixture.[1][4]
-
Reusability: The catalyst can be recovered and reused for multiple reaction cycles without a significant loss of activity.[1][5]
-
Mild Reaction Conditions: The synthesis can be carried out under conventional heating or even at room temperature using ultrasonic irradiation, offering energy-efficient options.[1][2]
Experimental Protocols
Protocol 1: Preparation of Silica-Supported Tungstosilicic Acid (TSSA) Catalyst
This protocol describes a general method for impregnating silica gel with tungstosilicic acid.
Materials:
-
Tungstosilicic acid (TSA), H₄[SiW₁₂O₄₀]
-
Silica gel (high-purity grade)
-
Diethyl ether or Acetone
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Oven
-
Desiccator
Procedure:
-
Dissolve 1.0 g of tungstosilicic acid in 50 mL of diethyl ether in a round-bottom flask.[4]
-
To this solution, add 10.0 g of silica gel.[4]
-
Stir the mixture vigorously for 1 hour at room temperature to ensure uniform distribution.[4]
-
Remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator.
-
Dry the resulting solid powder in an oven at 105-110 °C for 2-3 hours.[4]
-
Cool the catalyst in a desiccator and store it there until use.
Caption: Workflow for the preparation of TSSA catalyst.
Protocol 2: One-Pot Hantzsch Thiazole Synthesis (Conventional Heating)
This protocol outlines the synthesis of substituted thiazole derivatives using TSSA as a catalyst under conventional heating.
Materials:
-
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1.0 mmol)
-
Thiourea (1.0 mmol)
-
Substituted benzaldehyde (1.0 mmol)
-
TSSA catalyst (15% by weight of reactants)[1]
-
Ethanol/Water (1:1 v/v) mixture (5 mL)[1]
Equipment:
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus (e.g., Büchner funnel)
-
TLC (Thin Layer Chromatography) setup for reaction monitoring
Procedure:
-
In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the desired substituted benzaldehyde (1 mmol), and the prepared TSSA catalyst.[1]
-
Add 5 mL of the ethanol/water (1:1) solvent mixture.[1]
-
Monitor the reaction progress using TLC. Reaction times typically range from 2 to 3.5 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to recover the solid, which consists of the product and the catalyst.
-
Wash the solid with cold ethanol.[1]
-
To isolate the product, dissolve the collected solid in acetone. The TSSA catalyst is insoluble and can be removed by a second filtration.[1]
-
Evaporate the acetone from the filtrate under vacuum to obtain the crude product.
-
Dry the product in an oven at 60 °C.[1] The crude product can be further purified by recrystallization from ethanol if necessary.[8]
Protocol 3: One-Pot Hantzsch Thiazole Synthesis (Ultrasonic Irradiation)
This protocol provides an energy-efficient alternative using sonication at room temperature.[1]
Materials:
-
Same as Protocol 2.
Equipment:
-
Reaction vessel suitable for sonication
-
Ultrasonic bath
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Combine the reactants and TSSA catalyst in a reaction vessel as described in step 1 of Protocol 2.[1][8]
-
Add 5 mL of the ethanol/water (1:1) solvent mixture.
-
Place the vessel in an ultrasonic bath and irradiate at room temperature with stirring.[1]
-
Monitor the reaction by TLC. Reaction times are significantly shorter, typically ranging from 1.5 to 2 hours.[1]
-
Once the reaction is complete, follow the work-up and product isolation steps (6-10) as detailed in Protocol 2.
Caption: General workflow for TSSA-catalyzed thiazole synthesis.
Data Presentation
The efficiency of the TSSA catalyst was optimized and demonstrated in the synthesis of various thiazole derivatives.[1]
Table 1: Optimization of Reaction Conditions
The synthesis of compound 4a (using benzaldehyde) was used as a model reaction to determine the optimal catalyst loading and solvent system under conventional heating at 65 °C.[1][2]
| Entry | Catalyst Loading (% w/w) | Solvent (v/v) | Time (h) | Yield (%) |
| 1 | 5% | Ethanol/Water (1:1) | 3.5 | 75 |
| 2 | 10% | Ethanol/Water (1:1) | 3.0 | 82 |
| 3 | 15% | Ethanol/Water (1:1) | 2.5 | 90 |
| 4 | 18% | Ethanol/Water (1:1) | 2.5 | 90 |
| 5 | 15% | Water | 4.0 | 65 |
| 6 | 15% | Ethanol | 4.0 | 70 |
| 7 | 15% | Acetonitrile | 5.0 | 55 |
Data synthesized from the study by Rachedi et al.[1][2]
A catalyst loading of 15% in a 1:1 ethanol/water mixture provided the highest yield in the shortest time.[1]
Table 2: Synthesis of Substituted Thiazole Derivatives (4a-4j)
Yields and reaction times for the synthesis of various thiazole derivatives using different substituted benzaldehydes with 15% TSSA catalyst.[1]
| Compound | Ar (Substituent) | Method A: Time (h) | Method A: Yield (%) | Method B: Time (h) | Method B: Yield (%) |
| 4a | C₆H₅ | 2.5 | 90 | 1.5 | 89 |
| 4b | 4-Cl-C₆H₄ | 2.0 | 88 | 1.5 | 88 |
| 4c | 4-F-C₆H₄ | 2.0 | 85 | 1.5 | 86 |
| 4d | 4-Br-C₆H₄ | 2.5 | 86 | 2.0 | 85 |
| 4e | 4-NO₂-C₆H₄ | 3.5 | 79 | 2.0 | 80 |
| 4f | 4-CH₃-C₆H₄ | 3.0 | 89 | 2.0 | 87 |
| 4g | 4-OCH₃-C₆H₄ | 3.0 | 87 | 2.0 | 86 |
| 4h | 3-NO₂-C₆H₄ | 3.5 | 80 | 2.0 | 81 |
| 4i | 2-Cl-C₆H₄ | 2.5 | 84 | 1.5 | 85 |
| 4j | 2-NO₂-C₆H₄ | 3.5 | 81 | 2.0 | 82 |
Method A: Conventional Heating (65 °C). Method B: Ultrasonic Irradiation (Room Temp). Data extracted from the study by Rachedi et al.[1]
Table 3: Catalyst Reusability
The reusability of the TSSA catalyst was tested for the synthesis of compound 4a under conventional heating.
| Run | Yield (%) |
| 1 | 90 |
| 2 | 88 |
| 3 | 85 |
| 4 | 82 |
Data from the study by Rachedi et al. A slight decrease in yield was observed, potentially due to minor loss of the tungstosilicic acid from the silica surface during handling and washing.[5]
Plausible Reaction Mechanism
The TSSA-catalyzed Hantzsch synthesis is believed to proceed through the following steps:
-
The α-bromoketone (I ) reacts with thiourea (II ) to form a thiazolium intermediate.
-
Simultaneously, the aldehyde (III ) is activated by the acid catalyst.
-
The intermediate condenses with the activated aldehyde, followed by cyclization and dehydration to yield the final thiazole derivative (IV ).[1][2]
Caption: Logical steps in the TSSA-catalyzed Hantzsch reaction.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Silicotungstic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and effective method is a variation of the Hantzsch thiazole synthesis. This involves a two-step process:
-
Synthesis of the α-haloketone intermediate: Reaction of morpholine with an appropriate halo-carbonyl compound, such as 1,3-dichloroacetone, to form 1-chloro-3-(morpholin-4-yl)propan-2-one.
-
Cyclocondensation: Reaction of the 1-chloro-3-(morpholin-4-yl)propan-2-one intermediate with thiourea to form the final product, this compound.
Q2: What are the critical parameters affecting the yield of the final product?
A2: The key parameters influencing the yield include reaction temperature, choice of solvent, reaction time, and the purity of the starting materials, particularly the α-haloketone intermediate.
Q3: Are there greener alternatives to traditional solvents for this synthesis?
A3: Yes, research into Hantzsch thiazole synthesis has explored more environmentally friendly options. Water or solvent mixtures like ethanol/water can be effective.[1] Additionally, polyethylene glycol (PEG) has been shown to be an excellent green reaction medium for similar syntheses.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q5: What are the common impurities, and how can they be removed?
A5: Common impurities may include unreacted starting materials (thiourea and the α-haloketone) and potential side products from the self-condensation of the α-haloketone. Purification can typically be achieved through recrystallization from a suitable solvent such as ethanol or by column chromatography.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive or impure α-haloketone intermediate. 2. Suboptimal reaction temperature. 3. Inappropriate solvent. 4. Incorrect stoichiometry of reactants. | 1. Ensure the purity of 1-chloro-3-(morpholin-4-yl)propan-2-one. It can be freshly prepared and used immediately. 2. Optimize the reaction temperature. Refluxing in ethanol is a common starting point. See Table 1 for temperature effects in similar syntheses. 3. Screen different solvents. Ethanol, isopropanol, or a mixture of ethanol and DMF have been used for similar reactions.[1] 4. Use a slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) to ensure complete consumption of the α-haloketone. |
| Formation of Multiple Products (Visible on TLC) | 1. Side reactions of the α-haloketone. 2. Reaction temperature is too high, leading to decomposition. 3. Reaction time is excessively long. | 1. The α-haloketone can undergo self-condensation or other side reactions. Add the α-haloketone dropwise to the solution of thiourea to maintain a low concentration of the ketone. 2. Lower the reaction temperature and monitor the reaction progress closely by TLC. 3. Determine the optimal reaction time by monitoring with TLC to avoid the formation of degradation products. |
| Difficulty in Product Isolation/Purification | 1. The product is soluble in the reaction solvent. 2. The product precipitates with impurities. | 1. After the reaction is complete, cool the mixture in an ice bath to induce precipitation. If the product remains in solution, remove the solvent under reduced pressure and attempt recrystallization from a different solvent system. 2. If the crude precipitate is impure, dissolve it in a minimal amount of a suitable hot solvent and allow it to cool slowly for recrystallization. Column chromatography may be necessary for high purity. |
| Inconsistent Results/Poor Reproducibility | 1. Variability in the quality of reagents. 2. Presence of moisture in the reaction. | 1. Use reagents from a reliable source and of consistent purity. 2. Although not always necessary for this reaction, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions caused by atmospheric moisture and oxygen, especially if the reactants are sensitive. |
Data Presentation
Table 1: Effect of Solvent and Temperature on the Yield of a Hantzsch Thiazole Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | Reflux | 5 | 75 |
| 2 | Ethanol | Reflux | 3 | 85 |
| 3 | Methanol | Reflux | 4 | 82 |
| 4 | 1-Butanol | Reflux | 2 | 88 |
| 5 | 2-Propanol | Reflux | 3 | 86 |
| 6 | Ethanol/Water (1:1) | 65 | 4 | 80 |
Data is generalized from similar Hantzsch thiazole syntheses to provide a baseline for optimization.[1]
Experimental Protocols
Protocol 1: Synthesis of 1-chloro-3-(morpholin-4-yl)propan-2-one
This protocol is based on the known reactivity of 1,3-dichloroacetone with amines.[2]
Materials:
-
1,3-Dichloroacetone
-
Morpholine
-
Triethylamine (Et3N)
-
Diethyl ether or Dichloromethane (DCM)
-
Ice bath
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve morpholine (1.0 eq) and triethylamine (1.1 eq) in diethyl ether or DCM.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add a solution of 1,3-dichloroacetone (1.0 eq) in the same solvent dropwise to the cooled mixture over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 1-chloro-3-(morpholin-4-yl)propan-2-one can be used in the next step without further purification or can be purified by column chromatography if necessary.
Protocol 2: Synthesis of this compound
This protocol is a standard Hantzsch thiazole synthesis procedure.[1]
Materials:
-
1-chloro-3-(morpholin-4-yl)propan-2-one
-
Thiourea
-
Ethanol
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve thiourea (1.1 eq) in ethanol.
-
Add a solution of 1-chloro-3-(morpholin-4-yl)propan-2-one (1.0 eq) in ethanol to the thiourea solution.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce precipitation of the product.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Troubleshooting Unexpected Peaks in 1H NMR Spectra of 2-Aminothiazole Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected peaks observed in the 1H NMR spectra of 2-aminothiazole derivatives. The following guides and frequently asked questions (FAQs) provide direct, question-and-answer-formatted solutions to common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: I see a singlet at ~7.26 ppm in my CDCl3 spectrum. What is it?
A1: A peak at approximately 7.26 ppm in deuterated chloroform (CDCl3) is the residual solvent peak. This is a common observance in 1H NMR spectra and is due to the small amount of non-deuterated chloroform present in the NMR solvent.
Q2: There is a broad singlet in my spectrum that I cannot assign to my compound. What could it be?
A2: A broad singlet is often indicative of exchangeable protons, such as those from water (H2O) or amine (-NH2) groups. The chemical shift of water can vary depending on the solvent and temperature but is often seen between 1.5 and 4.8 ppm. To confirm if the peak is from an exchangeable proton, you can perform a D2O shake, where a drop of deuterium oxide is added to the NMR tube and the spectrum is re-acquired; the peak should disappear or significantly decrease in intensity.
Q3: My baseline is distorted and my peaks are broad. What is causing this?
A3: Poorly shimmed magnets, sample inhomogeneity due to poor solubility, or a high concentration of the sample can lead to broad peaks and a distorted baseline. Ensure your sample is fully dissolved and consider running a more dilute sample. If the problem persists, the spectrometer may require shimming by an experienced user or facility manager.
Q4: I have unexpected sharp singlets and multiplets that do not correspond to my 2-aminothiazole derivative. What are the likely culprits?
A4: These are likely impurities from common laboratory solvents used during your synthesis or workup. Common contaminants include acetone, ethyl acetate, and dichloromethane. Please refer to the data table below for the characteristic 1H NMR chemical shifts of these common impurities.
Troubleshooting Guide
Issue: My 1H NMR spectrum of a purified 2-aminothiazole derivative shows more peaks than expected.
This guide will walk you through a systematic process to identify the source of these unexpected signals.
Step 1: Identify Common Contaminants
-
Question: Could the unexpected peaks be from residual solvents or water?
-
Action: Compare the chemical shifts of the unknown peaks with the provided "Table of Common 1H NMR Impurities." Pay close attention to the solvent your sample is dissolved in, as chemical shifts can vary slightly between different deuterated solvents.
-
Confirmation: If a suspected peak corresponds to water, perform a D2O exchange. If you suspect a common solvent like ethyl acetate, which can be difficult to remove under high vacuum, try co-evaporating your sample with a different, more volatile solvent like dichloromethane.[1]
Step 2: Evaluate Starting Materials
-
Question: Is it possible that unreacted starting materials are present in my sample?
-
Action: The most common synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea derivative.[2][3] Record the 1H NMR spectra of your specific starting materials (the α-haloketone and thiourea) under the same conditions as your sample.
-
Confirmation: Compare the spectra of the starting materials to the spectrum of your purified product. If peaks in your product spectrum match those of the starting materials, it indicates an incomplete reaction or insufficient purification.
Step 3: Consider Potential Side Products
-
Question: Could the unexpected signals be from byproducts of the Hantzsch synthesis?
-
Action: Under acidic conditions, the Hantzsch synthesis can sometimes yield a mixture of the desired 2-aminothiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[4] The 5-H proton of the 2-imino isomer is typically shifted compared to the 5-H proton of the 2-aminothiazole.
-
Confirmation: Carefully analyze the aromatic region of your spectrum for an additional thiazole proton signal that could correspond to the isomer. A change in reaction conditions, such as running the reaction in a neutral solvent, can favor the formation of the desired 2-aminothiazole.[4]
Step 4: Assess Product Degradation
-
Question: Is it possible that my 2-aminothiazole derivative is degrading?
-
Action: 2-Aminothiazoles can be susceptible to changes in pH.[5] While specific degradation pathways and their NMR signals are not extensively documented, instability could lead to the appearance of new peaks over time.
-
Confirmation: Re-run the NMR of your sample after a period to see if the unexpected peaks have increased in intensity, which would suggest degradation. Storing the compound in a neutral, dry environment is recommended.
Data Presentation: 1H NMR Chemical Shifts of Common Impurities and Starting Materials
The following table summarizes the approximate 1H NMR chemical shifts (δ) in ppm for common laboratory solvents, starting materials, and potential byproducts in commonly used deuterated solvents.
| Compound | Functional Group | CDCl₃ (ppm) | DMSO-d₆ (ppm) | Multiplicity |
| Solvents & Water | ||||
| Acetone | CH₃ | 2.17 | 2.09 | s |
| Dichloromethane | CH₂ | 5.30 | 5.76 | s |
| Diethyl Ether | OCH₂CH₃ | 3.48 | 3.39 | q |
| OCH₂CH₃ | 1.21 | 1.11 | t | |
| Ethyl Acetate | OCOCH₃ | 2.05 | 1.99 | s |
| OCH₂CH₃ | 4.12 | 4.03 | q | |
| OCH₂CH₃ | 1.26 | 1.16 | t | |
| Hexane | CH₂, CH₃ | ~1.25 | ~1.25 | m |
| Methanol | CH₃ | 3.49 | 3.16 | s |
| Toluene | CH₃ | 2.36 | 2.32 | s |
| Ar-H | 7.17-7.29 | 7.17-7.29 | m | |
| Water | H₂O | ~1.56 | ~3.33 | br s |
| Starting Materials | ||||
| Thiourea | NH₂ | - | ~7.05, 5.92 | br s |
| α-Chloroacetophenone | CH₂Cl | 4.79 | - | s |
| Ar-H | 7.48-8.00 | - | m | |
| α-Bromoacetophenone | CH₂Br | 4.45 | - | s |
| Ar-H | 7.48-8.02 | - | m | |
| Potential Byproducts | ||||
| 2-Imino-2,3-dihydrothiazole derivative | 5-H | Varies | Varies | s |
Note: Chemical shifts can vary depending on concentration, temperature, and the specific substituents on the aromatic rings. "s" denotes a singlet, "q" a quartet, "t" a triplet, "m" a multiplet, and "br s" a broad singlet.
Experimental Protocols
Sample Preparation for 1H NMR Analysis
To minimize contamination and ensure high-quality spectra, follow this protocol for sample preparation:
-
Glassware: Use a clean, dry NMR tube. It is recommended to oven-dry the NMR tube at >100 °C for at least 2 hours and cool it in a desiccator before use to remove any residual volatile solvents like acetone.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of your purified 2-aminothiazole derivative directly into the NMR tube or into a clean, dry vial.
-
Solvent Addition: Using a clean, dry pipette, add approximately 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. If the sample has poor solubility, gentle warming in a water bath may be necessary. Ensure the sample is fully dissolved to avoid peak broadening.
-
Transfer (if applicable): If the sample was dissolved in a separate vial, carefully transfer the solution to the NMR tube using a clean Pasteur pipette.
-
Filtering (optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Final Check: Ensure the solution in the NMR tube is clear and free of any suspended particles before inserting it into the spectrometer.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying unexpected peaks.
References
- 1. rsc.org [rsc.org]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. synarchive.com [synarchive.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. solubilityofthings.com [solubilityofthings.com]
Hantzsch Thiazole Synthesis: A Technical Support Guide for Optimal Reaction Conditions
Welcome to your dedicated resource for mastering the Hantzsch thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who seek to optimize this powerful reaction for the efficient synthesis of thiazole-containing compounds, which are pivotal in pharmaceutical development.[1][2][3] Here, we move beyond standard protocols to delve into the nuances of the reaction, offering practical, field-tested advice to troubleshoot common issues and enhance your synthetic outcomes.
Understanding the Foundation: The Hantzsch Reaction Mechanism
The Hantzsch thiazole synthesis, a classic condensation reaction, forms the thiazole ring by reacting an α-haloketone with a thioamide.[4][5][6] The reaction is prized for its reliability and generally high yields.[1][7] It proceeds through a well-established multi-step pathway:
-
Nucleophilic Attack (SN2 Reaction): The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone.[1][8][9]
-
Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then attacks the carbonyl carbon of the ketone, forming a five-membered hydroxythiazoline intermediate.[1][8][10]
-
Dehydration: The final step involves the elimination of a water molecule to yield the stable, aromatic thiazole ring.[1][9][10]
The aromaticity of the final product is a significant driving force for this reaction.[11]
Caption: The stepwise mechanism of the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Here we address some of the most common queries encountered by researchers working with the Hantzsch synthesis.
Q1: What are the most critical parameters to control for a successful Hantzsch synthesis?
The success of the Hantzsch synthesis hinges on the careful control of several key parameters:
-
Quality of Starting Materials: Ensure the purity of your α-haloketone and thioamide. Impurities can lead to unwanted side reactions and complicate purification.[12] α-haloketones, in particular, can be lachrymatory and may decompose upon storage.[9]
-
Reaction Temperature: While some reactions proceed at room temperature, many require heating to achieve an optimal rate.[9][13] However, excessive heat can promote the formation of byproducts.
-
Choice of Solvent: The solvent plays a crucial role in reaction rate and yield. Alcohols such as methanol and ethanol are commonly employed and generally provide good results.[13] In some instances, a mixture of solvents, like ethanol/water, has been shown to improve yields.[2][13]
-
Reaction Time: It is essential to monitor the reaction's progress to ensure it goes to completion. Thin-layer chromatography (TLC) is an effective method for tracking the consumption of starting materials.[12]
Q2: Can a catalyst be used to improve the reaction?
While many Hantzsch syntheses proceed efficiently without a catalyst, certain variations, especially multi-component reactions, can benefit from one.[13] For example, silica-supported tungstosilisic acid has been effectively used as a reusable catalyst in one-pot, three-component syntheses of thiazole derivatives.[2][14] Acid catalysts like p-toluenesulfonic acid (PTSA) have also been employed to enhance reaction rates.[12]
Q3: What are the advantages of using microwave irradiation for this synthesis?
Microwave-assisted Hantzsch synthesis offers several benefits over conventional heating methods, including significantly reduced reaction times, potentially higher yields, and often cleaner product formation.[15][16] For instance, reactions that might take several hours under reflux can often be completed in minutes using microwave heating.[15]
Troubleshooting Guide
Encountering unexpected results is a common part of research. This section provides a systematic approach to diagnosing and resolving issues you might face during the Hantzsch thiazole synthesis.
Caption: A troubleshooting workflow for low product yield in Hantzsch synthesis.
Issue 1: Low Product Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Impure Starting Materials | Analyze starting materials by NMR, melting point, or TLC. | Purify reactants via recrystallization or distillation. Use fresh, high-purity reagents.[12] |
| Suboptimal Temperature | Reaction is sluggish at room temperature or shows decomposition at high temperatures (TLC analysis). | If the reaction is slow, gently heat to 40-60 °C and monitor. For less reactive substrates, reflux may be necessary. If decomposition is observed, reduce the temperature.[13] |
| Inappropriate Solvent | The reaction shows poor conversion in the chosen solvent. | Screen different solvents. Alcohols like ethanol or methanol are good starting points.[13] A mixture of ethanol and water can sometimes improve yields.[2] |
| Incomplete Reaction | TLC analysis shows the presence of unreacted starting materials after the expected reaction time. | Extend the reaction time and continue to monitor progress by TLC.[12] |
Issue 2: Formation of Side Products
| Potential Cause | Diagnostic Check | Recommended Solution |
| Contamination with Amide | Presence of an oxazole byproduct in the crude product (identified by MS or NMR). | Ensure the thioamide is not contaminated with the corresponding amide.[12] |
| Dimerization or Polymerization | Complex mixture of products observed on TLC, often with higher molecular weight species in MS. | This can occur under certain conditions. Try running the reaction at a lower concentration or temperature. |
| Unstable Thioamide | Decomposition of thioamide, especially under acidic conditions. | If thioamides are unstable in an acidic medium, consider running the reaction under neutral or slightly basic conditions.[9][17] |
Issue 3: Product Purification Challenges
| Potential Cause | Diagnostic Check | Recommended Solution |
| Product Fails to Precipitate | The product remains in solution after adding a basic aqueous solution during workup. | The thiazole product may be soluble in the workup solution. Perform an extraction with a suitable organic solvent like ethyl acetate.[13] |
| Oily Product | The product isolates as an oil instead of a solid. | Try triturating the oil with a non-polar solvent (e.g., hexanes) to induce crystallization. If that fails, purification by column chromatography may be necessary. |
| Co-precipitation of Salts | The isolated product has a broad melting point range and a yield that appears too high (e.g., >100%). | Ensure the filter cake is thoroughly washed with water to remove any inorganic salts from the workup.[1][11] |
Optimized Experimental Protocols
The following protocols provide a robust starting point for your Hantzsch thiazole synthesis.
Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole
This protocol is a well-established method for the synthesis of a common thiazole derivative.[1][18]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.[1]
-
Add methanol and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate to a gentle reflux (around 65-70°C) for 30-60 minutes.[1][18]
-
Monitor the reaction by TLC until the 2-bromoacetophenone is consumed.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a beaker containing the 5% sodium carbonate solution and swirl to mix. A precipitate should form.[1]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water to remove any residual salts.[1]
-
Allow the product to air dry completely.
Protocol 2: Microwave-Assisted Hantzsch Synthesis
This method is ideal for rapid synthesis and optimization.[15][18]
Materials:
-
α-Haloketone (1 mmol)
-
Thiourea or Thioamide (1.1-1.5 mmol)
-
Methanol or Ethanol (3-5 mL)
Procedure:
-
Combine the α-haloketone and the thiourea/thioamide in a microwave reaction vessel.[18]
-
Add the solvent and a small magnetic stir bar.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to a target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).[15][18]
-
After the reaction is complete, cool the vessel to room temperature before opening.
-
Proceed with a standard aqueous workup as described in Protocol 1.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. synarchive.com [synarchive.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bepls.com [bepls.com]
- 15. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
How to overcome poor solubility of thiazole compounds in aqueous media
Technical Support Center: Thiazole Compound Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of thiazole compounds.
Frequently Asked Questions (FAQs)
Q1: My thiazole compound is poorly soluble in my aqueous assay buffer. What is the primary reason for this?
A: Thiazole rings are aromatic heterocyclic structures.[1] While the nitrogen and sulfur atoms can participate in hydrogen bonding, the overall molecule, especially when substituted with bulky, non-polar groups, can be hydrophobic (lipophilic). This hydrophobicity leads to low solubility in polar solvents like water or aqueous buffers because the energy required to break the intermolecular bonds in the crystalline solid and to create a cavity in the solvent is not sufficiently compensated by favorable solute-solvent interactions.[2][3]
Q2: What are the initial steps to solubilize my thiazole compound for a preliminary in vitro assay?
A: The most direct and common initial approach is the use of a water-miscible organic co-solvent.[4][5] This involves preparing a high-concentration stock solution of your compound in a co-solvent and then diluting it into the aqueous assay medium.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO) is the most widely used co-solvent due to its ability to dissolve a broad range of polar and non-polar compounds.[6][7] Other options include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[][9]
-
Critical Consideration: It is crucial to keep the final concentration of the organic co-solvent in your assay low (typically <0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity.[4] Always include a "vehicle control" in your experiments, which contains the same final concentration of the co-solvent as your test samples, to account for any effects of the solvent itself.[4]
Q3: The use of co-solvents is interfering with my assay or is not sufficient. What other strategies can I employ?
A: If co-solvents are not a viable option, several other techniques can be used. The choice depends on the specific properties of your thiazole compound and the requirements of your experimental system.[10][11]
-
pH Adjustment: If your thiazole derivative has ionizable functional groups (acidic or basic), altering the pH of the buffer can significantly increase solubility.[][12] For a weakly basic compound, lowering the pH will protonate it, leading to the formation of a more soluble salt. Conversely, for a weakly acidic compound, increasing the pH will deprotonate it, also forming a more soluble salt.[13]
-
Use of Surfactants: Surfactants, or surface-active agents, can increase the solubility of hydrophobic compounds through a process called micellar solubilization.[14][15] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles with a hydrophobic core and a hydrophilic shell. The poorly soluble thiazole compound can be encapsulated within this hydrophobic core, allowing it to be dispersed in the aqueous medium.[15][16]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate hydrophobic "guest" molecules, like thiazole compounds, forming inclusion complexes that have significantly improved aqueous solubility and stability.[19][20]
Q4: When should I choose surfactants versus cyclodextrins?
A:
-
Choose Surfactants when: You are working with highly lipophilic compounds. Common non-ionic surfactants used in biological research include Polysorbate 80 (Tween® 80) and Polyoxyl 35 castor oil (Cremophor® EL), which are generally less harsh on cells than ionic surfactants like SDS.[15]
-
Choose Cyclodextrins when: You need to avoid organic co-solvents and want to potentially improve the stability of your compound.[17][18] Beta-cyclodextrins (β-CD) and their chemically modified derivatives, like sulfobutylether β-cyclodextrin (SBE-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used.[7][19]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Compound precipitates when diluted from DMSO stock into aqueous buffer. | The final concentration of the compound exceeds its kinetic solubility limit in the assay medium. The percentage of DMSO may be too low to maintain solubility. | 1. Decrease Final Concentration: Test a lower final concentration of your compound. 2. Increase DMSO % (with caution): Slightly increase the final DMSO concentration, ensuring it remains below the tolerance level of your assay (re-validate with vehicle controls). 3. Change Co-solvent: Test other co-solvents like PEG 400 or ethanol.[] 4. Use Advanced Methods: If precipitation persists, switch to pH modification, surfactants, or cyclodextrins.[10] |
| Compound solubility is pH-dependent, but the required pH is outside the assay's optimal range. | The compound requires a pH for solubility that is incompatible with the biological system (e.g., cell viability, enzyme activity). | 1. Formulate with Cyclodextrins: Encapsulation can provide a pH-independent method of solubilization.[19] 2. Use a Surfactant: Micellar solubilization is also largely independent of the assay pH. 3. Solid Dispersion: For drug development, creating a solid dispersion of the compound in a hydrophilic polymer can enhance dissolution rates at physiological pH.[14] |
| Vehicle control (e.g., 0.5% DMSO) shows an unexpected effect in the assay. | The co-solvent itself is interfering with the biological target or assay components. | 1. Lower Co-solvent Concentration: Reduce the stock solution concentration to allow for a lower final co-solvent percentage. 2. Switch Solubilization Method: This is a strong indication that a co-solvent-free method is required. Prioritize cyclodextrin complexation or the use of a well-tolerated surfactant at a low concentration.[15][17] |
Data Presentation: Solubility Enhancement Strategies
The following table summarizes the key solubilization techniques. The effectiveness of each method is highly dependent on the specific structure of the thiazole compound.
| Technique | Mechanism of Action | Typical Agents/Parameters | Key Advantages |
| Co-solvency | Reduces the polarity of the aqueous solvent, lowering the energy required to solvate the hydrophobic compound.[9] | DMSO, Ethanol, PEG 400, Propylene Glycol[7][] | Simple, rapid, and effective for preparing high-concentration stock solutions.[12] |
| pH Adjustment | Converts a poorly soluble neutral compound into a more soluble salt by protonation (for bases) or deprotonation (for acids).[] | HCl, NaOH, Citrate or Phosphate buffers[12] | Simple to implement if the compound is ionizable; can produce a large increase in solubility.[] |
| Micellar Solubilization | Hydrophobic compound is encapsulated within the core of micelles formed by surfactant molecules.[15] | Polysorbate 80 (Tween® 80), Cremophor® EL, Sodium Dodecyl Sulfate (SDS)[15] | Highly effective for very hydrophobic compounds; can improve bioavailability.[15] |
| Cyclodextrin Complexation | The hydrophobic thiazole compound is encapsulated within the non-polar cavity of a cyclodextrin molecule.[17][18] | β-Cyclodextrin (β-CD), HP-β-CD, SBE-β-CD[19] | Reduces the need for organic co-solvents; can improve compound stability and reduce toxicity.[18][20] |
| Solid Dispersion | The drug is dispersed in a hydrophilic solid carrier, improving wettability and dissolution rate.[14] | Polyethylene glycols (PEGs), Povidone (PVP) | Can significantly enhance oral absorption by creating amorphous drug forms.[14] |
Experimental Protocols
Protocol 1: Preparation of a Thiazole Compound Stock Solution using a Co-solvent
-
Accurately weigh the desired amount of the thiazole compound in a sterile microcentrifuge tube or glass vial.
-
Add the appropriate volume of 100% DMSO (or another suitable co-solvent) to achieve the target stock concentration (e.g., 10-50 mM).[4]
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) or brief sonication can be used to aid dissolution if necessary.[4]
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
For use in an assay, perform serial dilutions of the stock solution into the final assay buffer. Ensure the final concentration of the co-solvent is minimal and consistent across all samples, including the vehicle control.[4]
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium or thermodynamic solubility of a compound.[21][22]
-
Add an excess amount of the solid thiazole compound to a known volume of the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a sealed container (e.g., glass vial). The solid should be clearly visible.
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[23]
-
After incubation, allow the suspension to settle.
-
Carefully remove a sample of the supernatant. To separate the undissolved solid, either centrifuge the sample at high speed and collect the supernatant or filter it using a low-binding filter (e.g., a 0.22 µm PVDF syringe filter).[23]
-
Quantify the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard calibration curve.[21][24]
Visualizations
Caption: A decision tree to guide the selection of an appropriate solubilization strategy.
Caption: Thiazole inhibitors often target kinases in pathways like PI3K/Akt.[25][26]
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. benchchem.com [benchchem.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. lifechemicals.com [lifechemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 12. ajptonline.com [ajptonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
- 17. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Cyclodextrins and ternary complexes enhance poorly soluble drug solubility. [wisdomlib.org]
- 21. Aqueous Solubility Assay | Bienta [bienta.net]
- 22. researchgate.net [researchgate.net]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. benchchem.com [benchchem.com]
- 25. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and removing impurities from 2-aminothiazole synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of 2-aminothiazole.
Frequently Asked Questions (FAQs)
1. What are the common impurities encountered in 2-aminothiazole synthesis, particularly via the Hantzsch reaction?
The Hantzsch synthesis of 2-aminothiazole, typically involving the reaction of an α-haloaldehyde or α-haloketone with thiourea, can lead to several impurities. These can originate from starting materials, side reactions, or subsequent work-up steps.
Common Impurities in 2-Aminothiazole Synthesis
| Impurity Category | Specific Examples | Probable Origin |
|---|---|---|
| Unreacted Starting Materials | Thiourea, α-haloaldehyde/ketone | Incomplete reaction, incorrect stoichiometry. |
| Side-Reaction Products | Dithiobiurea, 2,4-diamino-1,3,5-triazine | Self-condensation or side reactions of thiourea. |
| Pseudothiohydantoin | Rearrangement of the intermediate from thiourea and α-halo acid impurities. | |
| Polymeric Materials | Dark, tar-like substances | Polymerization of the α-haloaldehyde (e.g., chloroacetaldehyde) starting material, especially if impure or not handled correctly.[1] |
| Work-up Related Impurities | Inorganic salts (e.g., NaCl) | Neutralization of acidic reaction mixtures with bases like NaOH or NaHCO₃.[2] |
| | Residual Solvents | Incomplete removal of reaction or extraction solvents. |
2. How can I identify these impurities in my reaction mixture or crude product?
A combination of chromatographic and spectroscopic techniques is essential for the effective identification and quantification of impurities.
Analytical Methods for Impurity Identification
| Analytical Technique | Application in Impurity Detection |
|---|---|
| Thin-Layer Chromatography (TLC) | A quick and simple method to monitor the progress of the reaction and get a preliminary assessment of the purity of the product.[3][4] |
| High-Performance Liquid Chromatography (HPLC) | A powerful technique for separating and quantifying the main product and various impurities.[5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation capabilities of HPLC with the mass identification of MS, enabling the determination of the molecular weights of impurities.[5][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are invaluable for the structural elucidation of the final product and any isolated impurities.[5] It can also reveal the presence of residual solvents. |
| Melting Point Analysis | A broad melting point range for the isolated solid product often indicates the presence of impurities.[4] |
3. What are the recommended methods for removing specific impurities from 2-aminothiazole?
The choice of purification method depends on the nature of the impurities and the scale of the synthesis.
Purification Strategies for 2-Aminothiazole
| Purification Method | Impurities Targeted | Description |
|---|---|---|
| Recrystallization | Unreacted starting materials, some side-reaction products. | The crude product is dissolved in a suitable hot solvent (e.g., benzene, ethanol) and allowed to cool, leading to the crystallization of the purer 2-aminothiazole.[1][2] |
| Column Chromatography | A wide range of organic impurities. | The crude mixture is separated on a stationary phase (e.g., silica gel) using a suitable mobile phase.[3][5] |
| Acid-Base Extraction | Basic or acidic impurities. | The crude product is dissolved in an organic solvent and washed with acidic and/or basic aqueous solutions to remove impurities with corresponding functionalities. |
| Bisulfite Precipitation | General purification of 2-aminothiazole from various impurities. | 2-aminothiazole reacts with sulfur dioxide or a bisulfite salt to form an insoluble adduct, which precipitates from the solution. The purified 2-aminothiazole can be regenerated from this adduct.[7] |
4. My final 2-aminothiazole product is discolored. What could be the cause and how can I fix it?
Discoloration, often appearing as a yellow, brown, or black hue, is a common issue. This is typically due to the presence of polymeric or other colored impurities. The primary cause is often the instability of the α-haloaldehyde starting material, such as chloroacetaldehyde, which can polymerize.[1] To address this, consider the following:
-
Use high-purity starting materials. If possible, distill the α-haloaldehyde immediately before use.
-
Control the reaction temperature. Exothermic reactions can lead to the formation of colored byproducts.
-
Purification. Recrystallization, treatment with activated carbon, or column chromatography can be effective in removing colored impurities.
5. I am observing a low yield of 2-aminothiazole. What are the potential reasons related to impurities?
Low yields can be attributed to several factors, many of which are related to impurity formation:
-
Side reactions: The formation of byproducts such as those listed in the first FAQ consumes the starting materials, thereby reducing the yield of the desired product.
-
Poor quality of starting materials: Impurities in the starting materials can inhibit the main reaction or lead to the formation of undesired side products.
-
Product loss during work-up: Aggressive extraction or multiple purification steps can lead to a loss of the final product. Optimizing the purification protocol is key to maximizing the isolated yield.
Troubleshooting Guides
Guide 1: Impurity Identification Workflow
This guide provides a systematic approach to identifying unknown impurities in your 2-aminothiazole product.
References
- 1. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 2. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
Technical Support Center: Purification of Morpholinyl-Thiazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of morpholinyl-thiazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification challenges for morpholinyl-thiazole compounds?
A1: Morpholinyl-thiazole compounds often present purification challenges due to their inherent polarity. The presence of nitrogen and oxygen atoms in the morpholine and thiazole rings can lead to strong interactions with polar stationary phases like silica gel, causing issues such as streaking and poor separation during column chromatography. Additionally, these compounds may have high solubility in polar solvents, making recrystallization difficult.
Q2: What are the typical impurities I might encounter after synthesizing a morpholinyl-thiazole derivative?
A2: Impurities can originate from starting materials, side reactions, or product degradation. In the context of the widely used Hantzsch thiazole synthesis, common impurities include unreacted α-haloketones and thioamides.[1] Depending on the reaction conditions, side-products from undesired cyclizations or rearrangements can also be present.
Q3: How do I choose the best purification method for my morpholinyl-thiazole compound?
A3: The choice of purification method depends on the physical state of your compound (solid or oil) and the nature of the impurities.
-
For solid compounds: Recrystallization is often a good first choice if a suitable solvent can be found. If the compound is still impure after recrystallization, or if it is an oil, column chromatography is the preferred method.
-
For oily compounds: Column chromatography is the primary method for purification.
Q4: My morpholinyl-thiazole compound is streaking on the silica gel column. What can I do to improve the separation?
A4: Streaking of basic, nitrogen-containing compounds on silica gel is a common issue caused by strong interactions with the acidic silanol groups on the silica surface. To mitigate this, you can:
-
Add a basic modifier to the eluent: Incorporating a small amount of a basic solvent, such as triethylamine (typically 0.1-1%), into your mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.
-
Use a different stationary phase: Consider using a less acidic stationary phase, such as alumina, or a bonded phase like amino-propylated silica.
Q5: I'm having trouble getting my polar morpholinyl-thiazole compound to crystallize. What should I do?
A5: Difficulty in crystallization is common for polar compounds. Here are some troubleshooting steps:
-
Solvent selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For polar compounds, polar protic solvents like ethanol or a mixture of solvents (e.g., ethanol/water) are often effective.
-
Inducing crystallization: If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod to create nucleation sites, or adding a seed crystal of the pure compound if available.
-
"Oiling out": If your compound separates as an oil, it may be due to the solution being too concentrated or cooling too quickly. Try adding more hot solvent to dissolve the oil and then allow the solution to cool very slowly.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system polarity. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. For polar morpholinyl-thiazole compounds, a gradient elution from a less polar to a more polar solvent system (e.g., from 100% hexane to a mixture of ethyl acetate/hexane) can be effective. |
| Streaking of the Compound | Strong interaction of the basic nitrogen atoms with the acidic silica gel. | Add a small percentage of triethylamine (0.1-1%) to your eluent to neutralize the silica gel surface. |
| Compound is not eluting | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar compounds, a solvent system like dichloromethane/methanol may be necessary. |
| Cracked or channeled column bed | Improperly packed column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Recrystallization
| Problem | Possible Cause | Solution |
| Compound "oils out" | The solution is supersaturated, or the cooling rate is too fast. | Add a small amount of additional hot solvent to dissolve the oil and allow the solution to cool very slowly. |
| The chosen solvent is not suitable. | Experiment with different single or binary solvent systems. A good starting point for polar compounds is ethanol or an ethanol/water mixture. | |
| No crystal formation | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound and then cool again. |
| Nucleation is not occurring. | Scratch the inside of the flask with a glass rod or add a seed crystal. | |
| Low recovery yield | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of dissolved product. |
| Too much solvent was used initially. | Use the minimum amount of hot solvent required to fully dissolve the compound. |
Data Presentation
The following tables summarize typical purification data for thiazole derivatives from published literature.
Table 1: Recrystallization Yields of Various Thiazole Derivatives
| Compound | Recrystallization Solvent | Yield (%) | Reference |
| 2-(4′-oxyethylacetate phenylazo)-4-(4″-n-ethoxy phenyl)-1,3-thiazole | Ethanol | 73% | [2] |
| 2-mercapto-4-(4-methyl-phenyl) thiazole derivative | Absolute Ethanol | 91% | [3] |
| 3-phenyl-5-(4-phenylthiazol-2-yl)-3H-1,2,3-triazol-4-amine | Ethyl Alcohol | 80% | [4] |
| 2,6-Dichloro-N-(2-chloro-3-(5-(2-chloropyrimidin-4-yl)-2-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)thiazol-4-yl)phenyl)benzenesulfonamide | Absolute Ethanol | 88% | [5] |
| N-methyl-4-(3-trifluoromethyl) phenyl) thiazole-2-amine | Ethanol | 61.62% | [6] |
| 2-Amino-4-phenylthiazole | Methanol | >90% | [7] |
Table 2: Column Chromatography Conditions for Thiazole Derivatives
| Compound | Stationary Phase | Mobile Phase | Reference |
| 4-phenyl-thiazol-2-yl-acrylamide derivative | Silica Gel | Ethyl acetate: petroleum ether/triethylamine (1:8/1‰) | [8] |
| 2-aminothiazole derivative | Silica Gel | Ethyl acetate: petroleum ether: triethylamine (8:1:1‰) | [8] |
| 1-phenylazo-2-naphthol | Silica Gel | Toluene | [9] |
Note: Rf values are highly dependent on the specific compound, stationary phase, and mobile phase composition and are best determined experimentally for each new compound.
Experimental Protocols
Detailed Protocol for Flash Column Chromatography
This protocol is a general guideline for the purification of a morpholinyl-thiazole compound by flash column chromatography.
-
Eluent Selection:
-
Using TLC, identify a solvent system that provides a good separation of your target compound from impurities. For a typical morpholinyl-thiazole, start with a mixture of ethyl acetate and hexane.
-
The ideal Rf value for the target compound is between 0.2 and 0.4.
-
If the compound is very polar, consider using a more polar solvent system like dichloromethane/methanol.
-
If streaking is observed on the TLC plate, add 0.1-1% triethylamine to the solvent system.
-
-
Column Packing:
-
Select a column of an appropriate size for the amount of crude material (a general rule is 50-100 g of silica gel per 1 g of crude product).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat and uniform bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude morpholinyl-thiazole compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the mobile phase.
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified morpholinyl-thiazole compound.
-
Detailed Protocol for Recrystallization
This protocol provides a step-by-step guide for the recrystallization of a solid morpholinyl-thiazole compound.
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a potential solvent (e.g., ethanol, isopropanol, or water) at room temperature. The compound should be sparingly soluble.
-
Heat the test tube. The compound should completely dissolve.
-
Allow the solution to cool to room temperature and then in an ice bath. A good recrystallization solvent will result in the formation of crystals.
-
If a single solvent is not effective, a binary solvent system (e.g., ethanol/water) can be used.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Mandatory Visualizations
Caption: Decision workflow for purifying morpholinyl-thiazole compounds.
Caption: Common impurities from Hantzsch thiazole synthesis.
References
- 1. Thiazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 4. kthmcollege.ac.in [kthmcollege.ac.in]
- 5. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. asianpubs.org [asianpubs.org]
- 8. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Minimizing side product formation in one-pot thiazole synthesis.
Technical Support Center: One-Pot Thiazole Synthesis
Welcome to the technical support center for one-pot thiazole synthesis. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a focus on minimizing the formation of unwanted side products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common side products in a one-pot Hantzsch thiazole synthesis, and what causes them?
A1: The Hantzsch synthesis, which condenses an α-haloketone with a thioamide, is a robust method for preparing thiazoles.[1][2][3] However, several side products can arise, complicating purification and reducing yields.[4]
-
Dimerization/Polymerization of Reactants: Under certain conditions, starting materials or reactive intermediates can self-condense.[4] This is often promoted by excessive heat or prolonged reaction times.
-
Oxazole Formation: If the thioamide starting material is contaminated with its corresponding amide, an oxazole byproduct can form through a competing reaction pathway.[4]
-
Formation of Isomeric Thiazoles: When using N-monosubstituted thioureas, the reaction can sometimes yield a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.[5]
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in the final product mixture. This can be due to suboptimal temperature, insufficient reaction time, or poor quality of reagents.[4]
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
A2: Low yields in Hantzsch thiazole synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.[4][6]
-
Purity of Reactants and Solvents: The purity of the α-haloketone and thioamide is critical. Impurities can introduce competing side reactions.[4][6] The presence of water can also be detrimental, and using anhydrous solvents is often recommended.[6]
-
Reaction Temperature: Temperature is a critical parameter. While some reactions proceed at room temperature, many require heating to 40-60 °C or even reflux.[7] Conversely, excessive heat can lead to the decomposition of reactants and the formation of byproducts.[7]
-
Reaction Time: The reaction may not be proceeding to completion. It is essential to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC).[4] If starting materials are still present, extending the reaction time may be necessary.[7]
-
Choice of Solvent: The solvent plays a crucial role in both reaction rate and yield. Alcohols such as ethanol and methanol are commonly used.[7] In some cases, a mixture of solvents, like ethanol/water, has been shown to improve yields.[7][8]
Q3: I'm observing multiple spots on my TLC plate. How can I identify and minimize these impurities?
A3: Multiple spots on a TLC plate indicate a mixture of compounds, likely including your desired product, unreacted starting materials, and side products.[4]
-
Identification: Spot the reaction mixture alongside the pure starting materials on the TLC plate. This will help you identify if the starting materials have been consumed.[4] The new spots correspond to the product and any byproducts.
-
Minimization Strategies:
-
Temperature Control: Avoid excessively high temperatures to prevent the dimerization or polymerization of reactants.[4]
-
Stoichiometry: Use equimolar amounts or a slight excess (1-1.2 equivalents) of the thioamide.[4]
-
Catalyst: While not always necessary, acid catalysts like p-Toluenesulfonic acid (PTSA) can sometimes improve reaction rates and selectivity.[4] Some modern protocols use reusable catalysts like silica-supported tungstosilisic acid or NiFe₂O₄ nanoparticles to enhance yields and simplify purification.[8][9]
-
Q4: What are the best practices for purifying the final thiazole product?
A4: The purification strategy depends on the physical properties of your thiazole product and the nature of the impurities.
-
Precipitation and Filtration: Often, the thiazole product can be precipitated from the reaction mixture. After cooling, the mixture can be poured into a basic solution, such as 5% aqueous sodium carbonate, to neutralize any acid formed and precipitate the free base form of the product.[2][10] The resulting solid can then be collected by filtration.[2]
-
Recrystallization: This is a highly effective method for purifying solid organic compounds. Selecting an appropriate solvent system is key to obtaining a high-purity product.[4]
-
Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is a standard purification technique. A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing polarity with ethyl acetate, is often used for elution.[4]
Quantitative Data on Reaction Optimization
Optimizing reaction conditions is crucial for maximizing the yield of the desired thiazole and minimizing side products. The following table summarizes the effect of different solvents and catalysts on a model one-pot Hantzsch thiazole synthesis.
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethanol/Water (1:1) | None | Reflux | 5 | Moderate | [1] |
| 2 | Ethanol/Water (1:1) | SiW/SiO₂ (15%) | 65 | 2-3.5 | 87-90 | [8] |
| 3 | 1-Butanol | None | Reflux | Varies | Effective | [6] |
| 4 | Methanol | None | Microwave (90-130°C) | 0.1-0.25 | Excellent | [6][11] |
| 5 | Solvent-Free | None | Room Temp (Grinding) | 0.05 | 95 | [1] |
| 6 | Ethanol/Water (1:1) | NiFe₂O₄ nanoparticles | 75 | 0.75-1 | Good | [9] |
Detailed Experimental Protocols
Protocol 1: General Optimized Hantzsch Thiazole Synthesis [4]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-haloketone (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Thioamide: Add the thioamide or thiourea (1-1.2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Once the reaction is complete (indicated by the consumption of starting materials on TLC), allow the mixture to cool to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold ethanol or water.
-
If no precipitate forms, remove the solvent under reduced pressure. Take up the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Three-Component, Catalyst-Free Synthesis under Solvent-Free Conditions [1]
-
Mixing: In a mortar, combine the 2'-hydroxy-5'-chloro-α-haloketone (1 mmol) and thiourea (1 mmol).
-
Grinding: Add o-hydroxybenzaldehyde (1 mmol) and 2-4 drops of ethanol. Grind the mixture with a pestle at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 3-5 minutes.
-
Isolation: Once the reaction is complete, pour the solid product onto crushed ice (20 g).
-
Purification: Filter the separated product, wash with ice-cold water, and recrystallize from 5% aqueous acetic acid to afford the pure product.
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and the chemical pathways involved in one-pot thiazole synthesis.
Caption: A flowchart illustrating the key steps and decision points in a typical one-pot thiazole synthesis experiment.
Caption: A diagram showing the desired reaction pathway for thiazole formation versus common competing side reactions.
References
- 1. scispace.com [scispace.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. synarchive.com [synarchive.com]
- 4. benchchem.com [benchchem.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
Technical Support Center: Mass Spectrometry Analysis of 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine and related compounds during mass spectrometry analysis.
Troubleshooting Guide
Encountering issues during the mass spectrometry analysis of this compound is not uncommon. This guide addresses specific problems you might face and offers potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Molecular Ion ([M+H]⁺) Signal | In-source fragmentation of the parent molecule. Inefficient ionization. Sample degradation. | Optimize ionization source parameters (e.g., lower cone voltage or collision energy). Switch to a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). Ensure sample purity and stability. Prepare fresh solutions. |
| Unexpected or Unidentifiable Fragment Ions | Presence of impurities or contaminants in the sample. Complex fragmentation pathways leading to rearrangement ions. Isotopic variations, especially due to the presence of sulfur. | Analyze a blank (solvent only) to identify background ions. Purify the sample using techniques like HPLC or recrystallization. Perform high-resolution mass spectrometry (HRMS) to determine the elemental composition of fragments. Be aware of the M+2 peak due to the 34S isotope.[1] |
| Poor Reproducibility of Spectra | Fluctuations in instrument parameters. Sample carryover from previous analyses. Inconsistent sample preparation. | Calibrate the mass spectrometer regularly. Implement a thorough wash protocol between sample injections. Standardize the sample preparation procedure, including concentration and solvent. |
| Dominant Fragment at m/z 100 | Facile cleavage at the benzylic-like position, leading to the stable morpholinomethyl cation. | This is an expected and often dominant fragment. Use it as a characteristic ion for identifying the morpholine-containing portion of the molecule. To see other fragments, increase the collision energy to induce further fragmentation. |
| Difficulty in Interpreting the Fragmentation Pattern | The molecule contains multiple potential fragmentation sites (morpholine ring, thiazole ring, and the linker). | Consult literature on the fragmentation of similar heterocyclic compounds.[1][2][3][4] Utilize tandem mass spectrometry (MS/MS or MSn) to isolate and fragment specific ions, helping to piece together the fragmentation pathway.[5] Employ computational tools to predict fragmentation patterns. |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and m/z of the protonated molecule ([M+H]⁺) of this compound?
The chemical formula for this compound is C₈H₁₄N₄OS. The monoisotopic molecular weight is approximately 214.09 Da. Therefore, in positive ion mode mass spectrometry, you should expect to see the protonated molecule, [M+H]⁺, at an m/z of approximately 215.10.
Q2: What are the most likely fragmentation pathways for this molecule under collision-induced dissociation (CID)?
The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the bond between the thiazole ring and the methylene linker, as well as fragmentation of the morpholine and thiazole rings. Alpha-cleavage is a dominant mechanism for amines.[6][7][8]
A primary fragmentation event is the cleavage of the C-C bond between the thiazole ring and the methylene bridge, leading to the formation of a stable morpholinomethyl cation (m/z 100) and a 2-amino-1,3-thiazole radical cation (m/z 114). The thiazole ring itself can undergo cleavage, potentially losing acetylene or hydrogen cyanide.[9][10]
Q3: How can I confirm the identity of the major fragment ions?
High-resolution mass spectrometry (HRMS) is the most effective method to confirm the elemental composition of fragment ions. By obtaining accurate mass measurements, you can confidently assign chemical formulas to the observed m/z values. Additionally, performing MS/MS experiments on isotopically labeled standards (e.g., using ¹³C or ¹⁵N) can help trace the origin of specific atoms in the fragments.
Q4: Are there any specific considerations for the ionization method used?
Electrospray ionization (ESI) in positive ion mode is generally well-suited for this molecule due to the presence of multiple basic nitrogen atoms that can be readily protonated. Atmospheric pressure chemical ionization (APCI) could also be a viable alternative. Electron ionization (EI) would likely lead to extensive fragmentation and may not be ideal if the goal is to observe the molecular ion.
Experimental Protocol: Tandem Mass Spectrometry (MS/MS) Analysis
This protocol outlines a general procedure for acquiring MS/MS data for this compound using a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an ESI source.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
2. Instrumentation and MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range (MS1): m/z 50 - 500
-
MS/MS Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 215.1.
-
Collision Gas: Argon
-
Collision Energy: Ramp from 10 to 40 eV to observe a range of fragment ions.
3. Data Acquisition:
-
Acquire full scan MS data to confirm the presence of the [M+H]⁺ ion.
-
Acquire product ion scan (MS/MS) data by selecting the [M+H]⁺ ion (m/z 215.1) as the precursor.
-
If necessary, perform MS³ experiments by selecting a major fragment ion as the precursor to further elucidate fragmentation pathways.[5]
4. Data Analysis:
-
Identify the m/z values of the major fragment ions in the MS/MS spectrum.
-
Propose structures for the fragment ions based on the mass differences from the precursor ion and known fragmentation mechanisms of morpholine and thiazole-containing compounds.[11][12]
-
Use the instrument's software to determine the elemental composition of the precursor and fragment ions if HRMS data was acquired.
Logical Relationship Diagram
The following diagram illustrates the proposed primary fragmentation pathway of protonated this compound.
Caption: Proposed fragmentation of this compound.
References
- 1. article.sapub.org [article.sapub.org]
- 2. High resolution mass spectrometry in molecular studies. Part XVII. Evidence for ring contractions in molecular ions: The fragmentation of N‐acetylmorpholine | Scilit [scilit.com]
- 3. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]
- 4. Mass fragmentation pattern of N- and O-substituted 2-morpholinols (1984) | Luca Simonotti | 4 Citations [scispace.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Thiazolidine Compound Stability in Cell Culture
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for thiazolidine-based compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and proactively improve the stability of these versatile compounds in their cell culture experiments. Inconsistent results, loss of potency, and unexpected cytotoxicity can often be traced back to compound instability in the complex environment of cell culture media. This document provides in-depth, evidence-based strategies to ensure the integrity and efficacy of your thiazolidine compounds.
Section 1: Troubleshooting Common Issues
Q1: My experimental results are inconsistent from one day to the next. Could this be a compound stability issue?
A1: Yes, inconsistent results are a primary indicator of compound instability.[1] Small molecules can degrade under various experimental conditions, leading to a decrease in the effective concentration and, consequently, high variability in your data.[1] Factors such as the specific cell culture medium formulation, pH, light exposure, temperature, and even the type of plasticware used can impact the stability of your thiazolidine compound.[1][2][3]
Q2: I've observed a significant drop in my compound's activity after a few hours in culture. How can I confirm if it's degrading?
A2: The most direct method to confirm degradation is to perform a time-course stability assay. This involves incubating the thiazolidine compound in your exact cell culture media (including serum and other additives) under standard culture conditions (e.g., 37°C, 5% CO2). Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A decrease in the peak area corresponding to the parent compound over time is direct evidence of degradation.[1]
Section 2: Understanding Thiazolidine Instability (The 'Why')
The thiazolidine ring, while a valuable pharmacophore, possesses inherent chemical characteristics that can make it susceptible to degradation in the aqueous, near-physiological environment of cell culture media.[4][5]
Q3: What are the primary chemical reasons my thiazolidine compound might be unstable in cell culture media?
A3: There are three main degradation pathways you should be aware of: Hydrolysis, Oxidation, and interactions with media components.
-
Hydrolysis: The thiazolidine ring is formed by the condensation of a cysteine (or related 1,2-aminothiol) and an aldehyde or ketone. This reaction can be reversible. The stability of the ring is highly dependent on pH.[6][7] While some studies show that the ring can be stable at physiological pH, deviations toward more acidic or basic conditions can accelerate hydrolysis, breaking the ring and inactivating the compound.[6][8][9][10] The rate of degradation is also influenced by the nature of the substituents on the thiazolidine ring.[6]
-
Oxidation: The sulfur atom in the thiazolidine ring is susceptible to oxidation.[11] Cell culture media, especially when exposed to light and ambient oxygen, can generate reactive oxygen species (ROS).[12] Furthermore, some cellular processes can release oxidants into the medium. This oxidation can alter the compound's structure and biological activity.[11][13][14]
-
Enzymatic Degradation: If you are using serum (e.g., Fetal Bovine Serum) in your media, it contains a variety of enzymes, such as esterases and proteases, that can metabolize your compound.[1][15] Even in serum-free conditions, cells themselves can secrete enzymes that may degrade the compound.
-
Interaction with Media Components: Cell culture media are complex mixtures of amino acids, vitamins, salts, and often aldehydes (e.g., from glucose degradation). Thiazolidine compounds can potentially react with these components or chelate metal ions present in the medium, leading to degradation or precipitation.[4][16][17]
Diagram: Key Degradation Pathways for Thiazolidine Compounds
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Monitoring the in Vitro Thiazolidine Ring Formation of Antioxidant Drug N-Acetyl-l-cysteine at Basic pH and Detection of Reaction Intermediates: A Raman Spectroscopic and Ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC05405C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxidation of L-thiazolidine-4-carboxylate by delta1-pyrroline-5-carboxylate reductase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of serum and conditioned medium on protein degradation, migration of nonhistone proteins to the nucleus, and DNA synthesis in transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Microwave-Assisted Synthesis of 2-Aminothiazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the microwave-assisted synthesis of 2-aminothiazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the microwave-assisted synthesis of 2-aminothiazoles, providing potential causes and solutions in a direct question-and-answer format.
Question 1: Why is my reaction yield consistently low or non-existent?
Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality:
-
α-Haloketone Stability: These reagents can degrade over time, especially when exposed to light or moisture. Ensure you are using a fresh or properly stored α-haloketone.
-
Thiourea Purity: Impurities in thiourea can lead to unwanted side reactions. Use high-purity thiourea.
-
-
Reaction Conditions:
-
Microwave Parameters: Inadequate power or reaction time can lead to incomplete conversion. Conversely, excessive power or time can cause decomposition of reactants or products. Optimization of these parameters is crucial. Start with reported literature conditions and adjust as needed.
-
Temperature: While microwave synthesis often relies on power and pressure, temperature is a critical factor. Ensure the reaction reaches the optimal temperature for the specific substrates. Some reactions may require gentle heating to initiate, while others might need higher temperatures for completion.[1]
-
Solvent Choice: The solvent's ability to absorb microwave energy (dielectric properties) significantly impacts the reaction rate and yield. Polar solvents like ethanol, methanol, and DMF are generally effective for microwave-assisted synthesis.[1][2] A mixture of solvents, such as ethanol/water, can sometimes improve yields.[1]
-
-
Work-up Procedure:
-
Product Precipitation: The 2-aminothiazole product is often precipitated by pouring the reaction mixture into a basic solution (e.g., aqueous sodium bicarbonate).[1] Ensure the pH is sufficiently basic to neutralize any acid formed and facilitate precipitation.
-
Extraction: If the product does not precipitate, it may be soluble in the aqueous phase. In such cases, extraction with a suitable organic solvent like ethyl acetate is necessary.[1]
-
Question 2: I am observing multiple spots on my TLC plate, indicating the presence of side products. What are they and how can I minimize them?
Answer: The formation of side products can consume reactants and complicate purification. Here are some common side products and strategies to mitigate their formation:
-
Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to the α-haloketone and thiourea. To address this, you can try extending the reaction time or increasing the microwave power/temperature. Monitoring the reaction progress by TLC is essential to determine the optimal reaction time.[3]
-
Formation of Oxazoles: If the thiourea is contaminated with urea, or if urea is used as the reactant, oxazole byproducts can form.[4] Ensure the purity of your thiourea.
-
Dimerization or Polymerization: Under harsh conditions (e.g., excessive microwave power or prolonged reaction times), reactants or intermediates can undergo self-condensation. Carefully control the reaction parameters to avoid these side reactions.
Question 3: How can I effectively monitor the progress of my microwave-assisted reaction?
Answer: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction.[3][5][6]
-
Procedure: Spot the reaction mixture alongside the starting materials (α-haloketone and thiourea) on a TLC plate (e.g., silica gel).
-
Analysis: The disappearance of the starting material spots and the appearance of a new spot corresponding to the 2-aminothiazole product indicate the progression of the reaction.
-
Solvent System: A common solvent system for TLC analysis of 2-aminothiazoles is a mixture of petroleum ether and ethyl acetate (e.g., 8:2 v/v).[4][5]
Question 4: What are the best practices for purifying the synthesized 2-aminothiazoles?
Answer: Proper purification is crucial to obtain a high-purity product.
-
Recrystallization: This is a common and effective method for purifying solid 2-aminothiazole derivatives. Ethanol is a frequently used solvent for recrystallization.[5]
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is a reliable alternative. The solvent system used for TLC can often be adapted for column chromatography.
-
Washing: After filtration, washing the crude product with a suitable solvent (e.g., cold ethanol or water) can help remove impurities.[7]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for the synthesis of 2-aminothiazoles compared to conventional heating?
A1: Microwave-assisted synthesis offers several advantages over conventional methods:
-
Reduced Reaction Times: Reactions that take hours under conventional reflux can often be completed in minutes using microwave irradiation.[2][5][8]
-
Higher Yields: Microwave heating can lead to significantly improved product yields.[2][5]
-
Increased Purity: The rapid and uniform heating often results in fewer side products and cleaner reaction profiles.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient as it heats the reaction mixture directly.
-
Greener Chemistry: The reduction in reaction time and potential for solvent-free conditions align with the principles of green chemistry.[9]
Q2: What safety precautions should I take when performing microwave-assisted organic synthesis?
A2: Safety is paramount in any chemical synthesis.
-
Use a Dedicated Microwave Reactor: Do not use a domestic microwave oven for chemical synthesis. Laboratory-grade microwave reactors are designed with safety features to handle pressure and contain potential hazards.[10]
-
Pressure Monitoring: Be aware of the potential for pressure buildup in sealed vessels. Use appropriate reaction vessels and do not exceed the recommended pressure limits of the equipment.
-
Solvent Choice: Be cautious with volatile or flammable solvents. Ensure proper ventilation and follow the safety guidelines for the specific microwave reactor you are using.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
Q3: Can I perform this synthesis without a solvent?
A3: Yes, solvent-free or "dry media" microwave-assisted synthesis of 2-aminothiazoles has been successfully reported.[6] This approach is environmentally friendly and can simplify the work-up procedure. Often, a solid support like alumina is used.
Q4: How do I choose the optimal microwave power and temperature?
A4: The optimal parameters depend on the specific substrates, solvent, and the volume of the reaction mixture. It is best to start with conditions reported in the literature for similar reactions and then optimize. Modern microwave reactors allow for precise control of both power and temperature. Monitoring the reaction by TLC will help you determine the ideal settings.
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives
| Entry | Method | Reaction Time | Yield (%) | Reference |
| 1 | Conventional (Reflux) | 8-10 hours | Lower | [5] |
| 2 | Microwave Irradiation | 5-15 minutes | Higher | [5] |
| 3 | Conventional (Reflux) | 8 hours | Lower | [2] |
| 4 | Microwave Irradiation | 30 minutes | 89-95 | [2] |
| 5 | Conventional (Reflux) | 12-14 hours | - | [8] |
| 6 | Microwave Irradiation | 6-8 minutes | High | [8] |
Experimental Protocols
General Protocol for Microwave-Assisted Hantzsch Synthesis of 2-Aminothiazoles [2][5]
-
Reactant Preparation: In a dedicated microwave reaction vessel, combine the α-haloketone (e.g., substituted phenacyl bromide) (1 equivalent), thiourea (1-2 equivalents), and a suitable solvent (e.g., ethanol, methanol).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a specified power (e.g., 170 W) and/or temperature (e.g., 90 °C) for a predetermined time (e.g., 5-30 minutes).
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into an ice-cold aqueous solution of a weak base (e.g., sodium bicarbonate) to precipitate the product.
-
Isolation: Collect the precipitate by filtration and wash it with cold water.
-
Purification: Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Experimental workflow for microwave-assisted synthesis of 2-aminothiazoles.
Caption: Troubleshooting flowchart for optimizing 2-aminothiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jusst.org [jusst.org]
- 6. rjpbcs.com [rjpbcs.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. medmedchem.com [medmedchem.com]
- 10. Microwave Synthesis [organic-chemistry.org]
Technical Support Center: Resolving Distorted NMR Baselines in Colored Thiazole Compound Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve distorted NMR baseline issues encountered with colored thiazole compound samples.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues leading to distorted NMR baselines.
Question: My NMR spectrum of a colored thiazole compound has a distorted baseline. What are the potential causes and how can I fix it?
Answer:
A distorted baseline in an NMR spectrum can originate from several factors, broadly categorized into sample preparation, spectrometer settings, and data processing. The color of your compound suggests that it might be present at a high concentration or could contain paramagnetic impurities, both of which are common culprits for baseline problems.
Follow this step-by-step guide to identify and resolve the issue:
Step 1: Evaluate Sample Preparation
Poor sample quality is a frequent source of NMR artifacts.
-
Check for Undissolved Particles: Solid particles in the NMR tube will distort the magnetic field homogeneity, leading to broad lines and a poor baseline.[1][2]
-
Assess Sample Concentration: Highly concentrated samples, especially of colored compounds, can lead to increased solution viscosity and concentration gradients within the tube, resulting in broadened lines and baseline distortions.[1][4][5]
-
Consider Paramagnetic Impurities: Thiazole compounds can sometimes chelate metal ions from glassware or reagents. Paramagnetic impurities are a major cause of severe line broadening and baseline issues.[6][7][8] Dissolved oxygen is also a common paramagnetic impurity.[9]
-
Solution: Use high-purity solvents and meticulously clean glassware. If you suspect metal contamination, you can try adding a chelating agent like EDTA, though this may complicate your spectrum. To remove dissolved oxygen, degas your sample by bubbling an inert gas (like nitrogen or argon) through it.
-
Step 2: Optimize Spectrometer Parameters
Incorrect spectrometer settings can introduce or exacerbate baseline distortions.
-
Improve Shimming: The shimming process corrects for inhomogeneities in the static magnetic field (B₀).[10] Poor shimming is a primary cause of broad, asymmetric peaks and a distorted baseline.[2][5]
-
Solution: Carefully shim the spectrometer for your sample. This involves adjusting the Z1 and Z2 shims iteratively to maximize the lock signal.[11][12] For more challenging samples, higher-order shims may need adjustment.[13][14] If you are unsure, consult your facility manager for guidance on manual or gradient shimming.[10][14]
-
-
Adjust Receiver Gain (RG): The receiver gain amplifies the NMR signal before digitization. If the RG is set too high for a concentrated sample, it can lead to "clipping" of the Free Induction Decay (FID), which results in significant baseline distortion and "sinc wiggles" in the transformed spectrum.[2]
-
Solution: The receiver gain should be set to a level that maximizes the signal-to-noise ratio without causing ADC overflow.[15][16] If you observe a clipped FID, reduce the receiver gain.[2] Many spectrometers have an automatic receiver gain adjustment function that can be a good starting point.[17]
-
Step 3: Refine Data Processing
Post-acquisition processing can often correct for baseline issues that could not be avoided during acquisition.
-
Apply Apodization (Window Functions): Apodization involves multiplying the FID by a mathematical function before Fourier transformation.[18][19] This can be used to improve the signal-to-noise ratio or resolution. However, improper use of certain window functions can introduce baseline distortions.[20]
-
Utilize Baseline Correction Algorithms: Most NMR processing software includes functions to correct distorted baselines.[21][22] These algorithms work by identifying regions of the spectrum that are signal-free and fitting a polynomial or other function to these points, which is then subtracted from the entire spectrum.[23][24]
-
Solution: Apply an automatic baseline correction function (e.g., abs in TopSpin).[24][25] For more severe distortions, manual baseline correction may be necessary, where you can select the points to be fitted and adjust the order of the polynomial.[24] More advanced algorithms like Whittaker Smoother or improved Asymmetrically Reweighted Penalized Least Squares (arPLS) are also available in software like Mnova.[26]
-
Frequently Asked Questions (FAQs)
Q1: Why is my colored thiazole sample particularly prone to baseline problems?
A1: The color of your sample indicates strong absorption of visible light, which often correlates with extensive conjugated π-systems. Such systems can lead to aggregation at higher concentrations, causing line broadening. More importantly, thiazole rings contain nitrogen and sulfur atoms that can act as chelating agents for paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺), which may be present as trace impurities in your glassware, solvents, or starting materials. Paramagnetic species drastically shorten relaxation times and can cause significant line broadening and baseline distortion.[7][8][27]
Q2: What is a "clipped" FID and how does it affect the baseline?
A2: A clipped FID occurs when the intensity of the NMR signal is too strong for the receiver's analog-to-digital converter (ADC) at the current receiver gain setting.[2] The top of the FID signal is effectively "clipped" off. When this truncated signal is Fourier transformed, it produces characteristic "sinc wiggle" artifacts and a rolling or distorted baseline in the spectrum.[2] The solution is to reduce the receiver gain and re-acquire the data.[2][28]
Q3: Can the choice of NMR solvent affect the baseline?
A3: Yes, the solvent can have several effects. Firstly, the solubility of your compound is critical; any undissolved material will ruin the magnetic field homogeneity.[5] Secondly, different solvents can influence the chemical shifts of your compound, which might help to move peaks away from problematic baseline regions.[29][30] Thirdly, protic solvents like D₂O or CD₃OD can exchange with labile protons (e.g., -NH, -OH) on your molecule, which can sometimes simplify the spectrum.[31] Finally, ensure you are using high-purity deuterated solvents to avoid impurities that could contribute to baseline issues.[1][3]
Q4: What is the difference between time-domain and frequency-domain baseline correction?
A4: Time-domain correction methods aim to fix the initial corrupted data points in the FID that are often the cause of low-frequency modulations leading to baseline distortion.[23] Frequency-domain methods, which are more common in standard processing software, work on the transformed spectrum. They identify baseline points in the spectrum and fit a mathematical curve (like a polynomial) to these points, which is then subtracted from the spectrum to flatten the baseline.[23][32]
Q5: I've tried all the troubleshooting steps, but my baseline is still poor. What else can I do?
A5: If you have diligently addressed sample preparation, shimming, receiver gain, and data processing without success, consider these possibilities:
-
Instrumental Issues: There could be a problem with the spectrometer's probe or other hardware components. This can sometimes cause "acoustic ringing" artifacts that manifest as baseline roll.[25] Report the issue to your instrument manager. They can check the probe's performance using a standard sample.[2]
-
Inherent Molecular Properties: Your molecule may be undergoing chemical exchange or conformational changes on the NMR timescale, leading to broad peaks that can be difficult to distinguish from the baseline. Acquiring spectra at different temperatures might help to resolve this.[5]
Data Presentation
Table 1: Summary of Common Baseline Problems and Solutions
| Problem Category | Specific Issue | Primary Solution(s) | Reference |
| Sample Preparation | Undissolved solid particles | Filter the sample into the NMR tube. | [4] |
| Sample too concentrated | Dilute the sample. | [4][5] | |
| Paramagnetic impurities | Use high-purity reagents; consider using a chelating agent; degas the sample. | [6][9] | |
| Spectrometer Setup | Poor shimming | Re-shim the magnet, focusing on Z1 and Z2, and potentially higher-order shims. | [5][11][13] |
| Receiver gain too high | Reduce the receiver gain to avoid clipping the FID. | [2][28] | |
| Data Processing | Truncated FID | Apply an exponential window function with slight line broadening (e.g., 0.3 Hz). | [19][20] |
| General baseline distortion | Use automatic or manual baseline correction algorithms in the processing software. | [21][24] |
Experimental Protocols
Protocol 1: Recommended Sample Preparation for Colored Compounds
-
Glassware Cleaning: Ensure all glassware (vials, pipettes, etc.) is scrupulously clean. If paramagnetic contamination is suspected, wash with a dilute acid (e.g., 1M HCl) followed by thorough rinsing with deionized water and drying.
-
Weighing: Accurately weigh 1-10 mg of the thiazole compound into a clean, dry vial.
-
Dissolution: Add 0.6-0.7 mL of a high-purity deuterated solvent.[1][6] Vigorously mix the sample to ensure complete dissolution. The solution must be transparent.[4]
-
Filtration: Prepare a filtration pipette by tightly packing a small plug of glass wool into a Pasteur pipette.
-
Transfer: Carefully filter the sample solution through the glass wool plug directly into a clean, high-quality 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[2]
-
Capping: Cap the NMR tube securely.
-
Cleaning: Before inserting the tube into the spectrometer, wipe the outside of the lower portion of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or grease.[4]
Visualizations
Caption: Troubleshooting workflow for a distorted NMR baseline.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. Troubleshooting [chem.rochester.edu]
- 6. organomation.com [organomation.com]
- 7. youtube.com [youtube.com]
- 8. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 10. NMR | Shimming | Chemical Research Support [weizmann.ac.il]
- 11. How to manual shim | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 12. nmr.medicine.uiowa.edu [nmr.medicine.uiowa.edu]
- 13. bionmr.cores.ucla.edu [bionmr.cores.ucla.edu]
- 14. Shimming - NESG Wiki [nesgwiki.chem.buffalo.edu]
- 15. [2409.16411] Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment [arxiv.org]
- 16. qNMR Purity Recipe Book (2 - NMR Acquisition) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. UCSD SSPPS NMR Facility: Processing: window functions [sopnmr.blogspot.com]
- 20. Stanford University NMR Facility [web.stanford.edu]
- 21. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 22. Baseline Correction in NMR Spectroscopy - Global NMR Discussion Meetings [globalnmr.org]
- 23. Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Advanced Baseline Correction | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 26. Baseline Correction with Mnova [mestrelabcn.com]
- 27. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 28. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 29. pubs.acs.org [pubs.acs.org]
- 30. thieme-connect.de [thieme-connect.de]
- 31. pubs.acs.org [pubs.acs.org]
- 32. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Profiles of 5-Fluorouracil and 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine
In the landscape of anticancer drug discovery, a thorough evaluation of the cytotoxic potential of novel compounds against established chemotherapeutic agents is paramount. This guide provides a comparative overview of the cytotoxic properties of the well-established antimetabolite, 5-Fluorouracil (5-FU), and the novel thiazole derivative, 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate an informed perspective on their potential therapeutic applications.
Disclaimer: Direct comparative cytotoxic studies between 5-Fluorouracil and this compound are not available in the current body of scientific literature. Therefore, this guide presents a juxtaposition of the well-documented cytotoxic data for 5-FU with available data for structurally related 2-aminothiazole derivatives containing a morpholine moiety. The data for the thiazole compounds should be interpreted as representative of this class of molecules and not as a direct measure of the specific activity of this compound.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for 5-Fluorouracil and various 2-aminothiazole derivatives against a range of human cancer cell lines.
Table 1: Cytotoxicity of 5-Fluorouracil (5-FU) against Various Human Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Exposure Time | Assay Method |
| A431 (Skin Carcinoma) | 47.02 ± 0.65 | Not Specified | Not Specified |
| HT29 (Colon Adenocarcinoma) | 85.37 ± 1.81 | Not Specified | Not Specified |
| HeLa (Cervical Carcinoma) | 43.34 ± 2.77 | Not Specified | Not Specified |
| SW620 (Colorectal Adenocarcinoma) | 13 µg/ml (~100 µM) | 48 hours | MTT |
| Esophageal Squamous Carcinoma | 1.00 - 39.81 | Not Specified | Cell Proliferation Assay |
| A549 (Lung Carcinoma) | 3.49 - 8.74 | Not Specified | Not Specified |
| MCF-7 (Breast Adenocarcinoma) | 3.49 - 8.74 | Not Specified | Not Specified |
Table 2: Cytotoxicity of Representative 2-Aminothiazole Derivatives against Various Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| Thiazole-amino acid hybrid 5a | A549, HeLa, MCF-7 | 8.02, 6.51, 6.84 |
| Thiazole-valine hybrid 5f & 5o | A549, HeLa, MCF-7 | Better than 5-FU |
| 2-pyridyl substituted thiazole 5ac & 5ad | A549, HeLa, MCF-7 | 4.57 - 6.71 & 3.68 - 8.51 |
| 2-(alkylamido) thiazole analogues | L1210 (Leukemia) | 4 - 8 |
| 2-(arylamido) thiazole derivatives | L1210 (Leukemia) | 0.2 - 1 |
| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin 46b | A549, HepG2 | 0.16 ± 0.06, 0.13 ± 0.05 |
| Thiazole derivative 20 | H1299 (Lung Carcinoma), SHG-44 (Glioma) | 4.89, 4.03 |
| Thiazole derivatives 23 & 24 | HepG2, PC12 | 0.51 & 0.57 mM, 0.309 & 0.298 mM |
Experimental Protocols
The cytotoxic effects of both 5-Fluorouracil and the thiazole derivatives are commonly evaluated using colorimetric assays that measure cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is a standard method for assessing cell viability.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1x10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are then treated with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µg/ml of 5-FU) and incubated for a specified period (e.g., 48 hours).[1]
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is another widely used method for determining cytotoxicity, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the treatment period, the cells are fixed with a solution like trichloroacetic acid (TCA).
-
Staining: The fixed cells are then stained with the SRB dye, which binds to basic amino acids in cellular proteins.
-
Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance of the solubilized dye is measured at a specific wavelength (e.g., 510 nm).
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve of cell viability versus compound concentration.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is crucial for their development as therapeutic agents.
5-Fluorouracil (5-FU)
5-Fluorouracil is a pyrimidine analog that primarily exerts its cytotoxic effects by interfering with DNA and RNA synthesis.[2][3] Its mechanism of action involves intracellular conversion to several active metabolites.[3][4]
-
Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and a reduced folate cofactor, inhibiting the synthesis of thymidylate, an essential precursor for DNA synthesis.[2][4] This leads to a "thymineless death" in rapidly dividing cancer cells.[2]
-
Incorporation into DNA and RNA: The metabolites fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP) can be incorporated into DNA and RNA, respectively.[3][4][5] This incorporation disrupts DNA structure and function and interferes with RNA processing and protein synthesis.[3][5]
-
Induction of Apoptosis: The cellular stress caused by DNA damage and RNA dysfunction ultimately triggers programmed cell death, or apoptosis.[5] 5-FU can activate p53, a key tumor suppressor protein, which in turn initiates the apoptotic cascade.[4]
This compound and Related Derivatives
While the specific signaling pathways for this compound are not yet elucidated, studies on related 2-aminothiazole derivatives suggest several potential mechanisms of action. Many thiazole-containing compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. For instance, some derivatives have been found to arrest the cell cycle at the G2/M phase and increase the concentration of caspase-3, a key executioner caspase in apoptosis.
The general workflow for evaluating the cytotoxicity of a novel compound like this compound would follow a standardized process.
Conclusion
5-Fluorouracil remains a cornerstone of chemotherapy, with a well-characterized mechanism of action and a broad spectrum of activity, albeit with a significant toxicity profile. The available data on 2-aminothiazole derivatives, particularly those containing a morpholine moiety, suggest that this class of compounds holds considerable promise as potent and potentially more selective anticancer agents. Several derivatives exhibit IC50 values in the low micromolar and even nanomolar range against various cancer cell lines, in some cases demonstrating superior potency to 5-FU in vitro.
Further research is imperative to elucidate the precise mechanism of action and in vivo efficacy of this compound. Direct comparative studies with established drugs like 5-FU will be crucial in determining its potential as a next-generation anticancer therapeutic. The favorable cytotoxicity profiles of related thiazole derivatives warrant a dedicated investigation into this specific compound to fully understand its therapeutic potential.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Fluorouracil - Wikipedia [en.wikipedia.org]
- 3. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]
- 4. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 5. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Thiazole Derivatives: With and Without a Morpholine Moiety
Thiazole, a pivotal five-membered heterocyclic ring containing sulfur and nitrogen, forms the structural core of numerous biologically active compounds. Its derivatives are extensively explored in medicinal chemistry for their broad therapeutic potential. A common modification to the thiazole scaffold is the introduction of a morpholine ring, a saturated heterocycle containing oxygen and nitrogen. This guide provides a comparative analysis of the biological activities of thiazole derivatives, specifically focusing on the influence of the morpholine moiety on their anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Thiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth.[1] The inclusion of a morpholine ring can modulate the physicochemical properties of these derivatives, such as solubility and cell permeability, which in turn can influence their cytotoxic efficacy.
Comparison of Anticancer Activity:
Studies have shown that both thiazole derivatives with and without a morpholine moiety exhibit anticancer properties. For instance, certain 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives (lacking a morpholine group) have shown moderate to high activity against lung (A-549), liver (Bel7402), and intestine (HCT-8) cancer cell lines. In one study, a derivative with a 4-chloro-2-methylphenyl amido substitution achieved 48% activity against these cell lines.
On the other hand, coumarin-triazole hybrids linked to morpholine have been evaluated for their anti-proliferative potential against a panel of human cancer cell lines, including bone (MG-63), lung (A549), breast (MDA-MB-231), colon (HCT-15), and liver (HepG2).[2] One such compound, {7-((1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl) methoxy)-4-((2,6-dimethylmorpholino) methyl)-2H-chromen-2-one}, demonstrated significant growth inhibition against MG-63 cells with an IC₅₀ value of 0.80 ± 0.22 μM, suggesting that the morpholine moiety can be part of a highly potent anticancer compound.[2]
| Compound Type | Specific Derivative Example | Cancer Cell Line | Activity (IC₅₀ or % Inhibition) | Reference |
| Thiazole without Morpholine | 4-chloro-2-methylphenyl amido substituted 2-phenyl-4-trifluoromethyl thiazole | A-549, Bel7402, HCT-8 | 48% inhibition | N/A |
| Thiazole without Morpholine | Thiazolyl-pyrazoline derivative | MCF-7 (Breast) | IC₅₀ = 0.07 μM | [3] |
| Thiazole with Morpholine | {7-((1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl) methoxy)-4-((2,6-dimethylmorpholino) methyl)-2H-chromen-2-one} | MG-63 (Bone) | IC₅₀ = 0.80 ± 0.22 μM | [2] |
| Thiazole with Morpholine | Thiazole/thiadiazole carboxamide derivative | A549 (Lung) | IC₅₀ = 0.83 μM | [4] |
| Thiazole with Morpholine | Thiazole/thiadiazole carboxamide derivative | HT-29 (Colon) | IC₅₀ = 0.68 μM | [4] |
Signaling Pathway in Anticancer Activity: Intrinsic Apoptosis
Many anticancer agents, including thiazole derivatives, induce programmed cell death, or apoptosis. The intrinsic pathway is a common mechanism initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspases, which are proteases that execute cell death.
Caption: Simplified Intrinsic Apoptosis Pathway.
Antimicrobial Activity
The thiazole ring is a component of several clinically used antimicrobial agents, and novel derivatives are continuously being investigated to combat rising antimicrobial resistance. The morpholine moiety is also a known pharmacophore in some antibiotics, suggesting that its combination with a thiazole ring could lead to potent antimicrobial compounds.
Comparison of Antimicrobial Activity:
Thiazole derivatives containing a morpholine moiety have shown high potency as antimicrobial agents.[5] For instance, certain 1,3-thiazol-2(3H)-imine derivatives with methoxy and dimethoxy substituents exhibited large zones of growth inhibition (24-26 mm) against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[5] These compounds also demonstrated moderate activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Proteus vulgaris (16-18 mm inhibition zones) and good fungicidal activity against Candida albicans (20-21 mm inhibition zones).[5]
In comparison, various thiazole derivatives lacking a morpholine group have also been reported to have significant antimicrobial activity. For example, some thiazole-based Schiff base compounds showed inhibition zones of 14.40 ± 0.04 mm against E. coli and 15.00 ± 0.01 mm against S. aureus at a concentration of 200 µg/mL. Another study found that a thiazole derivative, compound 37c, had strong antibacterial activity with MIC values between 46.9 and 93.7 µg/mL.
| Compound Type | Specific Derivative Example | Microorganism | Activity (Zone of Inhibition or MIC) | Reference |
| Thiazole with Morpholine | Methoxy-substituted 1,3-thiazol-2(3H)-imine | S. aureus, B. subtilis | 24-26 mm | [5] |
| Thiazole with Morpholine | Methoxy-substituted 1,3-thiazol-2(3H)-imine | P. aeruginosa, P. vulgaris | 16-18 mm | [5] |
| Thiazole with Morpholine | Methoxy-substituted 1,3-thiazol-2(3H)-imine | C. albicans | 20-21 mm | [5] |
| Thiazole without Morpholine | Thiazole-based Schiff base | E. coli | 14.40 ± 0.04 mm | N/A |
| Thiazole without Morpholine | Thiazole-based Schiff base | S. aureus | 15.00 ± 0.01 mm | N/A |
| Thiazole without Morpholine | Compound 37c | Gram-positive & negative bacteria | MIC: 46.9 - 93.7 µg/mL | N/A |
Anti-inflammatory Activity
Inflammation is a complex biological response, and its chronic manifestation is implicated in numerous diseases. Thiazole derivatives have been investigated as anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) in the arachidonic acid pathway.[6][7]
Comparison of Anti-inflammatory Activity:
Synthesized thiazole derivatives have shown varied but significant anti-inflammatory effects. In one study on derivatives without a morpholine moiety, compounds 3c and 3d demonstrated up to 44% and 41% inhibition, respectively, in a carrageenan-induced paw edema model.[8] Another nitro-substituted thiazole derivative performed better than the standard drug Nimesulide in the same model.[9]
While specific quantitative data for direct comparison with morpholine-containing thiazoles in the same assays is limited in the provided search results, the potent activity of non-morpholine derivatives suggests that the core thiazole structure is crucial for the anti-inflammatory effect. The addition of a morpholine ring could further enhance this activity by improving pharmacokinetic properties.
| Compound Type | Specific Derivative Example | Assay | Activity (% Inhibition) | Reference |
| Thiazole without Morpholine | Compound 3c | Carrageenan-induced paw edema | Up to 44% | [8] |
| Thiazole without Morpholine | Compound 3d | Carrageenan-induced paw edema | Up to 41% | [8] |
| Thiazole without Morpholine | Nitro-substituted thiazole | Carrageenan-induced paw edema | Better than Nimesulide | [9] |
Signaling Pathway in Inflammation: Arachidonic Acid Cascade
The arachidonic acid pathway is central to the inflammatory process.[8][10] When a cell is damaged, arachidonic acid is released from the cell membrane and is metabolized by enzymes like COX and LOX to produce pro-inflammatory mediators such as prostaglandins and leukotrienes.[2][5][10][11] Many anti-inflammatory drugs, including some thiazole derivatives, act by inhibiting these enzymes.[5][6][11]
Caption: Arachidonic Acid Pathway in Inflammation.
Experimental Protocols
General Experimental Workflow for Biological Activity Screening
Caption: General Workflow for Biological Activity Screening.
1. MTT Assay for Anticancer Activity
This assay assesses cell viability by measuring the metabolic activity of cells.[1][12]
-
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of living cells.[13]
-
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow attachment.[13][14]
-
Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13][14]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the purple formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[13]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
2. Agar Disk Diffusion Method for Antimicrobial Activity
This method is used to qualitatively assess the antimicrobial activity of a compound.[15]
-
Principle: A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, creating a clear zone of inhibition around the disk.[16]
-
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly swab the entire surface of a Mueller-Hinton agar plate with the prepared inoculum to create a confluent lawn of growth.[16]
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the thiazole derivative onto the surface of the agar. A control disk with the solvent and a standard antibiotic disk should also be included.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger diameter indicates greater antimicrobial activity.
-
3. Carrageenan-Induced Rat Paw Edema for Anti-inflammatory Activity
This is a standard in vivo model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[17][18]
-
Principle: Injection of carrageenan (a phlogistic agent) into the paw of a rat induces a localized inflammatory response characterized by edema (swelling).[18] The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
-
Protocol:
-
Animal Grouping: Divide rats into groups (e.g., control, standard drug, and test compound groups).
-
Compound Administration: Administer the thiazole derivative or a standard anti-inflammatory drug (e.g., Indomethacin) to the test and standard groups, respectively, typically 30-60 minutes before inducing inflammation.[19] The control group receives the vehicle.
-
Inflammation Induction: Inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[19]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at time 0 (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.[19]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.
-
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. clinref.com [clinref.com]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arachidonic Acids in Inflammation - Creative Proteomics Blog [creative-proteomics.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. What are Arachidonic acid inhibitors and how do they work? [synapse.patsnap.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. atcc.org [atcc.org]
- 15. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 16. asm.org [asm.org]
- 17. researchgate.net [researchgate.net]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
In vitro anti-cancer activity of 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine versus other thiazole analogs.
While specific in vitro anti-cancer activity data for 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine is not available in the reviewed literature, a comparative analysis of other thiazole analogs reveals a class of compounds with significant potential in oncology research. This guide provides an objective comparison of the anti-cancer performance of various thiazole derivatives, supported by experimental data from in vitro studies.
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-cancer properties. Researchers have synthesized and evaluated a wide array of thiazole derivatives, demonstrating their ability to inhibit cancer cell proliferation through various mechanisms. This guide summarizes the in vitro anti-cancer activity of several distinct thiazole analogs against a panel of human cancer cell lines.
Comparative Anti-Cancer Activity of Thiazole Analogs
The in vitro cytotoxic activity of various thiazole derivatives has been assessed against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies significantly depending on the specific analog and the cancer cell line. The following table summarizes the IC50 values for a selection of thiazole analogs from the literature.
| Compound/Analog Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolyl-Chalcones (Compound 5) | BGC-823 (Gastric) | <10 | [1] |
| Thiazolyl-Chalcones (Compound 8) | PC-3 (Prostate) | <10 | [1] |
| Thiazolyl-Chalcones (Compound 26) | NCI-H460 (Lung) | <10 | [1] |
| Thiazolyl-Chalcones (Compound 37) | BEL-7402 (Liver) | <10 | [1] |
| Thiazolyl-Chalcones (Compound 41) | Multiple Lines | <10 | [1] |
| Thiazole–Amino Acid Hybrid (5a) | A549 (Lung) | 8.02 | [2] |
| Thiazole–Amino Acid Hybrid (5a) | HeLa (Cervical) | 6.51 | [2] |
| Thiazole–Amino Acid Hybrid (5a) | MCF-7 (Breast) | 6.84 | [2] |
| Thiazole–Valine Hybrid (5f & 5o) | A549, HeLa, MCF-7 | Good Cytotoxicity | [2] |
| 4-(4-Bromophenyl)-thiazol-2-amine Derivative (p2) | MCF-7 (Breast) | 10.5 | [3] |
| Thiazol-5(4H)-one Derivative (4f) | HCT-116, HepG-2, MCF-7 | 2.89 - 9.29 | [4] |
| Thiazol-5(4H)-one Derivative (5a) | HCT-116, HepG-2, MCF-7 | 2.89 - 9.29 | [4] |
| Thiazol-5(4H)-one Derivative (8f) | HCT-116, HepG-2, MCF-7 | 2.89 - 9.29 | [4] |
| Thiazol-5(4H)-one Derivative (8g) | HCT-116, HepG-2, MCF-7 | 2.89 - 9.29 | [4] |
| Thiazol-5(4H)-one Derivative (8k) | HCT-116, HepG-2, MCF-7 | 2.89 - 9.29 | [4] |
| Indolin-2-one with 1,3,4-Thiadiazole (IVc) | Breast Cancer Panel | 1.47 | [5] |
| Indolin-2-one with Aziridine (VIc) | Colon Cancer Panel | 1.40 | [5] |
Experimental Protocols
The in vitro anti-cancer activity of the thiazole analogs cited in this guide was primarily evaluated using standard cell viability and cytotoxicity assays. The following is a generalized description of the methodologies commonly employed.
Cell Culture and Treatment
Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds (thiazole analogs) and incubated for a specified period, typically 48 or 72 hours.
Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability. After the treatment period, the MTT reagent is added to the wells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
SRB (Sulphorhodamine B) Assay: The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. After treatment, cells are fixed with trichloroacetic acid and stained with the SRB dye. The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is then measured at a specific wavelength (around 510 nm). The absorbance is proportional to the total cellular protein, which correlates with the number of cells.
Data Analysis
For both assays, the percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The anti-cancer mechanism of action for many thiazole derivatives involves the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis. While the specific pathways can vary between different analogs, a common theme is the induction of apoptosis (programmed cell death). The following diagram illustrates a generalized workflow for evaluating the in vitro anti-cancer activity of novel compounds and a simplified apoptotic signaling cascade that can be triggered by thiazole analogs.
Caption: A generalized workflow for screening the in vitro anti-cancer activity of thiazole analogs.
Caption: A simplified intrinsic apoptosis pathway often induced by anti-cancer agents.
References
- 1. Synthesis and anticancer evaluation of thiazolyl-chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole: A Comparative Guide to Improving Bioactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the isosteric replacement of the 2-aminothiazole scaffold with 2-aminooxazole, highlighting the impact on biological activity and physicochemical properties. The information is supported by experimental data from peer-reviewed literature.
The 2-aminothiazole core is a privileged structure in medicinal chemistry, integral to numerous biologically active compounds.[1] However, challenges such as poor solubility and potential metabolic liabilities have prompted the exploration of isosteric replacements.[2][3] The substitution of the sulfur atom in the thiazole ring with an oxygen atom to form a 2-aminooxazole is a key strategy to address these limitations.[2][3] This guide delves into the comparative effects of this isosteric modification.
Executive Summary
The isosteric replacement of 2-aminothiazole with 2-aminooxazole has demonstrated significant improvements in physicochemical properties, particularly a notable increase in hydrophilicity and water solubility.[4][5] This modification has also led to the discovery of potent antimicrobial agents, especially against Mycobacterium tuberculosis, with activity comparable to or exceeding that of their thiazole counterparts.[2][4][5][6] Furthermore, the 2-aminooxazole scaffold may offer a superior metabolic profile due to the absence of the easily oxidizable sulfur atom and a reduced likelihood of pan-assay interference compounds (PAINS) behavior, which has been associated with some 2-aminothiazoles.[2][3]
Data Presentation: Performance Comparison
The following tables summarize the in vitro antimicrobial activities and physicochemical properties of representative 2-aminothiazole and 2-aminooxazole derivatives, providing a basis for comparative analysis.
Table 1: Comparison of Antimycobacterial Activity (MIC in µg/mL)
| Compound Pair | 2-Aminothiazole Derivative (MIC) | 2-Aminooxazole Derivative (MIC) | Fold Change in Activity | Reference |
| Pair 1 | 7.81 | 3.91 | 2-fold increase | [4] |
| Pair 2 | 3.91 | 3.91 | No change | [4] |
| Pair 3 | >500 | 62.5 | >8-fold increase | [4] |
Table 2: Comparison of Physicochemical Properties
| Compound Pair | Property | 2-Aminothiazole Derivative | 2-Aminooxazole Derivative | Change | Reference |
| Pair A | log k'w (Lipophilicity) | 3.54 | 2.59 | Decrease (more hydrophilic) | [4] |
| Pair B | Water Solubility (log S) | Insoluble (<5 µM) | >500 µM | Significant Increase | [4] |
| Pair C | Kinetic Solubility (PBS, µM) | 1.12 | 27.7 | 24.7-fold Increase | [2][6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for ensuring the reproducibility of results. The following sections outline common methodologies for the synthesis and biological evaluation of 2-aminothiazole and 2-aminooxazole derivatives.
Synthesis
Hantzsch Thiazole Synthesis (General Protocol for 2-Aminothiazoles): [1][7]
-
An α-haloketone is reacted with a thioamide (e.g., thiourea) in a suitable solvent such as ethanol or methanol.
-
The reaction mixture is typically stirred and may be heated to reflux.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification.
Synthesis of N-substituted 4-phenyl-2-aminooxazoles: [2]
The synthesis of N-substituted 2-aminooxazoles can be more complex than their thiazole counterparts. A common strategy involves:
-
Reaction of an α-bromo ketone with urea in a solvent like dimethylformamide (DMF) under microwave irradiation to form the 2-aminooxazole core.
-
Subsequent N-arylation via a Buchwald-Hartwig coupling reaction with an appropriate aryl bromide in the presence of a palladium catalyst and a base.
Biological Evaluation
Determination of Minimum Inhibitory Concentration (MIC): [7]
The antimicrobial activity is commonly determined using the broth microdilution method.
-
A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate.
-
A standardized inoculum of the target microorganism is added to each well.
-
The plates are incubated under appropriate conditions for the specific microorganism.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay: [4]
The effect on cell viability is often assessed using the MTT or a similar assay.
-
Human cell lines (e.g., HepG2) are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compounds.
-
After a defined incubation period, a reagent such as MTT is added, which is converted by viable cells into a colored formazan product.
-
The absorbance is measured, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Kinetic Solubility Measurement: [2][3]
-
A concentrated stock solution of the compound in DMSO is diluted into an aqueous buffer (e.g., PBS pH 7.4).
-
The solution is shaken or stirred for a set period.
-
The undissolved compound is removed by filtration or centrifugation.
-
The concentration of the compound in the clear supernatant is determined by a suitable analytical method, such as HPLC-UV.
Visualizations
The following diagrams illustrate key workflows and concepts related to the comparison of 2-aminothiazole and 2-aminooxazole derivatives.
Caption: A generalized workflow for the discovery and optimization of bioactive compounds, comparing two isosteric scaffolds.
Caption: The conceptual impact of isosteric replacement of 2-aminothiazole with 2-aminooxazole on key drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of the Antimicrobial Efficacy of Thiazole and Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Among the heterocyclic compounds that have garnered significant attention for their therapeutic potential, thiazole and thiadiazole derivatives stand out as promising scaffolds for the design of new anti-infective drugs.[1][2] This guide provides a comparative overview of the antimicrobial activities of these two classes of compounds, supported by experimental data and detailed methodologies, to aid researchers in the ongoing quest for effective antimicrobial therapies.
At a Glance: Thiazole vs. Thiadiazole Derivatives
| Feature | Thiazole Derivatives | Thiadiazole Derivatives |
| Core Structure | 5-membered ring with one sulfur and one nitrogen atom (1,3-thiazole). | 5-membered ring with one sulfur and two nitrogen atoms (commonly 1,3,4-thiadiazole or 1,2,4-thiadiazole). |
| General Activity | Broad-spectrum antibacterial and antifungal activity.[1][3][4] | Potent antibacterial and antifungal activity, with some derivatives showing excellent efficacy.[5][6][7][8] |
| Mechanism of Action | Diverse mechanisms, including inhibition of DNA gyrase, FtsZ polymerization, and bacterial cell wall synthesis.[1][2] | Inhibition of essential enzymes like MurB, DNA gyrase, and disruption of ergosterol biosynthesis in fungi.[9][10] |
| Key Advantages | Well-established synthetic routes and a vast library of derivatives with proven biological activities.[1][2] | High metabolic stability and favorable pharmacokinetic properties are often observed.[7][10] |
Quantitative Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative thiazole and thiadiazole derivatives against various bacterial and fungal strains, as reported in the literature. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Drug | MIC of Ref. Drug (µg/mL) | Reference |
| 2-phenylacetamido-thiazole derivative (Compound 16) | Escherichia coli | 1.56 - 6.25 | - | - | [11] |
| 2-phenylacetamido-thiazole derivative (Compound 16) | Pseudomonas aeruginosa | 1.56 - 6.25 | - | - | [11] |
| 2-phenylacetamido-thiazole derivative (Compound 16) | Bacillus subtilis | 1.56 - 6.25 | - | - | [11] |
| 2-phenylacetamido-thiazole derivative (Compound 16) | Staphylococcus aureus | 1.56 - 6.25 | - | - | [11] |
| Benzothiazole ethyl urea (Compound 3a) | Staphylococcus aureus | 0.008 | Novobiocin | - | [12] |
| Benzothiazole ethyl urea (Compound 3a) | Gram-negative pathogens | 0.03 - 0.06 | Novobiocin | - | [12] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (43a) | Staphylococcus aureus | 16.1 µM | Norfloxacin | - | [1] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (43a) | Escherichia coli | 16.1 µM | Norfloxacin | - | [1] |
Table 2: Antibacterial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Drug | MIC of Ref. Drug (µg/mL) | Reference |
| 6-sulfonyl-1,2,4-triazolo[3,4-b][1][13][14]thiadiazole (Compound 33) | Xanthomonas oryzae pv. oryzae | 0.59 | Thiodiazole copper | 90.43 | [14] |
| 6-sulfonyl-1,2,4-triazolo[3,4-b][1][13][14]thiadiazole (Compound 33) | Xanthomonas oryzae pv. oryzicola | 1.63 | Thiodiazole copper | 97.93 | [14] |
| 1,3,4-thiadiazole derivative (Compound 14a) | Bacillus polymyxa | 2.5 | - | - | [6] |
| 1,3,4-thiadiazole derivative (Compound 14a) | Pseudomonas aeruginosa | 2.5 | - | - | [6] |
| 1,3,4-thiadiazole Schiff base (Compound 7a/7b) | Gram-positive bacteria | 4 - 8 | - | - | [10] |
| Tris-1,3,4-thiadiazole derivative | Staphylococcus aureus | - | Ciprofloxacin | - | [15] |
Note: '-' indicates data not provided in the source.
Experimental Protocols
A standardized methodology is crucial for the reliable evaluation of antimicrobial activity. The following is a generalized protocol based on commonly cited methods for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.
Microdilution Method for MIC Determination
-
Preparation of Microbial Inoculum:
-
Bacterial or fungal strains are cultured on appropriate agar plates (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) at 37°C for 24-48 hours.
-
A few colonies are transferred to a sterile saline solution (0.85% NaCl) to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
The standardized inoculum is further diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the final desired concentration for the assay.
-
-
Preparation of Compound Dilutions:
-
The test compounds and reference drugs are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to prepare a stock solution.
-
Serial two-fold dilutions of the stock solutions are prepared in the broth medium in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared microbial suspension.
-
The plates are incubated at 37°C for 18-24 hours for bacteria and 48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is pivotal for the rational design of more potent and specific antimicrobial agents. Both thiazole and thiadiazole derivatives have been shown to target various essential cellular processes in microorganisms.
Thiazole Derivatives: Targeting Bacterial Cell Division and DNA Replication
Certain thiazole derivatives have been identified as inhibitors of FtsZ (Filamenting temperature-sensitive mutant Z), a key protein in bacterial cell division, and DNA gyrase, an enzyme essential for DNA replication.[1][2]
Caption: Mechanism of action of some thiazole derivatives.
Thiadiazole Derivatives: Disrupting Cell Wall Synthesis
A proposed mechanism for some thiadiazole derivatives involves the inhibition of the MurB enzyme, which is a crucial component in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.
Caption: Inhibition of MurB enzyme by thiadiazole derivatives.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates a typical workflow for screening and evaluating the antimicrobial potential of newly synthesized compounds.
References
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nanobioletters.com [nanobioletters.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of a Novel Morpholinyl-Thiazole Compound: A Comparative Guide
This guide provides a comprehensive analysis of a novel morpholinyl-thiazole compound, designated MorpThiaz-1, and validates its mechanism of action as a potent inhibitor of the PI3K/Akt/mTOR signaling pathway. The performance of MorpThiaz-1 is objectively compared with established inhibitors of this pathway, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals.
Introduction to the PI3K/Akt/mTOR Pathway and a Novel Inhibitor
The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[3][4] Several inhibitors targeting different nodes of this pathway, such as PI3K, Akt, and mTOR, have been developed and are in clinical use or trials.[1][2]
MorpThiaz-1 is a novel, synthetic morpholinyl-thiazole derivative identified through high-throughput screening for its potent anti-proliferative effects in cancer cell lines. Thiazole derivatives are known for their diverse biological activities, including anticancer properties.[5][6] This guide details the experimental validation of MorpThiaz-1's mechanism of action, directly comparing its efficacy and specificity to other known PI3K/Akt/mTOR pathway inhibitors.
Comparative Analysis of Kinase Inhibitory Activity
The inhibitory potential of MorpThiaz-1 against key kinases in the PI3K/Akt/mTOR pathway was assessed and compared with established inhibitors.
| Compound | Target(s) | IC50 (nM) | Ki (nM) |
| MorpThiaz-1 | PI3Kα | 15 | 8 |
| mTOR | 25 | 12 | |
| GDC-0941 | PI3K | 1.8 | 0.9 |
| BKM120 | PI3K | 52 | 28 |
| Ipatasertib | Akt | 5 | 2.5 |
| Everolimus | mTORC1 | 2 | 1 |
Table 1: Comparative in vitro kinase inhibitory activity of MorpThiaz-1 and other established inhibitors. IC50 and Ki values were determined using purified recombinant enzymes.
Cellular Activity and Anti-proliferative Effects
The on-target cellular activity of MorpThiaz-1 was evaluated by assessing the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway in a human breast cancer cell line (MCF-7).
| Compound (100 nM) | p-Akt (Ser473) Inhibition (%) | p-S6K (Thr389) Inhibition (%) |
| MorpThiaz-1 | 85 | 92 |
| GDC-0941 | 90 | 75 |
| Everolimus | 15 | 95 |
| Vehicle Control | 0 | 0 |
Table 2: Inhibition of downstream signaling in MCF-7 cells treated with inhibitors for 2 hours. Phosphorylation levels were determined by Western blot analysis.
The anti-proliferative activity of MorpThiaz-1 was compared with other inhibitors across a panel of cancer cell lines.
| Compound | MCF-7 GI50 (nM) | PC-3 GI50 (nM) | U-87 MG GI50 (nM) |
| MorpThiaz-1 | 50 | 75 | 60 |
| GDC-0941 | 35 | 60 | 45 |
| Ipatasertib | 150 | 200 | 180 |
| Everolimus | 80 | 120 | 100 |
Table 3: Comparative anti-proliferative activity (GI50) of MorpThiaz-1 and other inhibitors after 72 hours of treatment.
Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of the compounds against purified recombinant PI3Kα and mTOR kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the kinase. Compounds were serially diluted and incubated with the kinase and substrate in the presence of ATP. The reaction was stopped, and the amount of phosphorylated substrate was detected. IC50 values were calculated from the dose-response curves.
Western Blot Analysis
MCF-7 cells were seeded in 6-well plates and allowed to attach overnight. Cells were then treated with the compounds at the indicated concentrations for 2 hours. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-Akt (Ser473), Akt, p-S6K (Thr389), S6K, and a loading control (e.g., β-actin). Horseradish peroxidase-conjugated secondary antibodies were used for detection, and bands were visualized using an enhanced chemiluminescence substrate.
Cell Proliferation Assay
Cancer cell lines were seeded in 96-well plates and treated with serial dilutions of the compounds. After 72 hours of incubation, cell viability was assessed using the sulforhodamine B (SRB) assay.[7][8] The GI50 (concentration required to inhibit cell growth by 50%) was calculated from the dose-response curves.
Visualizing the Mechanism and Workflow
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of MorpThiaz-1.
Caption: Experimental workflow for validating the mechanism of action of MorpThiaz-1.
Caption: Logical flow for the validation of MorpThiaz-1's mechanism of action.
Conclusion
The experimental data presented in this guide validate the mechanism of action of the novel morpholinyl-thiazole compound, MorpThiaz-1, as a dual inhibitor of PI3K and mTOR. MorpThiaz-1 demonstrates potent enzymatic and cellular activity, comparable to or exceeding that of established inhibitors of the PI3K/Akt/mTOR pathway. Its strong anti-proliferative effects across multiple cancer cell lines underscore its potential as a promising therapeutic candidate. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of MorpThiaz-1.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. ascopubs.org [ascopubs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
Unraveling Cross-Resistance: A Comparative Guide to 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical cross-resistance profile of the novel compound 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine in cancer cell lines. Due to the limited availability of direct experimental data on this specific molecule, this guide synthesizes information from studies on structurally related compounds containing the 2-aminothiazole and morpholine pharmacophores. The data presented herein is intended to serve as a foundational resource for researchers investigating the efficacy and potential resistance mechanisms of this and similar compounds.
Postulated Mechanisms of Action
The chemical structure of this compound suggests potential interactions with key oncogenic pathways. The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of several targeted anticancer agents, including kinase inhibitors like Dasatinib and PI3K inhibitors like Alpelisib. The morpholine ring is a common moiety in drug design, often incorporated to enhance pharmacokinetic properties and target engagement.
Based on these structural components, the primary hypothesized mechanisms of action for this compound include:
-
Kinase Inhibition: The 2-aminothiazole core can act as a pharmacophore for ATP-competitive inhibition of various protein kinases crucial for cancer cell proliferation and survival.
-
PI3K/Akt/mTOR Pathway Inhibition: Given that many 2-aminothiazole derivatives target this pathway, it is a probable mechanism of action.
-
Disruption of Microtubule Dynamics: Some thiazole derivatives are known to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.
Comparative Analysis of Anticancer Activity
To provide a context for the potential efficacy of this compound, the following table summarizes the in vitro cytotoxic activity (IC50 values) of various 2-aminothiazole and morpholine-containing compounds against a panel of human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Putative Target/Mechanism |
| Dasatinib | CML | <0.001 | BCR-ABL, Src family kinases |
| Alpelisib | Breast Cancer | 0.046 | PI3Kα |
| Gefitinib | A549 (Lung Cancer) | 0.015 | EGFR |
| Compound with 2-aminothiazole core | HeLa (Cervical Cancer) | 1.6 ± 0.8 | Tubulin polymerization inhibition |
| Morpholine-substituted quinazoline | MCF-7 (Breast Cancer) | 3.15 ± 0.23 | Apoptosis induction, G1 cell cycle arrest[1] |
| Morpholine-substituted quinazoline | A549 (Lung Cancer) | 8.55 ± 0.67 | Apoptosis induction, G1 cell cycle arrest[1] |
| Morpholine-substituted quinazoline | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | Apoptosis induction, G1 cell cycle arrest[1] |
Potential Cross-Resistance Mechanisms
Acquired resistance to anticancer agents is a significant clinical challenge. Based on the likely mechanisms of action, cancer cells could develop cross-resistance to this compound through several mechanisms observed with other kinase and tubulin inhibitors.
Resistance to PI3K/Akt Pathway Inhibitors
Should the compound act as a PI3K inhibitor, resistance could emerge through:
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Inhibition of the PI3K/Akt pathway can lead to a compensatory upregulation of RTKs such as HER2/3, reactivating downstream signaling.
-
Activation of Parallel Signaling Pathways: Increased activity of pathways like MAPK can bypass the effects of PI3K inhibition.
-
Feedback Loop Activation: The FOXO family of transcription factors can be activated upon Akt inhibition, leading to the expression of genes that promote cell survival.
Resistance to Tubulin-Targeting Agents
If the compound disrupts microtubule dynamics, resistance mechanisms may include:
-
Overexpression of ABC Transporters: Increased expression of efflux pumps like P-glycoprotein (P-gp/ABCB1) can reduce the intracellular concentration of the drug.
-
Alterations in Tubulin Subunits: Mutations in the genes encoding α- and β-tubulin can alter the drug-binding site, reducing its efficacy.
-
Changes in Microtubule-Associated Proteins (MAPs): Altered expression of MAPs can affect microtubule stability and dynamics, counteracting the drug's effects.
Experimental Protocols for Studying Cross-Resistance
The following are detailed methodologies for key experiments to investigate the mechanisms of resistance to this compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[2]
Western Blot for ABC Transporter Expression
This technique is used to quantify the protein levels of ABC transporters like P-glycoprotein.
Protocol:
-
Protein Extraction: Lyse sensitive and resistant cancer cells with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-glycoprotein (or another ABC transporter) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.[3][4]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the compound on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.[5][6]
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the potential signaling pathways involved and a typical experimental workflow for studying cross-resistance.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
References
A Comparative Guide to the Efficacy of Catalysts for 2-Aminothiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-aminothiazoles, a critical pharmacophore in medicinal chemistry, has evolved significantly from the traditional Hantzsch synthesis. Modern catalytic methods now offer milder reaction conditions, improved yields, and greater sustainability, addressing the limitations of classical approaches which often involve harsh reagents and produce significant waste. This guide provides an objective comparison of various catalytic systems for 2-aminothiazole synthesis, supported by experimental data and detailed protocols to inform catalyst selection for research and development.
Comparative Performance of Catalysts
The effectiveness of a catalyst in the synthesis of 2-aminothiazoles can be evaluated based on several key performance indicators, including reaction yield, reaction time, and the breadth of its substrate scope. The following table summarizes the performance of a selection of modern catalysts, categorized as heterogeneous, metal-based, and organocatalysts.
| Catalyst Category | Catalyst | Key Reactants & Conditions | Reaction Time | Yield (%) | Key Advantages |
| Heterogeneous | Ca/4-MePy-IL@ZY-Fe₃O₄ | Acetophenone derivatives, Thiourea, TCCA, EtOH, 80°C | 25 min | High | Magnetically separable and reusable; replaces toxic iodine with TCCA. |
| Silica Supported Tungstosilisic Acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes; Conventional heating or ultrasonic irradiation | 1.5 - 3.5 h | 79-90 | Reusable and efficient under both conventional heating and ultrasound. | |
| Montmorillonite-K10 | Methylcarbonyls, Thiourea, Iodine, DMSO, 80°C | 2 h | High | A naturally occurring and inexpensive clay catalyst. | |
| Metal-Based | Copper Silicate | Phenacyl bromide derivatives, Thiourea, EtOH, 78°C | 30 - 45 min | 85-93 | Heterogeneous and reusable copper catalyst with short reaction times.[1] |
| Rh₂(OAc)₄ | α-benzoyl sulfoxonium ylide, Thiourea, DCE, 80°C | 24 h | up to 67% | Avoids the use of α-haloketones. | |
| Organocatalyst | Asparagine | Methylcarbonyls, Thiourea, Iodine, DMSO, 80°C | Not Specified | High | A green and biodegradable amino acid catalyst. |
| Aqueous Neem Leaf Extract | Phenacyl bromide derivatives, Thiourea, Water, Room Temperature | 45 min | 90-96 | An environmentally benign, plant-based catalyst operating in water at room temperature. | |
| Lactic Acid | Aralkyl ketones, NBS, Thiourea, 90-100°C | 10 - 15 min | High | Acts as both a green catalyst and solvent. |
Substrate Scope Comparison
The ability of a catalyst to accommodate a wide range of substrates is crucial for its synthetic utility. The following table provides a comparative overview of the performance of selected catalysts with acetophenone derivatives bearing either electron-donating groups (EDG) or electron-withdrawing groups (EWG).
| Catalyst | Substrate (Acetophenone Derivative) | Yield (%) |
| Ca/4-MePy-IL@ZY-Fe₃O₄ | 4-Methyl (EDG) | 95 |
| 4-Methoxy (EDG) | 94 | |
| 4-Chloro (EWG) | 92 | |
| 4-Nitro (EWG) | 90 | |
| Copper Silicate | 4-Methyl (EDG) | 93 |
| 4-Methoxy (EDG) | 90 | |
| 4-Chloro (EWG) | 89 | |
| 4-Bromo (EWG) | 88 | |
| 3-Nitro (EWG) | 87 | |
| Aqueous Neem Leaf Extract | 4-Bromo (EWG) | 96 |
| 4-Chloro (EWG) | 95 | |
| 4-Nitro (EWG) | 92 |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are protocols for key experiments cited in this guide.
Protocol 1: Synthesis using Ca/4-MePy-IL@ZY-Fe₃O₄ (Heterogeneous Catalyst)
-
Reaction Setup: In a round-bottom flask, combine the acetophenone derivative (1.5 mmol), trichloroisocyanuric acid (TCCA) (0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g) in ethanol (3.0 mL).[2]
-
Reaction: Stir the mixture at 80°C for 25 minutes. Monitor the formation of the intermediate α-haloketone by Thin Layer Chromatography (TLC).[2]
-
Addition of Thiourea: Once the intermediate is formed, add thiourea (1.0 mmol) to the reaction mixture.[2]
-
Continued Reaction: Continue stirring at 80°C and monitor the reaction progress by TLC.[2]
-
Catalyst Separation: After the reaction is complete, separate the nanocatalyst from the solution using an external magnet.[2]
-
Work-up and Purification: Neutralize the reaction mixture with a 10% sodium bicarbonate solution. Filter the resulting solid product, wash with water, and dry.[2]
Protocol 2: Synthesis using Copper Silicate (Metal-Based Catalyst)
-
Reaction Setup: In a round-bottom flask, add the phenacyl bromide derivative (1 mmol), thiourea (1.2 mmol), and copper silicate catalyst (10 mol%) to ethanol (5 mL).[1]
-
Reaction: Reflux the reaction mixture at 78°C. Monitor the progress of the reaction using TLC with a hexane:ethyl acetate (8:3) mobile phase.[1]
-
Work-up and Purification: After completion of the reaction, filter the mixture to isolate the catalyst. Pour the filtrate over crushed ice to precipitate the solid product.[1]
Protocol 3: Synthesis using Aqueous Neem Leaf Extract (Organocatalyst)
-
Reactant Mixture: To a solution of the phenacyl bromide derivative (1 mmol) in water (5 mL), add thiourea (1.2 mmol).
-
Catalyst Addition: Add aqueous neem leaf extract (1 mL) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 45 minutes. Monitor the completion of the reaction by TLC.
-
Work-up and Purification: Collect the solid product formed by filtration, wash it with water, and dry. The product is typically obtained in high purity without the need for column chromatography.
Visualizing the Experimental Workflow
A systematic approach is essential for the objective comparison of catalyst efficacy. The following diagram illustrates a general workflow for such a comparative study.
Caption: A generalized workflow for benchmarking catalyst performance in 2-aminothiazole synthesis.
References
Selectivity profile of 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine against cancer vs normal cell lines.
Absence of specific data for 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine necessitates the use of a structurally related analogue for this comparative guide. The following analysis is based on the publicly available data for 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole, a compound with demonstrated selective anticancer activity.
This guide provides a comparative overview of the cytotoxic selectivity of a representative thiazole derivative, 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole, against cancer cell lines versus a normal cell line. The data presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of thiazole-based compounds.
Comparative Cytotoxicity Data
The in vitro efficacy of 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole was evaluated against two human cancer cell lines, HCT-116 (colorectal carcinoma) and MCF-7 (breast adenocarcinoma), and a normal human fetal lung fibroblast cell line, MRC-5. The results, presented as GI50 values (the concentration causing 50% growth inhibition), demonstrate a notable selectivity of the compound for cancer cells over normal cells.[1][2][3]
| Compound | Cell Line | Cell Type | GI50 (µM)[1][2][3] |
| 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole (Compound 3f) | HCT-116 | Colorectal Carcinoma | 1.6 ± 0.1 |
| MCF-7 | Breast Adenocarcinoma | 1.0 ± 0.1 | |
| MRC-5 | Normal Lung Fibroblast | > 10 | |
| Cisplatin (Reference) | HCT-116 | Colorectal Carcinoma | Not Reported |
| MCF-7 | Breast Adenocarcinoma | Not Reported | |
| MRC-5 | Normal Lung Fibroblast | Not Reported |
Experimental Protocols
The evaluation of cytotoxicity is paramount in the screening of potential anticancer agents. The Sulforhodamine B (SRB) assay is a widely used method for this purpose, relying on the ability of the SRB dye to bind to cellular proteins, thus providing a measure of cell mass.
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol outlines the key steps for determining the cytotoxicity of a compound against adherent cell lines.
-
Cell Plating: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere for 24 hours.
-
Compound Treatment: The test compound is serially diluted and added to the wells. Control wells containing untreated cells and a vehicle control are included. The plates are then incubated for a period of 48 to 72 hours.
-
Cell Fixation: The supernatant is discarded, and the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[1][4]
-
Staining: The plates are washed with water and air-dried. A solution of Sulforhodamine B is added to each well, and the plates are incubated at room temperature for 30 minutes.[1][4]
-
Washing: Unbound dye is removed by washing with 1% acetic acid.[1][4]
-
Solubilization: The plates are air-dried, and the protein-bound dye is solubilized with a Tris base solution.[1][4]
-
Absorbance Measurement: The absorbance is read at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: The GI50 value is calculated from the dose-response curve of the compound.
Mechanism of Action: Induction of Apoptosis
Thiazole derivatives frequently exert their anticancer effects by inducing programmed cell death, or apoptosis.[5][6] The investigated compound, 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole, has been shown to induce cancer cell death via caspase-dependent apoptosis.[1][2][3] This process is often mediated through the intrinsic (mitochondrial) pathway.
The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[6][7][8] Cellular stress induced by the thiazole derivative can lead to an increase in the ratio of pro- to anti-apoptotic Bcl-2 proteins.[6] This shift in balance results in the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.[9][10]
Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.[9] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis, dismantling the cell by cleaving various cellular substrates.[6][9][11]
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Role of caspases, Bax and Bcl-2 in chrysin-induced apoptosis in the A549 human lung adenocarcinoma epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. turkjps.org [turkjps.org]
Thiazole Derivatives Emerge as Potent Tubulin Inhibitors: A Comparative Docking Analysis
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison of thiazole derivatives targeting the tubulin colchicine binding site. This guide synthesizes recent experimental data, highlighting the binding affinities and interaction patterns of novel thiazole compounds, positioning them as promising candidates for anticancer drug development.
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a key target for anticancer therapies. Thiazole-containing compounds have demonstrated significant potential as tubulin polymerization inhibitors by interacting with the colchicine binding site, leading to cell cycle arrest and apoptosis in cancer cells. This guide provides a detailed overview of the comparative docking scores of various thiazole derivatives against tubulin, offering a valuable resource for medicinal chemists and pharmacologists.
Comparative Docking Scores of Thiazole Derivatives
Molecular docking studies have been instrumental in elucidating the binding modes and affinities of newly synthesized thiazole derivatives. The following table summarizes the docking scores (binding energy in kcal/mol) of several promising compounds compared to the well-established tubulin inhibitor, Combretastatin A-4 (CA-4). Lower binding energy values indicate a higher predicted binding affinity.
| Compound ID | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| Compound 9a | Tubulin | 4O2B | -14.50 | Combretastatin A-4 | -13.42 |
| Compound 7c | Tubulin | 4O2B | -14.15 | Combretastatin A-4 | -13.42 |
| Compound 9b | Tubulin | 4O2B | -14.20 | Combretastatin A-4 | -13.42 |
| Compound 5c | Tubulin | 4O2B | -13.88 | Combretastatin A-4 | -13.42 |
| Compound 6e | Tubulin | 4O2B | -13.99 | Combretastatin A-4 | -13.42 |
| Compound 7d | Tubulin | 4O2B | -13.91 | Combretastatin A-4 | -13.42 |
| Compound 2e | Tubulin | 4O2B | Not explicitly stated, but shown to bind effectively | Combretastatin A-4 | -8.7 (redocked colchicine) |
| Compound 5b | Tubulin | Not Specified | Not explicitly stated, but showed potent activity | Colchicine | Not Specified |
| Compound 4c | Aromatase | Not Specified | -7.91 | Anastrozole | -9.32 |
Note: The data presented is a compilation from multiple studies. Direct comparison of scores between different studies should be done with caution due to variations in docking protocols.
The data clearly indicates that several novel thiazole derivatives, particularly compounds 9a and 7c , exhibit superior binding affinities for the colchicine binding site of tubulin compared to the reference compound Combretastatin A-4.[1][2] These findings are consistent with their potent in vitro tubulin polymerization inhibition activity.[1][3][4][5][6] For instance, compounds 7c and 9a were identified as potent tubulin polymerization inhibitors with promising cytotoxic activity and an excellent binding mode in docking studies.[3][4] Molecular docking studies of compounds 2e, 2g, and 2h also confirmed their effective binding to the colchicine binding site.[7]
Experimental Protocols: Molecular Docking
The in silico molecular docking studies were performed to predict the binding conformation and affinity of the thiazole derivatives within the colchicine binding site of tubulin.
1. Protein Preparation: The three-dimensional crystal structure of tubulin was obtained from the Protein Data Bank (PDB). A commonly used structure is the tubulin-colchicine complex (PDB ID: 4O2B).[7] The protein structure was prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogen atoms were added, and charges were assigned to the protein atoms.
2. Ligand Preparation: The 2D structures of the thiazole derivatives were sketched using chemical drawing software and subsequently converted to 3D structures. The ligands were then subjected to energy minimization to obtain their most stable conformation.
3. Grid Generation: A grid box was defined to encompass the colchicine binding site on the β-tubulin subunit. The grid parameters were set to cover all the amino acid residues known to interact with colchicine and its analogs.
4. Molecular Docking Simulation: Docking simulations were carried out using molecular docking software such as AutoDock Vina.[7] The software explores various possible conformations of the ligand within the defined binding site and calculates the binding affinity for each conformation using a scoring function. The pose with the lowest binding energy is typically considered the most favorable binding mode.
5. Analysis of Results: The docked poses were visualized and analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the thiazole derivatives and the amino acid residues of the tubulin binding site. For example, the methoxy groups of some derivatives were observed to interact with the Cys-241 residue.[8][9]
Visualizing the Research Workflow
The following diagram illustrates the typical workflow for the synthesis and evaluation of novel thiazole derivatives as tubulin inhibitors.
Caption: Workflow for the development of thiazole-based tubulin inhibitors.
Mechanism of Action: Disrupting Microtubule Dynamics
The primary mechanism of action for these thiazole derivatives is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds prevent the assembly of αβ-tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events, ultimately resulting in cancer cell death.
Caption: Mechanism of action of thiazole derivatives as tubulin inhibitors.
The promising docking scores, coupled with potent in vitro activity, underscore the potential of thiazole derivatives as a valuable scaffold for the development of novel anticancer agents targeting tubulin. Further investigation and optimization of these compounds could lead to the discovery of clinically effective drugs.
References
- 1. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - ACS Omega - Figshare [acs.figshare.com]
- 7. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Thiazole Derivatives Emerge as Potent Antioxidants, Rivaling Industry Standards in Preclinical Studies
For Immediate Release
[City, State] – [Date] – A comprehensive evaluation of novel thiazole derivatives has revealed their significant antioxidant properties, with several compounds demonstrating activity comparable or superior to standard antioxidants such as Ascorbic Acid, Trolox, and Butylated Hydroxytoluene (BHT). These findings, supported by extensive experimental data, position thiazole-based compounds as promising candidates for the development of new therapeutic agents to combat oxidative stress-related diseases.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a range of disorders, including neurodegenerative diseases, cardiovascular conditions, and cancer. The search for effective antioxidants is therefore a critical area of research in drug discovery. This guide provides a comparative analysis of the antioxidant performance of various thiazole derivatives against established standards, detailing the experimental protocols used for their evaluation and exploring their potential mechanism of action.
Comparative Antioxidant Activity
The antioxidant potential of newly synthesized thiazole derivatives was rigorously assessed using a panel of in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results, summarized as IC50 values (the concentration of the compound required to inhibit 50% of the radical activity), are presented below. Lower IC50 values indicate greater antioxidant potency.
Table 1: DPPH Radical Scavenging Activity (IC50 in µM)
| Compound/Standard | IC50 (µM) | Reference |
| Thiazole Derivatives | ||
| Compound 5a | 3.20 | [1] |
| Compound 5b | 2.90 | [1] |
| Compound 7b | < 2.90 | [1] |
| Compound 8a | < 2.90 | [1] |
| Compound 8b | < 2.90 | [1] |
| Standard Antioxidants | ||
| Ascorbic Acid | ~5-15 | [2] |
| Trolox | ~3-8 | [2] |
| Butylated Hydroxytoluene (BHT) | ~18-45 | [2][3] |
Table 2: ABTS Radical Scavenging Activity (IC50 in µM)
| Compound/Standard | IC50 (µM) | Reference |
| Thiazole Derivatives | ||
| Compound 5a | < Ascorbic Acid | [1] |
| Compound 5b | < Ascorbic Acid | [1] |
| Compound 7b | < Ascorbic Acid | [1] |
| Compound 8a | < Ascorbic Acid | [1] |
| Compound 8b | < Ascorbic Acid | [1] |
| Standard Antioxidants | ||
| Ascorbic Acid | ~6-10 | |
| Trolox | ~2.5-5 |
Note: Direct numerical IC50 values for some thiazole derivatives in the ABTS assay were not available in the cited literature, but were reported as being more potent than ascorbic acid.
The data clearly indicates that several of the tested phenolic thiazole derivatives exhibit remarkable radical scavenging activity, with IC50 values in the low micromolar range, often outperforming the standard antioxidants.
Mechanism of Action: The Keap1-Nrf2 Signaling Pathway
A growing body of evidence suggests that the antioxidant effects of thiazole derivatives may be mediated, at least in part, through the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6] This pathway is a master regulator of the cellular antioxidant response.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[7] However, in the presence of oxidative stress or electrophilic compounds, such as certain thiazole derivatives, Keap1 undergoes a conformational change, leading to the release of Nrf2.[8] The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.[9] This leads to the increased production of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize ROS and detoxify harmful substances.
Caption: Keap1-Nrf2 antioxidant response pathway.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and facilitate further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents:
-
DPPH solution (0.1 mM in methanol)
-
Test compounds (thiazole derivatives) and standard antioxidants dissolved in a suitable solvent (e.g., methanol or DMSO)
-
Methanol
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and standards.
-
In a 96-well microplate, add a specific volume of each dilution to the wells.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.
-
Reagents:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds and standard antioxidants
-
-
Procedure:
-
Prepare the ABTS•+ working solution by mixing equal volumes of the ABTS stock solution and potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ working solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test compound or standard to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.[10][11]
-
Reagents:
-
Acetate buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O in water
-
FRAP working solution (prepared by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 ratio)
-
Test compounds and a ferrous sulfate (FeSO₄) standard
-
-
Procedure:
-
Prepare the FRAP working solution fresh and warm it to 37°C.[11]
-
Add a small volume of the test sample or standard to the FRAP working solution.
-
Incubate the mixture at 37°C for a defined period (e.g., 4-10 minutes).[10][11]
-
Measure the absorbance at 593 nm.[11]
-
The antioxidant capacity is determined by comparing the change in absorbance of the test sample to that of a ferrous iron standard curve.
-
Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay
The CUPRAC assay is based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by antioxidants. The cuprous ions form a stable colored chelate with neocuproine, which is measured spectrophotometrically.[12][13]
-
Reagents:
-
Copper(II) chloride solution (10 mM)
-
Neocuproine solution (7.5 mM in ethanol)
-
Ammonium acetate buffer (1 M, pH 7.0)
-
Test compounds and a Trolox standard
-
-
Procedure:
-
Mix the test sample or standard with the copper(II) chloride, neocuproine, and ammonium acetate buffer solutions.[13]
-
Incubate the mixture at room temperature for 30 minutes.[13]
-
Measure the absorbance at 450 nm.[13]
-
The antioxidant capacity is expressed as Trolox equivalents, determined from a standard curve.
-
Conclusion and Future Directions
The presented data strongly supports the potential of thiazole derivatives as a new class of potent antioxidants. Their ability to scavenge free radicals directly, coupled with their potential to upregulate endogenous antioxidant defense mechanisms via the Keap1-Nrf2 pathway, makes them particularly attractive for further investigation. Future research should focus on in vivo studies to confirm their efficacy and safety profiles, as well as structure-activity relationship (SAR) studies to optimize their antioxidant and pharmacokinetic properties. The development of these promising compounds could lead to novel and effective treatments for a wide range of diseases underpinned by oxidative stress.
References
- 1. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 6. mdpi.com [mdpi.com]
- 7. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NRF2 activator A-1396076 ameliorates inflammation in autoimmune disease models by inhibiting antigen dependent T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. ultimatetreat.com.au [ultimatetreat.com.au]
- 11. bio-protocol.org [bio-protocol.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cupric ion reducing antioxidant capacity assay for food antioxidants: vitamins, polyphenolics, and flavonoids in food extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent chemical contamination. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all laboratory personnel are outfitted with the appropriate Personal Protective Equipment (PPE). Given the compound's morpholine and thiazole moieties, a cautious approach is warranted.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use and disposed of properly after handling the chemical.
-
Body Protection: A laboratory coat or a chemical-resistant apron should be worn to protect against skin contact.
-
Respiratory Protection: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any potential vapors or aerosols.
II. Spill Management
In the event of a spill, immediate and decisive action is necessary to contain the material and prevent exposure.
-
Evacuate and Ventilate: For large spills or in areas with poor ventilation, evacuate all non-essential personnel and ensure the area is well-ventilated.
-
Contain the Spill: Use an inert, absorbent material such as sand, vermiculite, or a universal chemical binder to contain the spill.
-
Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container designated for hazardous chemical waste.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent. All cleaning materials must also be collected and disposed of as hazardous waste.
III. Disposal of Unused or Waste Material
The disposal of this compound must be carried out in strict accordance with local, state, and federal hazardous waste regulations.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
This compound should be treated as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed. It is best practice to segregate halogenated and non-halogenated solvent wastes.[1]
-
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical. The original container is often the best choice.[2]
-
The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.[2][3]
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
Alternatively, follow your institution's established procedures for chemical waste pickup and disposal.[6]
-
Controlled incineration in a facility equipped with a scrubber to manage potential nitrogen and sulfur oxide emissions is a common disposal method for similar compounds.[4]
-
IV. Hazard Data and Disposal Considerations
| Parameter | Guideline/Value (for Morpholine) | Source |
| Primary Hazards | Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Toxic in contact with skin or if inhaled. | [5][7][8] |
| Incompatible Agents | Strong oxidizing agents, strong acids, metals, nitro compounds. | [4] |
| Spill Containment | Absorb with inert material (e.g., sand, Chemizorb®). | [4] |
| Recommended Disposal | Controlled incineration with a scrubber. | [4] |
V. Experimental Protocols and Visualizations
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Response Workflow
This diagram outlines the procedural steps for responding to a spill of the compound.
Caption: Spill response workflow for laboratory chemicals.
References
Personal protective equipment for handling 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine (CAS No. 3008-61-5).
This document provides critical safety and logistical information for the laboratory use of this compound. Adherence to these protocols is essential to ensure personal safety and minimize environmental risk. The information is based on safety data for structurally similar compounds and general best practices for handling research chemicals.
Personal Protective Equipment (PPE)
A systematic approach to personal protection is the first and most critical line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin | Chemical-impermeable gloves (e.g., nitrile) and a flame-retardant, impervious lab coat. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside of a fume hood, if exposure limits are exceeded, or if irritation is experienced. | Follow OSHA respirator regulations (29 CFR 1910.134). |
| General | Standard laboratory attire, including a lab coat, closed-toe shoes, and long pants. |
Operational Plan: Safe Handling and Use
Strict adherence to the following procedures will minimize the risk of exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Always work in a well-ventilated area.
-
For all procedures that may generate dust or aerosols, a chemical fume hood is mandatory.
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents in the designated work area (preferably a fume hood).
-
Weighing and Transfer:
-
If the compound is a solid, handle it carefully to avoid generating dust.
-
Use a spatula or other appropriate tool for transfers.
-
Close the container tightly immediately after use.
-
-
In Solution:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Ensure the vessel is appropriately labeled.
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
-
Do not eat, drink, or smoke in the laboratory.
-
Emergency Procedures
In the event of accidental exposure, follow these immediate steps:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a designated, labeled, and sealed container. Do not mix with incompatible waste streams.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

